molecular formula C10H22 B107374 4-Methylnonane CAS No. 17301-94-9

4-Methylnonane

Cat. No.: B107374
CAS No.: 17301-94-9
M. Wt: 142.28 g/mol
InChI Key: IALRSQMWHFKJJA-UHFFFAOYSA-N
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Description

4-Methylnonane is a branched alkane that serves as a valuable reagent in specialized research and development sectors. Its structure makes it particularly useful in organic synthesis and as a chemical intermediate for constructing more complex molecules . This compound is employed in research laboratories, primarily within the chemical manufacturing and pharmaceutical industries, where it contributes to various exploratory and process development studies . It is strictly for professional research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylnonane
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InChI

InChI=1S/C10H22/c1-4-6-7-9-10(3)8-5-2/h10H,4-9H2,1-3H3
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InChI Key

IALRSQMWHFKJJA-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H22
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DSSTOX Substance ID

DTXSID60864766
Record name 4-Methylnonane
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Molecular Weight

142.28 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 4-Methylnonane
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CAS No.

17301-94-9
Record name (±)-4-Methylnonane
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Foundational & Exploratory

Spectroscopic Analysis of 4-Methylnonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-methylnonane (C₁₀H₂₂), a branched alkane. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its molecular structure. This document is intended to serve as a valuable resource for professionals in research and development who require detailed analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals the chemical environment of the hydrogen atoms. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.88Triplet6H-CH₃ (C1 and C9)
~0.85Doublet3H-CH₃ (at C4)
~1.26Multiplet12H-CH₂- (C2, C3, C5, C6, C7, C8)
~1.40Multiplet1H-CH- (C4)

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in this compound. Due to the lack of readily available, publicly accessible experimental data, the following table presents predicted ¹³C NMR chemical shifts based on established empirical rules and spectral databases for similar branched alkanes.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (ppm)Carbon Assignment
~14.1C1, C9
~19.5C4-CH₃
~23.0C2
~29.5C7
~30.0C3
~32.0C5
~33.0C8
~36.5C6
~34.0C4

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an alkane like this compound, the spectrum is characterized by C-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
2950-2850C-H stretch (alkane)Strong
1465-CH₂- bend (scissoring)Medium
1375-CH₃ bend (symmetric)Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method, which leads to the formation of a molecular ion (M⁺) and various fragment ions.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zRelative Intensity (%)Proposed Fragment
142Low[C₁₀H₂₂]⁺ (Molecular Ion)
99High[C₇H₁₅]⁺
85High[C₆H₁₃]⁺
71High[C₅H₁₁]⁺
57Very High[C₄H₉]⁺ (Base Peak)
43High[C₃H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically CDCl₃, containing a small amount of TMS as an internal standard. The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 or 500 MHz). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

FTIR Spectroscopy

A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The sample is then scanned with a broad range of infrared frequencies, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded.

Mass Spectrometry

A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatography (GC) inlet, where it is vaporized. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Structure Structural Elucidation NMR NMR Spectroscopy (¹H and ¹³C) NMR_info Carbon-Hydrogen Framework - Number of unique C and H environments - Connectivity (via coupling) NMR->NMR_info IR IR Spectroscopy IR_info Functional Groups - Presence of C-H bonds (alkane) IR->IR_info MS Mass Spectrometry MS_info Molecular Weight & Fragmentation - Molecular formula confirmation - Stable carbocation fragments MS->MS_info Structure This compound Structure NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Workflow for the structural elucidation of this compound using spectroscopic methods.

The Enigmatic Presence of 4-Methylnonane: A Technical Guide to its Natural Occurrence and Analysis in Plants and Insects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylnonane, a branched-chain alkane, is a volatile organic compound that has been identified in the chemical profiles of both plants and insects. While its presence is documented, its precise ecological roles and biosynthetic pathways are still areas of active investigation. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound, detailing its presence in specific plant and insect species. It further outlines the general biosynthetic pathways for branched-chain alkanes in these organisms and presents detailed experimental protocols for their extraction, identification, and quantification. This document aims to serve as a foundational resource for researchers in chemical ecology, entomology, and natural product chemistry, facilitating further exploration into the biological significance of this and related semiochemicals.

Natural Occurrence of this compound

The presence of this compound has been reported in a limited number of plant species. While initial reports suggested its presence in Asystasia gangetica, detailed GC-MS analyses of the plant's volatile compounds have not consistently identified this specific alkane. More substantiated evidence points to its inclusion in the complex volatile profiles of other plants.

In the insect world, while direct evidence for this compound as a pheromone is scarce, it is a component of the complex mixture of cuticular hydrocarbons (CHCs) found on the epicuticle of many insects. These CHCs are crucial for preventing desiccation and are involved in chemical communication. The closely related isomer, 2-methylnonane (B165365), has been shown to elicit electrophysiological and behavioral responses in insects, suggesting that this compound may also have a role as a semiochemical.

Table 1: Documented and Implied Occurrences of this compound in Plants
SpeciesPlant PartMethod of IdentificationQuantitative DataReference(s)
Cicer arietinum (Chickpea)SeedHeadspace GC-MSPresent in a complex mixture of aliphatic hydrocarbons, but specific quantification is not available.[1][2]
Vanilla tahitensis (Tahitian Vanilla)Cured BeansGC-MSMentioned in the context of vanilla volatiles, but often refers to the related compound 3-Methylnonane-2,4-dione. The presence of the alkane itself is not definitively quantified.[3]
Table 2: Documented Roles of Methylnonane Isomers in Insects
SpeciesCompoundFunctionType of ResponseReference(s)
Plutella xylostella (Diamondback Moth)2-MethylnonaneRepellentElectroantennographic (EAG) response and behavioral avoidance.[4]

Biosynthesis of Branched-Chain Alkanes

The biosynthesis of this compound and other branched-chain alkanes follows general pathways derived from fatty acid metabolism in both plants and insects.

Biosynthesis in Plants

In plants, the biosynthesis of long-chain alkanes, including branched-chain variants, is primarily associated with the epidermis of aerial tissues. The process involves two main stages: the elongation of fatty acid chains and their subsequent conversion to alkanes.

  • Fatty Acid Elongation: Very-long-chain fatty acids (VLCFAs) are synthesized in the endoplasmic reticulum by a multi-enzyme complex known as the fatty acid elongase (FAE) system.

  • Conversion to Alkanes: The VLCFAs are then transported to the outer surface of the plasma membrane or the cell wall where they are converted to alkanes. This is thought to occur via two primary pathways:

    • Decarbonylation Pathway: An aldehyde intermediate is formed from the fatty acid, which is then decarbonylated to produce an alkane with one less carbon atom and a molecule of carbon monoxide.

    • Acyl-ACP Reductase Pathway followed by a Decarbonylase: In some organisms, an acyl-ACP is reduced to an aldehyde, which is then converted to an alkane and carbon monoxide.

The introduction of a methyl branch, as in this compound, is believed to occur during the fatty acid elongation process through the incorporation of a methyl-branched precursor, likely derived from branched-chain amino acid catabolism.

plant_alkane_biosynthesis Branched-chain Amino Acids Branched-chain Amino Acids Methyl-branched Acyl-CoA Methyl-branched Acyl-CoA Branched-chain Amino Acids->Methyl-branched Acyl-CoA Catabolism Fatty Acid Elongase (FAE) System Fatty Acid Elongase (FAE) System Methyl-branched Acyl-CoA->Fatty Acid Elongase (FAE) System Primer Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Carboxylation Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Malonyl-CoA->Fatty Acid Synthase (FAS) Carboxylation Malonyl-CoA->Fatty Acid Elongase (FAE) System Very-Long-Chain Methyl-branched Fatty Acid (VLCFA) Very-Long-Chain Methyl-branched Fatty Acid (VLCFA) Fatty Acid Elongase (FAE) System->Very-Long-Chain Methyl-branched Fatty Acid (VLCFA) Elongation VLCFA VLCFA VLC-Aldehyde VLC-Aldehyde VLCFA->VLC-Aldehyde Reduction This compound (and other branched alkanes) This compound (and other branched alkanes) VLC-Aldehyde->this compound (and other branched alkanes) Decarbonylation

Diagram 1: General biosynthetic pathway of branched-chain alkanes in plants.

Biosynthesis in Insects

In insects, branched-chain alkanes are major components of their cuticular hydrocarbons (CHCs), synthesized primarily in specialized cells called oenocytes. The pathway is a modification of the fatty acid synthase (FAS) system.

  • Initiation: The synthesis begins with a primer, which can be acetyl-CoA for straight-chain alkanes or a branched-chain acyl-CoA derived from amino acid catabolism (e.g., from valine or isoleucine).

  • Elongation and Branching: The carbon chain is elongated by the sequential addition of two-carbon units from malonyl-CoA. A methyl branch is introduced by substituting a malonyl-CoA with a methylmalonyl-CoA during an elongation cycle. The timing of this substitution determines the position of the methyl group.

  • Reduction and Decarbonylation: The resulting very-long-chain methyl-branched fatty acyl-CoA is then reduced to a fatty aldehyde and subsequently decarbonylated to form the final methyl-branched alkane.

insect_alkane_biosynthesis Valine/Isoleucine Valine/Isoleucine Methyl-branched Acyl-CoA Methyl-branched Acyl-CoA Valine/Isoleucine->Methyl-branched Acyl-CoA Catabolism Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Carboxylation Malonyl-CoA Malonyl-CoA FAS FAS Malonyl-CoA->FAS Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Methyl-branched Acyl-CoA->Fatty Acid Synthase (FAS) Primer Methylmalonyl-CoA->FAS Branching unit Very-Long-Chain Methyl-branched Acyl-CoA Very-Long-Chain Methyl-branched Acyl-CoA FAS->Very-Long-Chain Methyl-branched Acyl-CoA Elongation VLC-Aldehyde VLC-Aldehyde Very-Long-Chain Methyl-branched Acyl-CoA->VLC-Aldehyde Reduction This compound (and other branched alkanes) This compound (and other branched alkanes) VLC-Aldehyde->this compound (and other branched alkanes) Decarbonylation

Diagram 2: General biosynthetic pathway of methyl-branched alkanes in insects.

Experimental Protocols

The analysis of this compound from biological matrices requires sensitive and specific analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS). The following are detailed protocols for the extraction and analysis of this compound from plant and insect tissues.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Plant Volatiles

This method is suitable for the extraction of volatile and semi-volatile compounds from plant material, such as seeds and leaves.

Materials:

  • 20 mL headspace vials with PTFE-lined septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heating block or water bath

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Grind the plant material (e.g., 1-2 g of chickpea seeds) into a fine powder. Transfer the powder into a 20 mL headspace vial and seal it immediately.

  • Equilibration: Place the vial in a heating block or water bath set to a specific temperature (e.g., 60-80°C) and allow the sample to equilibrate for a set time (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

  • Extraction: Manually or automatically insert the SPME fiber through the vial's septum and expose it to the headspace for a defined period (e.g., 30-60 minutes) at the equilibration temperature.

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS. Desorb the analytes onto the GC column for a few minutes.

  • GC-MS Parameters (Example):

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Initial temperature of 40°C for 2 min, ramp at 5°C/min to 250°C, and hold for 5 min.

    • MS Detection: Electron Impact (EI) ionization at 70 eV, scanning from m/z 40 to 400.

  • Quantification: For quantitative analysis, an internal standard (e.g., a deuterated alkane) should be added to the sample before equilibration. A calibration curve is constructed using authentic standards of this compound.

hs_spme_workflow Grind Plant Material Grind Plant Material Place in Headspace Vial Place in Headspace Vial Grind Plant Material->Place in Headspace Vial Equilibrate at Elevated Temperature Equilibrate at Elevated Temperature Place in Headspace Vial->Equilibrate at Elevated Temperature Expose SPME Fiber to Headspace Expose SPME Fiber to Headspace Equilibrate at Elevated Temperature->Expose SPME Fiber to Headspace Retract Fiber Retract Fiber Expose SPME Fiber to Headspace->Retract Fiber Inject and Desorb in GC Inlet Inject and Desorb in GC Inlet Retract Fiber->Inject and Desorb in GC Inlet GC Separation GC Separation Inject and Desorb in GC Inlet->GC Separation MS Detection and Identification MS Detection and Identification GC Separation->MS Detection and Identification Data Analysis and Quantification Data Analysis and Quantification MS Detection and Identification->Data Analysis and Quantification

Diagram 3: Workflow for HS-SPME-GC-MS analysis of plant volatiles.

Protocol 2: Solvent Extraction of Insect Cuticular Hydrocarbons

This protocol is designed for the extraction of CHCs from the surface of insects with minimal contamination from internal lipids.

Materials:

  • Glass vials (2 mL) with PTFE-lined caps

  • Hexane (B92381) or Pentane (analytical grade)

  • Vortex mixer

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Collection: Collect insects of a known age and sex. They can be anaesthetized by cooling.

  • Extraction: Place a single insect (or a small group for tiny species) into a 2 mL glass vial. Add a known volume of hexane (e.g., 200 µL) and vortex gently for 2-5 minutes.

  • Sample Recovery: Carefully remove the insect from the vial. The remaining solvent contains the extracted CHCs.

  • Concentration: Concentrate the extract to a smaller volume (e.g., 20-50 µL) under a gentle stream of nitrogen.

  • GC-MS Analysis: Inject 1 µL of the concentrated extract into the GC-MS.

  • GC-MS Parameters (Example):

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar

    • Carrier Gas: Helium at 1.0 mL/min

    • Oven Program: Initial temperature of 50°C for 2 min, ramp at 20°C/min to 320°C, and hold for 10 min.

    • MS Detection: EI ionization at 70 eV, scanning from m/z 50 to 550.

  • Quantification: Add an internal standard (e.g., n-octadecane) to the solvent before extraction. Create a calibration curve with a synthetic standard of this compound.

Signaling Pathways and Ecological Roles

While the specific signaling pathways and ecological functions of this compound are not yet fully elucidated, the known roles of related branched-chain alkanes and isomers provide a framework for hypothesized functions.

Potential Role in Plant-Insect Interactions

Volatile organic compounds released by plants can act as synomones (attracting beneficial insects like parasitoids), kairomones (attracting herbivores), or allomones (repelling herbivores). Given that the isomer 2-methylnonane has been shown to be a repellent for Plutella xylostella, it is plausible that this compound could also function in plant defense by deterring certain herbivores.[4] Conversely, for specialist herbivores that have adapted to host plant chemistry, it could potentially act as an attractant or an oviposition cue.

Potential Role in Insect-Insect Communication

As a component of cuticular hydrocarbons, this compound contributes to the overall chemical signature of an insect. This signature is critical for species and sex recognition, as well as for distinguishing nestmates from non-nestmates in social insects. While it may not be a primary pheromone component, its presence and relative abundance could modulate the activity of other pheromonal compounds.

The detection of volatile semiochemicals by insects primarily occurs through olfactory receptor neurons (ORNs) located in the antennae. The binding of a ligand like this compound to a specific olfactory receptor (OR) would trigger a signal transduction cascade, leading to the opening of ion channels, depolarization of the neuron, and the transmission of an electrical signal to the antennal lobe of the brain for processing.

insect_olfactory_pathway This compound This compound Olfactory Receptor (OR) Olfactory Receptor (OR) This compound->Olfactory Receptor (OR) Binding Olfactory Receptor Neuron (ORN) Olfactory Receptor Neuron (ORN) Antennal Lobe Antennal Lobe Higher Brain Centers Higher Brain Centers Antennal Lobe->Higher Brain Centers Signal Processing Behavioral Response Behavioral Response Higher Brain Centers->Behavioral Response Output (e.g., Attraction/Repulsion) ORN ORN Olfactory Receptor (OR)->ORN Activation ORN->Antennal Lobe Signal Transmission

Diagram 4: Generalized olfactory signaling pathway in insects.

Conclusion and Future Directions

This compound represents an intriguing yet understudied component of the chemical landscape of plants and insects. While its presence has been noted, a significant gap remains in our understanding of its quantitative distribution and specific biological functions. Future research should focus on:

  • Quantitative Surveys: Performing targeted quantitative analyses of this compound in a wider range of plant and insect species to establish its prevalence and typical concentrations.

  • Behavioral Bioassays: Utilizing synthetic this compound in electrophysiological (e.g., EAG) and behavioral assays with various insect species to determine its role as an attractant, repellent, or modulator of other semiochemicals.

  • Biosynthetic Pathway Elucidation: Employing stable isotope labeling studies to trace the metabolic origins of the methyl group and the carbon backbone of this compound in both plants and insects.

A deeper understanding of the role of this compound and other branched-chain alkanes holds promise for the development of novel pest management strategies and for unraveling the complex chemical communication networks that govern ecological interactions.

References

The Biological Significance of 4-Methylnonane and Other Branched Alkanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkanes, a ubiquitous class of saturated hydrocarbons, play critical and multifaceted roles in biological systems. While often overshadowed by more complex signaling molecules, these simple lipids are fundamental to processes ranging from chemical communication to physiological regulation. This technical guide provides an in-depth exploration of the biological significance of branched alkanes, with a particular focus on 4-Methylnonane and its structural analogs. We delve into their roles as semiochemicals, their presence in various organisms, and the experimental methodologies employed to elucidate their functions. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, drug development, and related fields, offering detailed protocols and a summary of key quantitative findings to facilitate further investigation into this underexplored area of chemical biology.

Introduction: The Overlooked Importance of Branched Alkanes

Branched alkanes are aliphatic hydrocarbons characterized by a main carbon chain with one or more alkyl side chains. These molecules are key components of the cuticular hydrocarbon (CHC) profile of insects, where they primarily serve to prevent desiccation.[1][2] Beyond this vital physiological role, branched alkanes have evolved to function as a sophisticated language of chemical signals, mediating a wide array of behaviors.[3]

The specific positioning and stereochemistry of the methyl branches contribute to the diversity and specificity of these signals, influencing species and nestmate recognition, mating behavior, and territorial marking.[4] While the broader significance of branched alkanes is increasingly recognized, the specific roles of many individual compounds, such as this compound, remain less understood. However, the well-documented pheromonal activity of structurally related compounds, like 4-Methyl-5-nonanone and 4-Methyl-5-nonanol in weevils, strongly suggests a potential role for this compound as a semiochemical.[5] This guide aims to synthesize the current knowledge on branched alkanes and provide the necessary technical framework for future research.

Biological Roles of Branched Alkanes

Insect Cuticular Hydrocarbons (CHCs)

The primary and most well-studied role of branched alkanes is as components of the waxy outer layer of the insect cuticle. This hydrophobic layer is crucial for preventing water loss, a significant challenge for terrestrial insects with a high surface-area-to-volume ratio. The composition of CHCs, including the chain length and branching patterns of alkanes, can vary between species and even between different populations of the same species, reflecting adaptations to different environmental conditions.[1][2]

Semiochemical Functions

Beyond their protective function, branched alkanes are pivotal in chemical communication. They can act as:

  • Pheromones: Chemical signals that mediate interactions between individuals of the same species. These can be sex pheromones, aggregation pheromones, or trail pheromones. For instance, 4-Methyl-5-nonanone is a species-specific sex pheromone for the Asian palm red weevil (Rhynehophorus ferrugineus).[6]

  • Kairomones: Interspecific signals that benefit the receiver but not the emitter. For example, a predator might use the CHCs of its prey to locate it.[7]

  • Allomones: Interspecific signals that benefit the emitter but not the receiver, such as in the case of a repellent.

  • Synomones: Interspecific signals that benefit both the emitter and the receiver.

The specificity of these signals often lies in the precise blend of different hydrocarbons and the stereochemistry of the branched components.

Occurrence in Other Organisms

While extensively studied in insects, branched alkanes are also found in other organisms:

  • Plants: Some plants emit volatile branched alkanes, which can play a role in plant-insect interactions, either as attractants for pollinators or as deterrents for herbivores.[8] For example, this compound has been identified as a volatile compound in chickpea seed.[9]

  • Mammals: Branched alkanes can be components of scent marks used for territorial marking and social communication.[10][11][12] The composition of these secretions can convey information about the individual's sex, social status, and reproductive state.

Data Presentation: Quantitative Analysis of Branched Alkanes

Quantitative data on the presence and biological activity of specific branched alkanes are crucial for understanding their function. The following tables summarize the types of quantitative data typically collected in studies of these compounds. Note: Specific quantitative data for this compound is limited in the current literature; the tables below are illustrative of the data formats used in the field.

CompoundOrganismSourceConcentration/Relative AbundanceMethodReference
This compoundCicer arietinum (Chickpea)Seed volatilesIdentified, but not quantifiedGC-MS[9]
4-Methyl-5-nonanoneRhynchophorus ferrugineusPheromone glandNot specifiedGC-MS[6]
4-Methyl-5-nonanolSugarcane weevilPheromoneNot specifiedGC-MS[5]
Branched AlkanesSchistocerca vaga (Grasshopper)Cast skinsMonomethylalkanes: 24%, Dimethylalkanes: 35%, Trimethylalkanes: 3%GC-MS[13]

Table 1: Natural Occurrence of this compound and Related Branched Alkanes.

Insect SpeciesCompoundConcentrationBehavioral ResponseBioassay TypeReference
Hypothetical Beetle sp.This compound1 µgIncreased walking speed and turning rateY-tube OlfactometerN/A
Hypothetical Beetle sp.This compound10 µgSignificant attraction (70% choice for treated arm)Y-tube OlfactometerN/A
Hypothetical Beetle sp.This compound100 µgNo significant difference from controlY-tube OlfactometerN/A

Table 2: Hypothetical Dose-Response Data from a Behavioral Bioassay with this compound.

Insect SpeciesCompoundConcentration (µg on filter paper)EAG Response (mV)Reference
Leptinotarsa decemlineatatrans-2-hexen-1-ol10~1.5[14]
Leptinotarsa decemlineatacis-3-hexen-1-ol10~1.2[14]
Hypothetical Beetle sp.This compound10.2 ± 0.05N/A
Hypothetical Beetle sp.This compound100.8 ± 0.1N/A
Hypothetical Beetle sp.This compound1001.5 ± 0.2N/A

Table 3: Electroantennography (EAG) Response to Plant Volatiles and Hypothetical Response to this compound.

Experimental Protocols

Extraction of Cuticular Hydrocarbons

Objective: To isolate CHCs from the insect cuticle for GC-MS analysis.

Materials:

  • Insects of known species, age, and sex

  • Glass vials (2-4 mL) with PTFE-lined caps

  • n-Hexane or pentane (B18724) (analytical grade)

  • Vortex mixer

  • Micropipettes

  • GC vials with micro-inserts

  • Internal standard (e.g., n-dodecane)

Procedure:

  • Place a single insect (or a pooled sample of smaller insects) into a clean glass vial.

  • Add a known volume of solvent (e.g., 500 µL of n-hexane) to the vial, ensuring the insect is fully submerged.

  • Agitate the vial on a vortex mixer for 2 minutes to facilitate the extraction of surface lipids.

  • Carefully transfer the solvent extract to a clean GC vial with a micro-insert, leaving the insect behind.

  • Add a known amount of an internal standard to the extract for quantification purposes.

  • The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the components of the CHC extract.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

GC Parameters:

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min

    • Ramp 1: 20 °C/min to 150 °C

    • Ramp 2: 5 °C/min to 320 °C, hold for 10 min

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Mass Range: m/z 40-600

Data Analysis:

  • Identify individual compounds by comparing their mass spectra and retention times to those of authentic standards and spectral libraries (e.g., NIST).

  • For branched alkanes, analyze the fragmentation patterns to determine the position of the methyl groups.

  • Quantify the relative abundance of each compound by integrating the area under its corresponding peak and normalizing to the total ion chromatogram.

  • For absolute quantification, use the peak area ratio of the analyte to the internal standard and a calibration curve.

Electroantennography (EAG) Bioassay

Objective: To measure the electrical response of an insect's antenna to volatile compounds.

Materials:

  • Live insects

  • Synthetic this compound (and other test compounds)

  • Solvent (e.g., paraffin (B1166041) oil or hexane)

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition)

  • Odor delivery system (purified air, stimulus controller)

Procedure:

  • Immobilize an insect (e.g., by chilling) and mount it on a stage.

  • Excise an antenna and mount it between two electrodes filled with a conductive saline solution.

  • Deliver a continuous stream of purified, humidified air over the antenna.

  • Prepare serial dilutions of this compound in the chosen solvent.

  • Apply a known volume of a dilution onto a piece of filter paper and insert it into a Pasteur pipette (stimulus cartridge).

  • Introduce a puff of air through the stimulus cartridge into the continuous airflow directed at the antenna.

  • Record the resulting depolarization of the antennal membrane (the EAG response).

  • Test a range of concentrations and a solvent control to generate a dose-response curve.

Behavioral Bioassay (Y-tube Olfactometer)

Objective: To assess the behavioral response (attraction, repulsion, or neutrality) of an insect to a volatile compound.

Materials:

  • Y-tube olfactometer

  • Airflow system (pump, flow meters, charcoal filter)

  • Test insects

  • Synthetic this compound

  • Solvent

Procedure:

  • Set up the Y-tube olfactometer with a continuous, clean airflow through both arms.

  • Apply a solution of this compound in a solvent to a filter paper and place it in the odor source chamber of one arm.

  • Place a filter paper with only the solvent in the odor source chamber of the other arm (control).

  • Introduce a single insect at the downwind end of the Y-tube.

  • Observe the insect's movement and record which arm it enters and how long it stays.

  • A choice is typically recorded when the insect moves a certain distance into an arm and remains there for a specified time.

  • Test a sufficient number of insects, alternating the position of the treatment and control arms to avoid positional bias.

  • Analyze the data statistically (e.g., using a chi-square test) to determine if there is a significant preference for the arm with this compound.

Mandatory Visualizations

experimental_workflow cluster_extraction CHC Extraction cluster_analysis Analysis cluster_bioassay Bioassays cluster_interpretation Interpretation insect Insect Sample extraction Solvent Extraction (Hexane) insect->extraction extract CHC Extract extraction->extract gcms GC-MS Analysis extract->gcms eag EAG Bioassay extract->eag behavioral Behavioral Bioassay extract->behavioral identification Compound Identification gcms->identification quantification Quantification gcms->quantification data_analysis Statistical Analysis quantification->data_analysis eag->data_analysis behavioral->data_analysis conclusion Biological Significance data_analysis->conclusion

Caption: Experimental workflow for the study of branched alkanes.

signaling_pathway cluster_signal Signal Emission cluster_reception Signal Reception cluster_response Behavioral Response emitter Emitting Organism (e.g., Insect) balkane Branched Alkane (e.g., this compound) emitter->balkane Release antenna Olfactory Receptors (Antenna) balkane->antenna Detection receiver Receiving Organism cns Central Nervous System receiver->cns Signal Transduction antenna->receiver behavior Behavioral Change (e.g., Mating, Foraging) cns->behavior Action

Caption: Generalized signaling pathway for a branched alkane semiochemical.

Conclusion and Future Directions

Branched alkanes, including this compound, represent a significant and often underestimated class of biologically active molecules. Their roles in insect physiology and chemical communication are well-established, and emerging evidence points to their importance in a wider range of organisms. The methodologies outlined in this guide provide a robust framework for the continued investigation of these compounds.

Future research should focus on:

  • Identifying the specific biological roles of understudied branched alkanes like this compound. This includes screening for their presence in a wider variety of organisms and conducting detailed behavioral and electrophysiological assays.

  • Investigating the importance of stereochemistry. The synthesis and testing of individual enantiomers of chiral branched alkanes are crucial for understanding the specificity of their biological activity.

  • Elucidating the biosynthetic pathways of these compounds in different organisms, which could reveal novel enzymatic targets for drug development or pest control.

  • Exploring the potential for synergistic or antagonistic interactions between different branched alkanes and other semiochemicals.

By applying the techniques described herein and pursuing these future research directions, the scientific community can further unravel the complex and fascinating world of chemical communication mediated by these seemingly simple molecules.

References

An In-depth Technical Guide to 4-Methylnonane as a Volatile Organic Compound (VOC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylnonane is a branched-chain alkane and a volatile organic compound (VOC) with the chemical formula C₁₀H₂₂.[1] As a component of various petroleum-derived products, its presence in the environment and potential biological effects are of significant interest to researchers in environmental science, toxicology, and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties, analytical methodologies, toxicological profile, and environmental fate of this compound. While specific data for this compound is limited in some areas, this guide also incorporates information from structurally related branched alkanes to provide a broader understanding.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its environmental distribution, biological uptake, and behavior in various experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₂₂[1][2]
Molecular Weight 142.28 g/mol [2][3]
CAS Number 17301-94-9[4][5]
Appearance Clear, colorless liquid[3][6]
Boiling Point 163-166 °C[7]
Density 0.73 g/mL at 20 °C[7]
Vapor Pressure Data not available
Water Solubility Insoluble[1]
Log Kow (Octanol-Water Partition Coefficient) 5.3 (estimated)[3]
Flash Point 44 °C (closed cup)

Analytical Methodologies

The accurate detection and quantification of this compound in various matrices are essential for research and monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique.

Experimental Protocol: Analysis of this compound in Air Samples by GC-MS

This protocol provides a general framework for the analysis of this compound in air samples.

Objective: To identify and quantify this compound in an air sample.

Materials:

  • Sorbent tubes (e.g., Tenax® TA, Carbopack™)

  • Personal or ambient air sampling pump

  • Thermal desorber

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • High-purity helium carrier gas

  • This compound standard solution

  • Internal standard (e.g., deuterated toluene)

Procedure:

  • Sample Collection:

    • Connect a sorbent tube to the sampling pump.

    • Draw a known volume of air through the sorbent tube at a calibrated flow rate.

    • After sampling, cap the sorbent tube and store it at 4°C until analysis.

  • Sample Preparation and Thermal Desorption:

    • Spike the sorbent tube with a known amount of internal standard.

    • Place the sorbent tube in the thermal desorber.

    • Heat the tube to desorb the trapped volatile compounds, which are then cryofocused at the head of the GC column.

  • GC-MS Analysis:

    • Injector: Splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/minute.

      • Final hold: 5 minutes at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

    • Mass Spectrometer:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Scan range: m/z 40-350.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum to that of a pure standard.

    • Quantify the concentration of this compound using the internal standard method, constructing a calibration curve with known concentrations of the standard.

analytical_workflow cluster_sampling Sample Collection cluster_analysis Laboratory Analysis AirSample Air Sample SorbentTube Sorbent Tube Adsorption AirSample->SorbentTube ThermalDesorption Thermal Desorption & Cryofocusing SorbentTube->ThermalDesorption GC Gas Chromatography Separation ThermalDesorption->GC MS Mass Spectrometry Detection GC->MS DataAnalysis Data Analysis (Identification & Quantification) MS->DataAnalysis

Analytical workflow for VOCs from air samples.

Biological Interactions and Signaling Pathways

Direct research on the specific signaling pathways affected by this compound is currently not available in the public literature. However, as a branched-chain alkane, its metabolism is expected to follow general pathways for hydrocarbon degradation. It is important to note that drawing parallels to structurally similar but more reactive compounds like 4-hydroxynonenal (B163490) (HNE), which is a product of lipid peroxidation and a known modulator of various signaling pathways, would be speculative without direct evidence.

Metabolism

The initial step in the metabolism of alkanes is typically hydroxylation, catalyzed by cytochrome P450 monooxygenases. This process converts the inert alkane into a more reactive alcohol, which can then undergo further oxidation.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism & Excretion Methylnonane This compound Alcohol 4-Methylnonan-x-ol (Alcohol) Methylnonane->Alcohol Cytochrome P450 (Hydroxylation) Aldehyde 4-Methylnonanal / Ketone Alcohol->Aldehyde Alcohol Dehydrogenase (Oxidation) CarboxylicAcid 4-Methylnonanoic Acid Aldehyde->CarboxylicAcid Aldehyde Dehydrogenase (Oxidation) Conjugation Conjugation (e.g., Glucuronidation) CarboxylicAcid->Conjugation Excretion Excretion Conjugation->Excretion

Generalized metabolic pathway for branched alkanes.

Toxicology

The toxicological profile of this compound is primarily associated with its properties as a solvent and a component of hydrocarbon mixtures.

Human Health Effects
  • Neurotoxicity: this compound is classified as a neurotoxin.[6] Acute exposure to high concentrations of similar volatile organic compounds can lead to "acute solvent syndrome," characterized by dizziness, headache, nausea, and confusion.[6]

  • Irritation: It may cause irritation to the skin and eyes.[6]

  • Aspiration Hazard: As with other low-viscosity hydrocarbons, there is a potential for aspiration into the lungs if swallowed, which can cause chemical pneumonitis.

Toxicological Data
EndpointValue (for related C9-C14 aliphatic hydrocarbons)SpeciesReference
Oral LD50 > 2000 mg/kgRat[8]
Dermal LD50 > 2000 mg/kgRat[8]
Inhalation LC50 Data not available for this compound
NOAEL (Reproductive/Developmental) 1000 mg/kg-dayRat[8]
Experimental Protocol: In Vitro Neurotoxicity Assay

This protocol outlines a general method for assessing the neurotoxicity of a volatile organic compound like this compound using a neuronal cell line.

Objective: To determine the cytotoxic effect of this compound on a neuronal cell line.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum and antibiotics

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Cell Culture:

    • Culture SH-SY5Y cells in the appropriate medium in a humidified incubator at 37°C and 5% CO₂.

    • Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare a series of dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound, if any) and a negative control (medium only).

    • Incubate the cells for 24 or 48 hours.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Plot the cell viability against the concentration of this compound to determine the IC50 (the concentration that inhibits 50% of cell viability).

Environmental Fate and Ecotoxicology

As a VOC, this compound can be released into the atmosphere and other environmental compartments. Its fate is governed by processes such as volatilization, adsorption, and biodegradation.

Environmental Persistence and Biodegradation

Branched-chain alkanes are generally considered to be biodegradable, although at a slower rate than their linear counterparts.[9][10] The methyl branching can hinder the initial enzymatic attack by microorganisms.[9] Biodegradation in soil and water is expected to be the primary removal mechanism. The process is typically initiated by aerobic microorganisms through terminal or sub-terminal oxidation.[11]

Ecotoxicological Data

Specific ecotoxicity data for this compound is scarce. However, studies on similar branched alkanes indicate a low acute toxicity concern for aquatic life.[8] Chronic effects are generally not observed for hydrocarbons with an aqueous solubility below approximately 5 mg/L.[12]

EndpointValue (for related C10-C12 isoalkanes)OrganismReference
Acute Fish Toxicity (LC50) > 1000 mg/L (WAF)Oncorhynchus mykiss[8]
Acute Daphnia Toxicity (EC50) > 1000 mg/L (WAF)Daphnia magna[8]
Algal Growth Inhibition (EC50) > 1000 mg/L (WAF)Pseudokirchneriella subcapitata[8]

(WAF: Water Accommodated Fraction)

Experimental Protocol: Soil Biodegradation Assay

This protocol provides a general method for assessing the biodegradability of this compound in soil.

Objective: To determine the rate of biodegradation of this compound in a soil matrix.

Materials:

  • Test soil with a known microbial population

  • This compound

  • Mineral salts medium

  • Incubation flasks

  • Gas chromatograph (GC)

  • Solvent for extraction (e.g., hexane)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Microcosms:

    • Weigh a known amount of soil into each incubation flask.

    • Spike the soil with a known concentration of this compound.

    • Adjust the moisture content of the soil with the mineral salts medium to an optimal level for microbial activity (e.g., 60% of water holding capacity).

    • Prepare sterile control flasks (e.g., by autoclaving the soil) to account for abiotic losses.

  • Incubation:

    • Incubate the flasks in the dark at a constant temperature (e.g., 25°C).

    • Periodically sacrifice replicate flasks for analysis over a set time course (e.g., 0, 7, 14, 28, and 56 days).

  • Extraction and Analysis:

    • At each time point, extract the remaining this compound from the soil samples using a suitable solvent like hexane.

    • Dry the extract with anhydrous sodium sulfate.

    • Analyze the concentration of this compound in the extract using a GC equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Data Analysis:

    • Plot the concentration of this compound over time.

    • Calculate the biodegradation rate and the half-life of this compound in the soil.

Conclusion

This compound is a volatile organic compound with well-defined physicochemical properties. Its analysis is readily achievable using standard chromatographic techniques. While it is classified as a neurotoxin and an irritant, available data on related compounds suggest low systemic and environmental toxicity. The primary mechanism for its removal from the environment is likely biodegradation, although this process may be slower than for linear alkanes. A significant knowledge gap exists regarding its specific interactions with biological systems and its potential to modulate signaling pathways. Future research should focus on elucidating these interactions to provide a more complete understanding of its toxicological profile and potential risks to human health and the environment.

References

An In-depth Technical Guide to the Synthesis of 4-Methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 4-methylnonane, a branched alkane with applications in various fields of chemical research and development. While the direct alkylation of nonane (B91170) presents significant challenges regarding selectivity and yield, this document details more efficient and established methodologies. The primary focus is on the Corey-House synthesis and the Grignard reaction, which offer reliable pathways to this target molecule. Detailed experimental protocols, comparative data, and mechanistic visualizations are provided to assist researchers in the practical synthesis and characterization of this compound.

Introduction

This compound is a saturated, branched-chain hydrocarbon. Its structural isomerism and physicochemical properties make it a subject of interest in fields such as lubricant technology, fuel science, and as a non-polar solvent in organic synthesis. The controlled synthesis of specific alkane isomers like this compound is crucial for studying structure-property relationships and for the preparation of more complex molecules.

Direct alkylation of a linear alkane such as nonane to introduce a methyl group at a specific position is notoriously difficult due to the inertness of C-H bonds and the statistical probability of substitution at multiple sites, leading to a mixture of isomers. Therefore, more strategic synthetic approaches are required to achieve high purity and yield of the desired product. This guide explores the two most viable and widely applicable methods for the synthesis of this compound: the Corey-House synthesis and the Grignard reaction followed by reduction.

Synthetic Pathways to this compound

Two principal synthetic strategies have been identified as the most effective for the preparation of this compound.

Corey-House Synthesis

The Corey-House synthesis is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of unsymmetrical alkanes.[1][2] The key step involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[1][3] For the synthesis of this compound, two retrosynthetic disconnections are possible. A practical approach involves the reaction of lithium dipentylcuprate with 2-bromobutane (B33332) or lithium di(sec-butyl)cuprate with 1-bromopentane (B41390). The former is generally preferred as it utilizes a primary alkyl halide, which is more reactive in the coupling step.[1]

Corey-House Synthesis 1-Bromopentane 1-Bromopentane Pentyllithium Pentyllithium 1-Bromopentane->Pentyllithium 2 Li, Dry Ether Lithium Lithium Lithium Dipentylcuprate (Gilman Reagent) Lithium Dipentylcuprate (Gilman Reagent) Pentyllithium->Lithium Dipentylcuprate (Gilman Reagent) CuI Copper(I) Iodide Copper(I) Iodide This compound This compound Lithium Dipentylcuprate (Gilman Reagent)->this compound 2-Bromobutane 2-Bromobutane 2-Bromobutane->this compound

Corey-House synthesis pathway for this compound.

Grignard Reaction followed by Reduction

The Grignard reaction provides another robust route to construct the carbon skeleton of this compound. This method involves the nucleophilic addition of a Grignard reagent to a ketone, forming a tertiary alcohol intermediate. Subsequent reduction of the alcohol yields the target alkane. For this compound, this can be achieved by reacting pentylmagnesium bromide with butan-2-one to form 4-methylnonan-4-ol. The resulting tertiary alcohol can then be reduced to this compound.

Grignard Synthesis 1-Bromopentane 1-Bromopentane Pentylmagnesium Bromide (Grignard Reagent) Pentylmagnesium Bromide (Grignard Reagent) 1-Bromopentane->Pentylmagnesium Bromide (Grignard Reagent) Mg, Dry Ether Magnesium Magnesium 4-Methylnonan-4-ol 4-Methylnonan-4-ol Pentylmagnesium Bromide (Grignard Reagent)->4-Methylnonan-4-ol Butan-2-one Butan-2-one Butan-2-one->4-Methylnonan-4-ol This compound This compound 4-Methylnonan-4-ol->this compound Reduction

Grignard reaction pathway for the synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Corey-House and Grignard reaction pathways.

Corey-House Synthesis of this compound

This procedure is adapted from general methods for Corey-House synthesis.[4][5]

Step 1: Preparation of Pentyllithium

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add lithium metal (2.2 equivalents) in anhydrous diethyl ether.

  • Add a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel to the stirred suspension of lithium.

  • The reaction is initiated by gentle warming and is maintained at a gentle reflux until all the lithium has reacted.

Step 2: Formation of Lithium Dipentylcuprate (Gilman Reagent)

  • In a separate flame-dried flask under nitrogen, prepare a suspension of copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath).

  • Slowly add the freshly prepared pentyllithium solution (2.0 equivalents) to the stirred suspension of copper(I) iodide.

  • The mixture is stirred at -78 °C for 30 minutes to form the Gilman reagent, which appears as a clear, colorless to slightly yellow solution.

Step 3: Coupling Reaction

  • To the freshly prepared Gilman reagent at -78 °C, add a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

  • The crude product is purified by fractional distillation to yield pure this compound.

Grignard Synthesis of this compound

This procedure is based on standard Grignard reaction protocols followed by reduction.[6][7]

Step 1: Preparation of Pentylmagnesium Bromide

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

  • The reaction is initiated by gentle warming, and the addition rate is controlled to maintain a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Butan-2-one

  • Cool the Grignard reagent solution in an ice bath.

  • Add a solution of butan-2-one (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

  • The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 4-methylnonan-4-ol.

Step 3: Reduction of 4-Methylnonan-4-ol to this compound

Two common methods for the reduction of the tertiary alcohol are the Wolff-Kishner and Clemmensen reductions of the corresponding ketone, or conversion of the alcohol to a halide or tosylate followed by reductive cleavage. A direct reduction method is detailed below.

Via Conversion to Alkyl Halide and Reduction:

  • The crude 4-methylnonan-4-ol is treated with concentrated hydrochloric acid with vigorous stirring to convert it to 4-chloro-4-methylnonane.

  • The organic layer is separated, washed with water, and dried.

  • The crude 4-chloro-4-methylnonane is then reduced to this compound using a reducing agent such as lithium aluminum hydride in an appropriate solvent like tetrahydrofuran.

  • The reaction is carefully quenched with water and aqueous base.

  • The product is extracted with an organic solvent, dried, and purified by fractional distillation.

Alternatively, via Dehydration and Hydrogenation:

  • The crude 4-methylnonan-4-ol is dehydrated using a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) with heating to yield a mixture of isomeric alkenes (4-methylnonenes).

  • The resulting alkene mixture is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediates.

Table 1: Physical and Spectroscopic Data of this compound

PropertyValueReference
Molecular FormulaC₁₀H₂₂[8]
Molecular Weight142.28 g/mol [8]
Boiling Point165-166 °C
Density0.738 g/mL at 20 °C
¹H NMR (CDCl₃)δ 0.85-0.95 (m, 6H), 1.05-1.40 (m, 15H)
¹³C NMR (CDCl₃)δ 14.1, 19.3, 23.0, 29.6, 30.0, 32.7, 34.6, 36.8
Mass Spectrum (EI)m/z (%): 142 (M⁺), 99, 85, 71, 57, 43[8]

Table 2: Comparison of Synthetic Routes

ParameterCorey-House SynthesisGrignard Reaction & Reduction
Starting Materials 1-Bromopentane, Lithium, Copper(I) Iodide, 2-Bromobutane1-Bromopentane, Magnesium, Butan-2-one, Reducing Agent
Key Intermediate Lithium Dipentylcuprate4-Methylnonan-4-ol
Number of Steps 3 (in situ)3-4
Typical Yield 70-90%60-80% (overall)
Key Advantages High yield, excellent for unsymmetrical alkanesReadily available starting materials
Key Disadvantages Requires preparation of air- and moisture-sensitive organometallic reagentsMulti-step process, potential for side reactions during reduction

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Select Synthesis Route Select Synthesis Route Corey-House Corey-House Select Synthesis Route->Corey-House Grignard Reaction Grignard Reaction Select Synthesis Route->Grignard Reaction Perform Synthesis Perform Synthesis Corey-House->Perform Synthesis Grignard Reaction->Perform Synthesis Workup Workup Perform Synthesis->Workup Fractional Distillation Fractional Distillation Workup->Fractional Distillation Obtain Spectroscopic Data Obtain Spectroscopic Data Fractional Distillation->Obtain Spectroscopic Data NMR (1H, 13C) NMR (1H, 13C) Obtain Spectroscopic Data->NMR (1H, 13C) Mass Spectrometry Mass Spectrometry Obtain Spectroscopic Data->Mass Spectrometry FT-IR FT-IR Obtain Spectroscopic Data->FT-IR Confirm Structure and Purity Confirm Structure and Purity NMR (1H, 13C)->Confirm Structure and Purity Mass Spectrometry->Confirm Structure and Purity FT-IR->Confirm Structure and Purity

General workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis of this compound is most effectively achieved through well-established organometallic routes rather than direct alkylation of nonane. The Corey-House synthesis offers a highly efficient and direct method for coupling the necessary alkyl fragments, generally providing high yields. The Grignard reaction, followed by reduction of the intermediate tertiary alcohol, presents a viable alternative, utilizing readily accessible starting materials. The choice of synthetic pathway will depend on the specific requirements of the research, including desired yield, scale, and available resources. The detailed protocols and comparative data provided in this guide are intended to facilitate the successful synthesis and characterization of this compound for researchers and professionals in the chemical sciences.

References

Catalytic Hydrogenation for the Production of 4-Methylnonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the catalytic hydrogenation process for the synthesis of 4-methylnonane, a saturated alkane. The document details the underlying chemical principles, common catalytic systems, and representative experimental protocols. Quantitative data from analogous hydrogenation reactions are presented to offer insights into expected yields and reaction efficiencies. Furthermore, this guide includes visualizations of the reaction pathway and a general experimental workflow to aid in the practical application of this synthetic methodology.

Introduction

Catalytic hydrogenation is a fundamental and widely employed chemical reaction in organic synthesis, enabling the reduction of unsaturated compounds, such as alkenes, to their corresponding saturated counterparts.[1][2][3] This process involves the addition of hydrogen (H₂) across a double or triple bond, facilitated by a metal catalyst.[1][4] The production of this compound from an unsaturated precursor, such as 4-methyl-1-nonene or other isomers of methylnonene, is a direct application of this technology. This compound, as a branched-chain alkane, may find applications as a solvent, a component in fuel blends, or as a building block in the synthesis of more complex molecules.

This guide will focus on the practical aspects of performing the catalytic hydrogenation of a generic methylnonene isomer to yield this compound, with a particular emphasis on heterogeneous catalysis using palladium on carbon (Pd/C), a common and efficient catalyst for this transformation.[1]

The Catalytic Hydrogenation Reaction

The overall reaction for the production of this compound from a methylnonene precursor is as follows:

C₁₀H₂₀ (4-Methylnonene Isomer) + H₂ --(Catalyst)--> C₁₀H₂₂ (this compound)

This reaction is an exothermic process, where the relatively weak pi (π) bond of the alkene and the H-H bond are broken and replaced by two new, more stable carbon-hydrogen (C-H) sigma (σ) bonds.[1] The reaction requires a catalyst to lower the activation energy and allow the reaction to proceed at a reasonable rate under manageable conditions.[3]

Catalytic Systems

While various transition metals, including platinum, nickel, and rhodium, can catalyze hydrogenation, palladium is one of the most commonly used metals for this purpose.[1][2] It is typically supported on a high-surface-area material like activated carbon (palladium on carbon, or Pd/C) to maximize its efficiency and allow for easy separation from the reaction mixture upon completion.[1]

Table 1: Common Catalysts for Alkene Hydrogenation

CatalystSupportTypical Reaction ConditionsNotes
Palladium (Pd)Activated Carbon (C)Room temperature to moderate heat (25-80 °C), Atmospheric to low H₂ pressure (1-10 atm)Highly active and versatile for a wide range of alkenes. Prone to poisoning by sulfur compounds.
Platinum (Pt)Platinum(IV) oxide (PtO₂, Adams' catalyst)Room temperature, Atmospheric H₂ pressureVery active catalyst, often used when other catalysts are ineffective.
Nickel (Ni)Raney Nickel (Ra-Ni)Higher temperatures and pressures (e.g., 50-100 °C, 5-10 atm)A less expensive alternative to precious metal catalysts, but often requires more forcing conditions.[2]
Rhodium (Rh)Alumina (Al₂O₃) or Carbon (C)Room temperature, Atmospheric H₂ pressureOften used for the hydrogenation of aromatic compounds.
Ruthenium (Ru)Carbon (C)Varies depending on the substrateCan be used for a variety of reductions, including those of carbonyl groups.

Experimental Protocol: A Representative Procedure

While specific experimental data for the hydrogenation of 4-methylnonene isomers is not extensively detailed in publicly available literature, a general and reliable protocol can be adapted from standard procedures for alkene hydrogenation using palladium on carbon. The following is a representative experimental protocol.

Materials and Equipment
  • Reactant: 4-Methyl-1-nonene (or other methylnonene isomer)

  • Catalyst: 10% Palladium on carbon (Pd/C)

  • Solvent: Ethanol or Ethyl Acetate (degassed)

  • Hydrogen Source: Hydrogen gas (H₂) cylinder or balloon

  • Reaction Vessel: Round-bottom flask

  • Stirring: Magnetic stirrer and stir bar

  • Inert Gas: Argon or Nitrogen

  • Filtration: Celite or a similar filter aid, Buchner funnel, and filter flask

  • Workup: Rotary evaporator

Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 1-5 mol% relative to the alkene). The flask is then sealed with a septum and purged with an inert gas (argon or nitrogen) to remove oxygen.[5]

  • Solvent and Substrate Addition: A solution of the 4-methylnonene isomer in a suitable solvent (e.g., ethanol) is prepared and degassed by bubbling with an inert gas. This solution is then added to the reaction flask via syringe.[6]

  • Hydrogenation: The inert gas inlet is replaced with a hydrogen-filled balloon (for atmospheric pressure hydrogenation) or connected to a hydrogen gas cylinder for reactions at elevated pressure. The reaction mixture is stirred vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).[6][7]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy by periodically taking small aliquots from the reaction mixture.

  • Workup: Upon completion, the hydrogen source is removed, and the flask is purged again with an inert gas. The reaction mixture is then filtered through a pad of Celite to remove the solid Pd/C catalyst. The Celite pad should be washed with a small amount of the solvent to ensure complete recovery of the product. Caution: The Pd/C catalyst is pyrophoric, especially after use, and should be kept wet with solvent during filtration and disposal.[7]

  • Isolation: The solvent is removed from the filtrate using a rotary evaporator to yield the crude this compound. Further purification, if necessary, can be achieved by distillation or column chromatography.

Quantitative Data: Insights from Analogous Systems

As specific quantitative data for the hydrogenation of 4-methylnonene is scarce, we present data from the hydrogenation of a structurally similar branched alkene, 4-methyl-1-cyclohexene, to provide an indication of expected reaction performance.

Table 2: Representative Quantitative Data for the Hydrogenation of 4-Methyl-1-cyclohexene

SubstrateCatalystCatalyst Loading (mol%)SolventH₂ Pressure (MPa)Temperature (°C)Reaction Time (h)Conversion (%)Selectivity to Methylcyclohexane (%)
4-Methyl-1-cyclohexenePd/Al₂O₃0.5Heptane1.5301>99>99
4-Methyl-1-cyclohexenePt/SiO₂8.06HeptaneNot specifiedNot specifiedNot specifiedHighHigh

Note: This data is based on studies of similar molecules and serves as an illustrative example. Actual results for 4-methylnonene may vary.

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the chemical transformation and a typical experimental workflow.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 4-Methyl-1-nonene 4-Methyl-1-nonene Pd/C Palladium on Carbon (Pd/C) 4-Methyl-1-nonene->Pd/C Adsorption H2 Hydrogen (H₂) H2->Pd/C Adsorption & Dissociation This compound This compound Pd/C->this compound Hydrogen Transfer

Caption: Catalytic cycle for the hydrogenation of 4-methyl-1-nonene.

G Start Start Setup Prepare Reaction Vessel (Flask, Stir Bar, Catalyst) Start->Setup Purge1 Purge with Inert Gas (Ar or N₂) Setup->Purge1 Add Add Degassed Solution of 4-Methylnonene in Solvent Purge1->Add Hydrogenate Introduce Hydrogen (H₂) and Stir Vigorously Add->Hydrogenate Monitor Monitor Reaction Progress (TLC, GC, or NMR) Hydrogenate->Monitor Complete Reaction Complete? Monitor->Complete Complete->Monitor No Purge2 Purge with Inert Gas Complete->Purge2 Yes Filter Filter through Celite to Remove Catalyst Purge2->Filter Evaporate Remove Solvent via Rotary Evaporation Filter->Evaporate Product Isolate this compound Evaporate->Product

Caption: General experimental workflow for catalytic hydrogenation.

Conclusion

The catalytic hydrogenation of methylnonene isomers presents a straightforward and efficient route to this compound. The use of a heterogeneous catalyst, such as palladium on carbon, allows for mild reaction conditions and simple product isolation. While specific quantitative data for this exact transformation is not widely published, the general principles and protocols for alkene hydrogenation are well-established and can be reliably applied. The information and diagrams provided in this guide serve as a comprehensive resource for researchers and professionals seeking to perform this synthesis. Careful adherence to safety protocols, particularly when handling hydrogen gas and pyrophoric catalysts, is paramount for the successful and safe execution of this procedure.

References

An In-depth Technical Guide to the Physical Properties of 4-Methylnonane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-methylnonane and a selection of its structural isomers. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields requiring precise data on these branched alkanes. The guide details experimental methodologies for key physical property measurements and presents a comparative analysis of how molecular structure influences these properties.

Introduction to this compound and Its Isomers

This compound is a branched-chain alkane with the chemical formula C₁₀H₂₂. It is one of 75 structural isomers of decane.[1] The physical and chemical characteristics of these isomers, while similar in some respects, exhibit distinct differences influenced by the degree and position of branching in their carbon skeletons. These variations in properties such as boiling point, density, and refractive index are critical for applications ranging from fuel and solvent chemistry to standards in analytical chemistry. Understanding these subtle differences is paramount for predicting the behavior of these compounds in various scientific and industrial applications.

Comparative Physical Properties of Decane Isomers

The degree of branching in an alkane's structure significantly impacts its physical properties. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. This weakening of intermolecular attractions typically results in lower boiling points and melting points compared to the straight-chain isomer, n-decane.

The following table summarizes key physical properties for n-decane and a selection of its isomers, including this compound, to illustrate these structural effects. All data is presented for standard conditions where available.

Compound NameCAS NumberBoiling Point (°C)Density (g/mL at 20°C)Refractive Index (n²⁰/D)
n-Decane 124-18-5174.1[2]0.730[3]1.411[4]
2-Methylnonane 871-83-0166-169[5]0.726[5]1.410[5]
3-Methylnonane 5911-04-6167[6]0.73[6]1.41[6]
This compound 17301-94-9163-166[7]0.73[7]1.413[7]
5-Methylnonane 15869-85-9165[8]0.73[8]1.412[9]
2,3-Dimethyloctane 7146-60-3164.5[10]0.734[11]1.4127[11]
2,4-Dimethyloctane (B1655664) 4032-94-4156.4[12]0.732[12]1.411[12]
2,7-Dimethyloctane 1072-16-8159.4[13]0.7161[13]1.411[14]
3,3-Dimethyloctane 4110-44-5161[15]0.734[15]1.413[15]
3,4-Dimethyloctane (B100316) 15869-92-8166[16]0.735[17]N/A
3,5-Dimethyloctane 15869-93-9160[18]0.74[4]1.41[4]
3,6-Dimethyloctane 15869-94-0160.7[19]0.732[19]1.4115[19]
4,4-Dimethyloctane 15869-95-1157.8[20]0.734[20]1.413[20]
4,5-Dimethyloctane 15869-96-2162.14[8]0.7430[8]1.4167[8]
4-Ethyloctane 15869-86-0163.6[7]0.733[7]1.4131[7]
3-Ethyl-4-methylheptane 52896-91-0163.1[9]0.732[9]1.4184[9]

Experimental Protocols for Physical Property Determination

Accurate and reproducible measurement of physical properties is fundamental to chemical research. The following sections detail the standard experimental methodologies for determining the boiling point, density, and refractive index of liquid alkanes.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for micro-scale boiling point determination.[7]

Methodology: Thiele Tube Method

  • Sample Preparation: A small volume (approximately 0.5 mL) of the liquid sample is placed into a small test tube (e.g., a Durham tube). A capillary tube, sealed at one end, is then placed into the test tube with its open end submerged in the liquid.

  • Apparatus Assembly: The small test tube assembly is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This entire unit is then inserted into the Thiele tube, which is partially filled with a high-boiling point liquid such as mineral oil.

  • Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or microburner. The unique shape of the Thiele tube facilitates the circulation of the heating oil via convection currents, ensuring uniform temperature distribution.[7]

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the sample, creating a continuous stream of bubbles. Heating is continued until a vigorous stream of bubbles is observed, and then the heat source is removed.

  • Measurement: The apparatus is allowed to cool. The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[7] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

G cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep1 Fill Durham tube with sample prep2 Insert inverted capillary tube prep1->prep2 setup1 Attach tube to thermometer prep2->setup1 setup2 Insert assembly into Thiele tube setup1->setup2 meas1 Heat side arm of Thiele tube setup2->meas1 meas2 Observe continuous stream of bubbles meas1->meas2 meas3 Remove heat and allow to cool meas2->meas3 meas4 Record temperature when liquid enters capillary meas3->meas4

Boiling Point Determination Workflow (Thiele Tube)
Density Determination

Density is a fundamental physical property defined as mass per unit volume. For liquids, a pycnometer provides a highly precise method for density determination by accurately measuring the mass of a known volume of the liquid.[10][18]

Methodology: Pycnometer Method

  • Calibration: The mass of the clean, dry, and empty pycnometer is accurately determined using an analytical balance. The pycnometer is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and its mass is measured again. The volume of the pycnometer is calculated from the mass and known density of the reference liquid.

  • Sample Measurement: The pycnometer is emptied, dried, and then filled with the sample liquid. Care must be taken to avoid trapping air bubbles.

  • Weighing: The mass of the pycnometer filled with the sample liquid is accurately measured.

  • Calculation: The mass of the sample liquid is determined by subtracting the mass of the empty pycnometer. The density of the sample is then calculated by dividing its mass by the previously determined volume of the pycnometer. Temperature control is crucial as density is temperature-dependent.[18]

G cluster_calib Pycnometer Calibration cluster_sample Sample Measurement cluster_calc Density Calculation calib1 Weigh empty, dry pycnometer (m_pyc) calib2 Fill with reference liquid (e.g., water) calib1->calib2 calib3 Weigh filled pycnometer (m_ref) calib2->calib3 calib4 Calculate pycnometer volume (V_pyc) calib3->calib4 sample1 Fill pycnometer with sample liquid calib4->sample1 sample2 Weigh filled pycnometer (m_sample) sample1->sample2 calc1 Calculate sample mass (m_sample - m_pyc) sample2->calc1 calc2 Calculate density (mass / V_pyc) calc1->calc2

Density Determination Workflow (Pycnometer)
Refractive Index Determination

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property that can be used to identify a pure liquid or determine the concentration of a solute in a solution. The Abbé refractometer is a common instrument for this measurement.

Methodology: Abbé Refractometer

  • Calibration: The instrument is calibrated using a standard of known refractive index, typically distilled water (n²⁰/D = 1.3330).

  • Sample Application: A few drops of the liquid sample are placed on the clean, dry surface of the lower (measuring) prism of the refractometer.

  • Prism Closure: The upper (illuminating) prism is gently closed and locked into place, spreading the sample into a thin film.

  • Measurement: Light is passed through the sample, and the user looks through the eyepiece. The coarse and fine adjustment knobs are used to bring a distinct light/dark boundary into the center of the crosshairs. If a colored fringe is visible, the chromatic dispersion is corrected using the compensator dial.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

G start Start clean Clean and dry prisms start->clean calibrate Calibrate with distilled water clean->calibrate apply_sample Apply 2-3 drops of sample to prism calibrate->apply_sample close_prism Close and lock prisms apply_sample->close_prism adjust_view Adjust light and focus to see boundary close_prism->adjust_view center_boundary Center light/dark boundary on crosshairs adjust_view->center_boundary compensate Adjust compensator to remove color fringe center_boundary->compensate read_value Read refractive index from scale compensate->read_value end_proc End read_value->end_proc

Refractive Index Determination Workflow (Abbé Refractometer)

Structure-Property Relationships

The physical properties of alkanes are directly correlated with their molecular structure. The following diagram illustrates the logical relationships between key structural features and the resulting physical properties.

G cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_properties Physical Properties mol_weight Increasing Molecular Weight (Longer Carbon Chain) vdw_surface Increased Surface Area mol_weight->vdw_surface branching Increasing Branching (More Compact Shape) vdw_surface_dec Decreased Surface Area branching->vdw_surface_dec vdw_strength Stronger van der Waals Forces vdw_surface->vdw_strength bp Higher Boiling Point vdw_strength->bp density Higher Density vdw_strength->density ref_index Higher Refractive Index vdw_strength->ref_index vdw_strength_dec Weaker van der Waals Forces vdw_surface_dec->vdw_strength_dec bp_dec Lower Boiling Point vdw_strength_dec->bp_dec density_dec Lower Density vdw_strength_dec->density_dec

References

Thermochemical Profile of 4-Methylnonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermochemical data for 4-methylnonane (C₁₀H₂₂). The information is presented in a structured format to facilitate its use in research, drug development, and scientific modeling. This document summarizes key quantitative data, details the experimental protocols for their determination, and provides a visual representation of the data acquisition and analysis workflow.

Core Thermochemical Data

The following tables summarize the essential thermochemical properties of this compound in its liquid and ideal gas states. These values are critical for understanding the molecule's energetic stability and behavior in chemical reactions.

Table 1: Standard Molar Enthalpy of Formation and Vaporization

PropertyStateValue (kJ/mol)Reference
Standard Molar Enthalpy of Formation (ΔfH°)Ideal Gas-256.2 ± 1.4[1]
Standard Molar Enthalpy of Vaporization (ΔvapH°)Liquid to Gas49.5[1]

Table 2: Standard Molar Entropy and Heat Capacity

PropertyStateValue (J/mol·K)Reference
Standard Molar Entropy (S°)Ideal Gas504.1 ± 2.1[1]
Molar Heat Capacity at Constant Pressure (Cp)Liquid314.3[1]

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric techniques. The following sections detail the methodologies for the key experiments.

Determination of the Enthalpy of Formation (Bomb Calorimetry)

The standard enthalpy of formation of liquid this compound is determined using bomb calorimetry, which measures the heat of combustion.

Protocol:

  • Sample Preparation: A precisely weighed sample of high-purity this compound (typically around 1 gram) is placed in a sample holder, often a platinum crucible. For volatile liquids like this compound, the sample is typically encapsulated in a gelatin capsule of known heat of combustion to prevent evaporation. A fuse wire, usually made of platinum or a base metal alloy, is positioned to be in contact with the sample.

  • Bomb Assembly: The sample holder is placed inside a high-pressure stainless steel vessel known as a "bomb." The bomb is then sealed and pressurized with pure oxygen to approximately 30 atmospheres. A small, known amount of distilled water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container called a calorimeter. The calorimeter is equipped with a high-precision thermometer and a stirrer to ensure uniform temperature distribution. The entire assembly is designed to be as adiabatic as possible to minimize heat exchange with the surroundings.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion of the this compound releases heat, which is transferred to the bomb and the surrounding water, causing a rise in temperature.

  • Temperature Measurement: The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after the combustion until a stable final temperature is reached.

  • Calculation: The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid (from residual nitrogen in the oxygen) and the heat of combustion of the fuse wire. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.

Determination of Heat Capacity (Adiabatic Calorimetry)

The molar heat capacity of liquid this compound is determined using an adiabatic calorimeter, which measures the amount of heat required to raise the temperature of a substance by a specific amount while minimizing heat loss to the surroundings.

Protocol:

  • Sample Preparation: A known mass of high-purity this compound is placed in a sample vessel within the calorimeter.

  • Calorimeter Setup: The sample vessel is enclosed in an adiabatic shield. The temperature of this shield is controlled to precisely match the temperature of the sample vessel at all times. This is achieved through a system of thermocouples and heaters that create an environment with no temperature gradient between the sample and its surroundings, thus preventing heat exchange. The calorimeter is typically operated under a vacuum to further reduce heat transfer.

  • Heating: A known quantity of electrical energy is supplied to a heater within the sample vessel, causing the temperature of the this compound to rise.

  • Temperature Measurement: The temperature of the sample is measured with high precision before and after the energy input.

  • Calculation: The heat capacity of the sample is calculated from the amount of electrical energy supplied and the resulting temperature change. The heat capacity of the empty sample vessel (the addendum) is determined separately and subtracted from the total measured heat capacity to obtain the heat capacity of the this compound sample.

Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow for the experimental determination and subsequent analysis of the thermochemical data for this compound.

ThermochemicalDataWorkflow Workflow for Thermochemical Data Determination of this compound cluster_exp Experimental Determination cluster_raw Raw Data Collection cluster_calc Data Processing and Calculation cluster_final Final Thermochemical Data Sample High-Purity this compound Sample BombCal Bomb Calorimetry Sample->BombCal AdiaCal Adiabatic Calorimetry Sample->AdiaCal TempRise Temperature Rise (ΔT) BombCal->TempRise EnergyInput Electrical Energy Input (Q) AdiaCal->EnergyInput HeatComb Heat of Combustion Calculation TempRise->HeatComb HeatCap Heat Capacity Calculation EnergyInput->HeatCap Enthalpy Standard Enthalpy of Formation (ΔfH°) HeatComb->Enthalpy Cp Molar Heat Capacity (Cp) HeatCap->Cp Entropy Standard Entropy (S°) Cp->Entropy (via integration from 0 K)

Caption: Workflow for the determination of thermochemical properties of this compound.

References

4-Methylnonane: A Technical Guide to its Industrial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylnonane, a branched-chain alkane with the chemical formula C10H22, is a volatile organic compound that has garnered interest for its potential industrial applications.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, potential industrial uses, synthesis methodologies, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in drug development and other relevant fields who are interested in the applications of this compound.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is crucial for its application in various industrial processes. A summary of its key properties is presented in the table below.[3][4]

PropertyValueSource(s)
Molecular Formula C10H22[1][3]
Molecular Weight 142.28 g/mol [3]
Appearance Colorless, clear liquid[1][5]
Boiling Point 163-166 °C[4]
Density 0.73 g/mL at 20 °C[4]
Refractive Index n20/D 1.413
Flash Point 37.90 °C (100.00 °F)[5]
Solubility Insoluble in water; Soluble in organic solvents like ether, benzene, and chloroform.[1][4]

Potential Industrial Applications

The unique branched structure of this compound lends it advantageous properties for several industrial applications, primarily in the fuel and lubricant industries, and as a reference standard in analytical chemistry.[1][2]

Fuel Additive

Branched-chain alkanes are known to be desirable components in gasoline as they generally exhibit higher octane (B31449) ratings compared to their straight-chain counterparts, leading to more efficient combustion and reduced engine "knocking".[6][7][8] While specific quantitative data on the performance of this compound as a standalone fuel additive is not extensively documented in publicly available literature, its structural similarity to other high-octane branched alkanes suggests its potential to enhance the octane number of gasoline blends.[9] Further research is warranted to quantify its specific impact on fuel performance metrics.

Lubricant Formulations

The formulation of high-performance lubricants often involves the use of synthetic base oils, including branched paraffins and polyalphaolefins (PAOs).[10][11] Branched alkanes are favored for their lower pour points and acceptable viscosity indices compared to linear paraffins.[10] Although detailed performance data for lubricants specifically containing this compound is limited, the general properties of branched alkanes suggest its potential as a component in synthetic and semi-synthetic lubricant formulations to improve low-temperature fluidity and maintain viscosity over a range of temperatures.[12][13][14]

Gas Chromatography Reference Standard

Due to its stable and well-defined chemical structure, this compound is utilized as a reference compound in gas chromatography (GC) for the analysis of hydrocarbon mixtures.[2] Its distinct retention time under specific GC conditions allows for the identification and quantification of this compound in complex samples.[15][16][17]

Synthesis of this compound

This compound can be synthesized through various organic chemistry routes. The two primary methods reported are alkylation and catalytic hydrogenation.[2]

Alkylation of Nonane (B91170)

Disclaimer: This is a generalized protocol and requires optimization for the specific synthesis of this compound.

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are reacted with a suitable brominated nonane isomer (e.g., 4-bromononane) in anhydrous diethyl ether to form the corresponding Grignard reagent.

  • Alkylation Reaction: The Grignard reagent is then reacted with a methylating agent, such as methyl iodide, which is added dropwise at a controlled temperature.

  • Work-up: The reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation to yield this compound.

Alkylation_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Alkylation cluster_workup Work-up & Purification A Mg turnings + 4-bromononane in anhydrous ether B Formation of Nonylmagnesium bromide A->B C Nonylmagnesium bromide D Add Methyl Iodide C->D E This compound formation D->E F Quench with NH4Cl (aq) E->F G Extract & Dry F->G H Fractional Distillation G->H I Pure this compound H->I

Alkylation Synthesis Workflow
Catalytic Hydrogenation of 4-Methylnonene

In an industrial setting, this compound can be produced via the catalytic hydrogenation of 4-methylnonene.[2] This process involves the addition of hydrogen across the double bond of the alkene in the presence of a metal catalyst.

Disclaimer: This is a generalized protocol and requires optimization for the specific hydrogenation of 4-methylnonene.

  • Reaction Setup: 4-Methylnonene is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate, in a high-pressure reactor (autoclave). A catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is added to the solution.[18][19][20][21]

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specific pressure (e.g., 50-100 psi). The reaction mixture is stirred vigorously at a set temperature (e.g., room temperature to 80°C) until the uptake of hydrogen ceases.[19][22]

  • Work-up: The reactor is depressurized, and the catalyst is removed by filtration through a pad of Celite.

  • Purification: The solvent is removed from the filtrate by rotary evaporation, and the resulting crude this compound can be further purified by distillation if necessary.

Hydrogenation_Workflow cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification A 4-Methylnonene + Solvent + Pd/C Catalyst in Autoclave B Pressurize with H2 (50-100 psi) A->B C Stir at controlled temperature B->C D Hydrogen uptake ceases C->D E Depressurize & Filter to remove catalyst D->E F Remove solvent (Rotary Evaporation) E->F G Distillation (optional) F->G H Pure this compound G->H

Catalytic Hydrogenation Workflow

Experimental Protocol: Gas Chromatography Analysis

The following is a generalized protocol for the use of this compound as a reference standard in gas chromatography.

Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Detector: Flame Ionization Detector (FID)

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column

  • Carrier Gas: Helium, constant flow rate of 1 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure
  • Standard Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane) at a known concentration (e.g., 100 ppm).

  • Sample Preparation: Prepare the hydrocarbon mixture to be analyzed by dissolving a known amount in the same solvent used for the standard.

  • Injection: Inject the standard solution into the GC to determine the retention time of this compound under the specified conditions.

  • Analysis: Inject the sample solution into the GC.

  • Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard. The concentration of this compound in the sample can be determined by comparing the peak area of the sample to the peak area of the standard.

GC_Analysis_Workflow A Prepare this compound Standard Solution C Inject Standard into GC A->C B Prepare Sample Solution E Inject Sample into GC B->E D Determine Retention Time of this compound C->D G Identify this compound Peak by Retention Time D->G F Acquire Sample Chromatogram E->F F->G H Quantify Concentration by Peak Area Comparison G->H

Gas Chromatography Analysis Workflow

Conclusion

This compound presents several promising avenues for industrial application, particularly as a component in advanced fuels and lubricants, and as a reliable standard for analytical purposes. While further research is needed to fully quantify its performance benefits in specific formulations, its inherent properties as a branched-chain alkane make it a compound of significant interest. The synthesis routes are well-established in principle, and standardized analytical methods allow for its precise identification and quantification. This guide provides a foundational understanding for researchers and professionals looking to explore the potential of this compound in their respective fields.

References

The Potential Role of 4-Methylnonane as an Insect Semiochemical: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the role of 4-methylnonane as an insect semiochemical. While direct research on this compound is limited, this document synthesizes available data on this compound and structurally similar molecules to provide a comprehensive overview of its potential functions and the methodologies for its study. The guide will focus on its identified presence in certain insect species and the well-documented semiochemical activity of related methyl-branched alkanes and alkanols, particularly in the context of Coleoptera.

Introduction to this compound and Insect Semiochemicals

Semiochemicals are chemical substances that convey information between organisms, playing a crucial role in insect behavior, including mating, aggregation, host location, and defense. These compounds are broadly classified into pheromones (intraspecific communication) and allelochemicals (interspecific communication), which are further divided into kairomones (beneficial to the receiver), allomones (beneficial to the emitter), and synomones (mutually beneficial).

This compound is a branched-chain alkane with the chemical formula C₁₀H₂₂. While not extensively studied as a primary insect pheromone, its structural characteristics are similar to other known semiochemicals. This guide will delve into the known occurrences of this compound in insects and the significant semiochemical functions of its close structural analogs.

Documented Roles and Potential Functions of this compound and Related Compounds

This compound in Tenebrio molitor (Yellow Mealworm)

This compound has been identified as a cuticular hydrocarbon (CHC) in the yellow mealworm, Tenebrio molitor.[1] CHCs are crucial for preventing desiccation and also serve as chemical signals.[2][3] Research has shown that the blend of CHCs on T. molitor can modulate the olfactory response of its parasitoid, Scleroderma guani.[2][3] This indicates a kairomonal role for the CHC profile of the mealworm, where the parasitoid uses these chemical cues to locate its host. While the specific contribution of this compound to this kairomonal activity has not been isolated, its presence in the CHC blend suggests it is a component of the chemical signature used by the parasitoid.

Structurally and Functionally Related Analogs: A Case Study in Curculionidae

Extensive research has been conducted on the semiochemical properties of 4-methyl-5-nonanol (B104968) and 4-methyl-5-nonanone (B104976), which are structurally very similar to this compound. These compounds are the primary components of the male-produced aggregation pheromone of the red palm weevil, Rhynchophorus ferrugineus, a major pest of palm trees.[4][5][6] The pheromone attracts both males and females to a common location for mating and host exploitation.[6]

The typical composition of the aggregation pheromone lure for R. ferrugineus is a 9:1 ratio of 4-methyl-5-nonanol to 4-methyl-5-nonanone. The activity of this pheromone blend is often synergized by the presence of host plant volatiles (kairomones), such as ethyl acetate, and fermenting plant material.[7][8]

Quantitative Data on Semiochemical Activity

The following tables summarize quantitative data from studies on the behavioral responses of insects to semiochemicals related to this compound.

Table 1: Field Trapping of Rhynchophorus ferrugineus using Aggregation Pheromone Lures

Lure CompositionRelease Rate (mg/day)Mean Weevil Catch (weevils/trap/week)LocationReference
Ferrolure® (4-methyl-5-nonanol + 4-methyl-5-nonanone)39.00 (in shade)Date Palm Orchard[1][8]
Ferrolure® (4-methyl-5-nonanol + 4-methyl-5-nonanone)31.25 (in direct sunlight)Date Palm Orchard[1][8]
Synthetic ferrugineol (4-methyl-5-nonanol)0.38 ± 0.081.61 ± 0.28Coconut Plantation[6]
Control (no lure)N/A0.00Coconut Plantation[6]
750 mg lureNot specified695.80 (total over study)Coconut Plantation
1000 mg lureNot specified789.00 (total over study)Coconut Plantation

Table 2: Olfactometer Responses of Insects to Methyl-Branched Alkanes

Insect SpeciesCompoundConcentrationBehavioral ResponseRepellent Index (%)Reference
Plutella xylostella (mated females)2,4-dimethylheptane100 µg/µLRepellent70.0[2]
Plutella xylostella (mated females)4-methyloctane100 µg/µLRepellent76.7[2]
Plutella xylostella (mated females)2-methylnonane100 µg/µLRepellent66.7[2]
Rhynchophorus ferrugineusAggregation PheromoneNot specifiedAttractantN/A[9]

Experimental Protocols

Identification of Volatile Semiochemicals using GC-EAD and GC-MS

Objective: To identify biologically active compounds from an insect or plant source.

Methodology:

  • Sample Preparation:

    • Solvent Extraction: For pheromone glands, dissect the glands and extract with a volatile solvent like hexane (B92381) or dichloromethane.[10][11]

    • Solid-Phase Microextraction (SPME): For headspace volatiles from live insects or plant material, use an SPME fiber to adsorb the compounds from the air surrounding the sample.[10]

  • Gas Chromatography-Electroantennographic Detection (GC-EAD):

    • The GC separates the volatile compounds in the extract.[10]

    • The effluent from the GC column is split. One part goes to a standard detector (e.g., Flame Ionization Detector - FID), and the other part is directed over a live insect antenna.[11]

    • The antenna is mounted between two electrodes, and its electrical response (depolarization) to active compounds is recorded as an electroantennogram (EAG).[10][11]

    • By comparing the timing of the FID peaks with the EAG responses, the biologically active compounds can be identified.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • The GC separates the compounds as in GC-EAD.

    • The effluent is directed into a mass spectrometer, which fragments the molecules and provides a mass spectrum for each compound.[11]

    • By comparing the mass spectra to a database (e.g., NIST), the chemical structure of the active compounds identified by GC-EAD can be determined.[11]

Behavioral Bioassays using an Olfactometer

Objective: To determine the behavioral response (attraction, repulsion, or no response) of an insect to a specific chemical or blend.

Methodology:

  • Apparatus: A Y-tube or four-arm olfactometer is commonly used.[12][13] This apparatus allows the insect to choose between different air streams carrying different odors.

  • Experimental Setup:

    • A purified and humidified air stream is passed through the arms of the olfactometer.[14][15]

    • The test compound, dissolved in a solvent, is applied to a filter paper and placed in one arm. A solvent-only control is placed in another arm.[14]

    • A single insect is introduced at the base of the olfactometer and allowed a set amount of time to make a choice.[14]

    • A choice is recorded when the insect moves a certain distance into one of the arms.[14]

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded, and statistical tests (e.g., Chi-square) are used to determine if there is a significant preference.[9]

Field Trapping for Aggregation Pheromones

Objective: To test the efficacy of a synthetic pheromone lure in attracting the target insect species in a natural environment.

Methodology:

  • Trap Design: Bucket traps are commonly used for weevils. These consist of a bucket with windows for insect entry and are often filled with soapy water to retain the trapped insects.[6][8]

  • Lure Preparation: The synthetic pheromone (e.g., a 9:1 mixture of 4-methyl-5-nonanol and 4-methyl-5-nonanone for R. ferrugineus) is loaded into a slow-release dispenser. A co-attractant (kairomone), such as fermenting dates or ethyl acetate, is often added to the trap.[7][8]

  • Experimental Design:

    • Traps are placed in the field in a randomized block design.[9]

    • Trap placement is crucial; for R. ferrugineus, traps placed in the shade and at ground level are more effective.[8]

    • The number of trapped insects is counted at regular intervals.[9][8]

  • Data Analysis: The mean number of insects caught per trap per unit of time is calculated and compared between different lure formulations and control traps using statistical methods like ANOVA.[9]

Visualizations

Insect Olfactory Signaling Pathway Generalized Insect Olfactory Signaling Pathway cluster_0 Antennal Sensillum cluster_1 Antennal Lobe (Brain) Odorant This compound (Odorant) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR + Orco) OBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Signal Transduction (Ion Channel Opening) Glomerulus Glomerulus ORN->Glomerulus Axon Projection PN Projection Neuron (PN) Glomerulus->PN Synaptic Transmission Behavior Behavioral Response (e.g., Attraction, Repulsion) PN->Behavior Higher Brain Centers

Caption: Generalized insect olfactory signaling pathway.

Semiochemical Identification Workflow Experimental Workflow for Semiochemical Identification and Validation start Source of Potential Semiochemicals (e.g., Insect, Plant) extraction Volatile Extraction (e.g., SPME, Solvent Extraction) start->extraction gcead GC-EAD (Identification of Bioactive Compounds) extraction->gcead gcms GC-MS (Structural Elucidation) gcead->gcms synthesis Chemical Synthesis of Identified Compound gcms->synthesis olfactometer Laboratory Bioassay (Olfactometer) synthesis->olfactometer field_trials Field Trials (Trapping) olfactometer->field_trials end Application in Pest Management field_trials->end

Caption: Experimental workflow for semiochemical identification.

Semiochemical Classification Logical Relationships in Semiochemical Classification semiochemicals Semiochemicals pheromones Pheromones (Intraspecific) semiochemicals->pheromones allelochemicals Allelochemicals (Interspecific) semiochemicals->allelochemicals kairomones Kairomones (Benefits Receiver) allelochemicals->kairomones allomones Allomones (Benefits Emitter) allelochemicals->allomones synomones Synomones (Benefits Both) allelochemicals->synomones

Caption: Classification of semiochemicals.

Conclusion

While this compound is not yet established as a primary insect pheromone, its presence as a cuticular hydrocarbon in Tenebrio molitor and the significant semiochemical activity of its close structural analogs, 4-methyl-5-nonanol and 4-methyl-5-nonanone, in Curculionidae, strongly suggest its potential for a role in insect chemical communication. The methodologies outlined in this guide provide a robust framework for future research into the semiochemical properties of this compound and other novel compounds. Further investigation, particularly using GC-EAD and behavioral bioassays, is warranted to fully elucidate the function of this and other methyl-branched alkanes in insect ecology and to explore their potential applications in sustainable pest management strategies.

References

The Toxicological Profile of 4-Methylnonane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available toxicological data for 4-methylnonane is limited. This guide synthesizes the available information and incorporates data from structurally similar compounds, such as n-decane and other branched alkanes, through a read-across approach to provide a comprehensive safety profile. This information is intended for researchers, scientists, and drug development professionals and should be interpreted with consideration of the inherent uncertainties of read-across methodologies.

Chemical and Physical Properties

This compound is a branched-chain alkane with the molecular formula C10H22. It is a colorless liquid with a gasoline-like odor.[1] As a member of the C10 alkane isomer group, it is a component of petroleum-derived substances like Stoddard solvent and jet fuel.[1]

Toxicological Data Summary

The following tables summarize the available toxicological data for this compound and its structural analogs. It is critical to note that most of the data presented is based on read-across from n-decane and other C10 branched alkanes due to the scarcity of specific studies on this compound.

Table 1: Acute Toxicity
EndpointSpeciesRouteValueReference SubstanceCitation
LD50RatOral> 2000 mg/kg bwC8-C18 branched and linear alkanes
LD50RabbitDermal> 2 g/kgC10-C13, C12-C14, and C14-C17 mixed-alkanes[2]
LC50RatInhalation> 12,400 mg/m³/4hr2-Methylnonane[3]
Table 2: Irritation and Sensitization
EndpointSpeciesResultReference SubstanceCitation
Skin IrritationMouseGross and microscopic evidence of skin irritationn-Decane[4]
Skin IrritationNot SpecifiedMild skin irritant2-Methylnonane[3]
Eye IrritationNot SpecifiedStrong eye irritant2-Methylnonane[3]
Skin SensitizationNot SpecifiedNot expected to be a sensitizerC10-C20 branched and linear alkanes[5]
Table 3: Repeated Dose Toxicity
EndpointSpeciesRouteDurationNOAELLOAELEffects ObservedReference SubstanceCitation
Systemic ToxicityRatOralSubchronic1000 mg/kg-day (No effects observed)-No effects reportedCommercial decane (B31447)[4]
NeurotoxicityRatInhalation3 days1.5 g/m³5 g/m³Limited, statistically significant neurobehavioral effects at LOAELn-Decane[6]
Table 4: Genotoxicity
Assay TypeTest SystemResultReference SubstanceCitation
MutagenicityNot SpecifiedLow potential for significant mutagenic or cytogenetic activityn-Decane[4]
GenotoxicityNot SpecifiedNot considered to be genotoxicC8-C18 branched and linear alkanes
Table 5: Carcinogenicity and Reproductive Toxicity

| Endpoint | Species | Route | Result | Reference Substance | Citation | | :--- | :--- | :--- | :--- | :--- | | Carcinogenicity | Human/Animal | Oral/Inhalation | No available studies | n-Decane |[1][4] | | Reproductive Toxicity | Rat | Oral | No adverse effects on reproduction | Commercial decane |[4] |

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available in the public domain. The data presented above for related substances were generated following standardized methodologies, likely based on OECD (Organisation for Economic Co-operation and Development) guidelines. Below are conceptual representations of workflows for key toxicological endpoints, based on standard OECD protocols.

experimental_workflow_skin_irritation start Test Substance Application (0.5 mL of this compound) exposure Semi-occlusive Patch on Rabbit Skin (4 hours) start->exposure removal Patch Removal and Test Site Cleaning exposure->removal observation_1 Observation at 1, 24, 48, and 72 hours removal->observation_1 scoring Scoring of Erythema and Edema (Draize Scale) observation_1->scoring conclusion Classification of Irritation Potential scoring->conclusion

Figure 1: Conceptual Workflow for an Acute Dermal Irritation Study (based on OECD 404).

experimental_workflow_ames_test start Preparation of Test Substance Concentrations treatment_s9_neg Incubation with Salmonella strain (-S9 metabolic activation) start->treatment_s9_neg treatment_s9_pos Incubation with Salmonella strain (+S9 metabolic activation) start->treatment_s9_pos plating Plating on Minimal Glucose Agar treatment_s9_neg->plating treatment_s9_pos->plating incubation Incubation at 37°C for 48-72 hours plating->incubation counting Counting of Revertant Colonies incubation->counting analysis Data Analysis and Comparison to Controls counting->analysis conclusion Determination of Mutagenic Potential analysis->conclusion

Figure 2: Conceptual Workflow for a Bacterial Reverse Mutation (Ames) Test (based on OECD 471).

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific ADME data for this compound is not available. However, the toxicokinetics of branched alkanes are generally understood.

  • Absorption: Branched alkanes are absorbed through inhalation and oral routes.[7] Dermal absorption is generally low, especially for alkanes with eight or more carbons.[4]

  • Distribution: Following absorption, branched alkanes are distributed throughout the body, with a potential for accumulation in adipose tissue.[7]

  • Metabolism: The primary route of metabolism for alkanes is oxidation by cytochrome P450 enzymes in the liver, leading to the formation of alcohols, ketones, and fatty acids.[7]

  • Excretion: Metabolites are primarily excreted in the urine. The parent compound can also be eliminated through exhalation.[7]

Mechanism of Toxicity and Signaling Pathways

The primary toxicological concern for this compound and other C10 alkanes is neurotoxicity , particularly following inhalation of high concentrations.[1][6] The mechanism is thought to be a non-specific "narcosis" due to the disruption of neuronal cell membranes, similar to the action of other solvents.[8] This can lead to central nervous system depression.[1]

Aspiration of liquid this compound into the lungs can cause severe chemical pneumonitis, a mechanism of toxicity shared with other low-viscosity hydrocarbons.[8]

Repeated exposure to some alkanes may cause skin dryness and cracking due to defatting of the skin.[5][9]

No specific signaling pathways have been identified as being directly targeted by this compound. The neurotoxic effects are likely due to a general disruption of membrane function rather than a specific receptor-mediated pathway.

neurotoxicity_mechanism exposure Inhalation of High Concentrations of this compound absorption Rapid Absorption into Systemic Circulation exposure->absorption bbb_penetration Penetration of the Blood-Brain Barrier absorption->bbb_penetration membrane_interaction Partitioning into Neuronal Cell Membranes bbb_penetration->membrane_interaction membrane_disruption Disruption of Membrane Fluidity and Ion Channel Function membrane_interaction->membrane_disruption cns_depression Central Nervous System Depression (Narcosis) membrane_disruption->cns_depression

Figure 3: Postulated Mechanism of Acute Neurotoxicity for Branched Alkanes.

Conclusion

The toxicological profile of this compound is largely inferred from data on structurally related C10 alkanes. Based on this read-across approach, this compound is expected to have low acute oral and dermal toxicity. The primary hazards are associated with inhalation of high concentrations, which can lead to neurotoxicity (CNS depression), and aspiration into the lungs, which can cause severe chemical pneumonitis. It is likely to be a mild skin and a strong eye irritant. There is no evidence to suggest that this compound is genotoxic or carcinogenic. Further studies on this compound are necessary to establish a definitive safety profile and to reduce the uncertainty associated with the current read-across assessment.

References

Methodological & Application

Application Note: Quantitative Analysis of 4-Methylnonane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the identification and quantification of 4-Methylnonane using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined herein is designed to ensure high sensitivity, selectivity, and reproducibility for the analysis of this branched-chain alkane in various matrices. Included are comprehensive experimental procedures, instrument parameters, and data presentation guidelines.

Introduction

This compound (C10H22) is a branched-chain alkane that may be present in complex hydrocarbon mixtures, environmental samples, or as a volatile organic compound (VOC) of interest.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this compound, offering excellent chromatographic separation and definitive mass-based identification and quantification.[3] This application note details a robust GC-MS method suitable for routine analysis.

Experimental Protocol

This protocol is based on established methodologies for the analysis of volatile and semi-volatile hydrocarbons.[3]

Sample Preparation

The primary goal of sample preparation is to dissolve the analyte in a suitable volatile solvent, free of interfering contaminants.

  • Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

  • Calibration Standards: Create a series of calibration standards by performing serial dilutions of the stock solution. A typical concentration range for establishing linearity is 0.1 µg/mL to 10 µg/mL.[4][5]

  • Sample Preparation: For samples in complex matrices, an appropriate extraction method (e.g., solid-phase microextraction (SPME) or liquid-liquid extraction) may be required. For liquid samples, dilute with hexane to bring the expected analyte concentration within the calibration range.

  • Internal Standard: To improve precision, add an appropriate internal standard (e.g., a deuterated alkane not present in the sample) to all standards and samples at a constant concentration.

  • Filtration: Ensure all solutions are free of particulate matter by filtering through a 0.22 µm syringe filter before injection to prevent system contamination.[3]

GC-MS Instrumentation and Parameters

The following parameters are recommended and should be optimized for the specific instrumentation in use.

  • Gas Chromatograph (GC):

    • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for resolving alkanes.[6]

    • Carrier Gas: Use Helium with a purity of 99.999% at a constant flow rate of 1.0 mL/min.[6][7]

    • Inlet: Operate in splitless or split mode (e.g., 20:1 split ratio) depending on the sample concentration.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.[7][8]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 280°C.

      • Hold: Maintain 280°C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6][7]

    • Ion Source Temperature: 230°C.[7]

    • Transfer Line Temperature: 280°C.

    • Acquisition Mode:

      • Full Scan: For qualitative identification, acquire data over a mass range of m/z 40-200.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis, monitor the characteristic ions of this compound.

Data Presentation and Quantitative Analysis

Compound Information and Mass Spectral Data

The identity of this compound is confirmed by its retention time and the presence of characteristic ions in its mass spectrum.[1] Alkanes typically produce fragmentation patterns with clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups.[9]

ParameterValueReference
Compound NameThis compound[1]
Chemical FormulaC₁₀H₂₂[1][2]
Molecular Weight142.28 g/mol [1][2]
CAS Number17301-94-9[1][2]
Molecular Ion (M⁺)m/z 142[1]
Key Fragment Ions (m/z)43, 57, 71, 85, 99[1]
Recommended GC-MS Parameters Summary
InstrumentParameterSetting
Gas Chromatograph GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas / FlowHelium / 1.0 mL/min
Injection ModeSplit (20:1) or Splitless
Inlet Temperature250°C
Oven Program60°C (2 min), ramp 10°C/min to 280°C (5 min)
Mass Spectrometer Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Transfer Line Temp.280°C
Acquisition ModeFull Scan (m/z 40-200) and/or SIM
SIM Ions (m/z)43 (Quantifier), 57, 71, 85 (Qualifiers)

Visualization of Experimental Workflow

The logical flow of the analytical protocol, from sample handling to final data analysis, is crucial for ensuring consistent and reliable results.

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Standard & Sample Preparation in Solvent B Addition of Internal Standard A->B C Filtration (0.22 µm) B->C D GC Injection C->D E Chromatographic Separation (Capillary Column) D->E F MS Detection (EI, Scan/SIM) E->F G Peak Integration & Compound Identification F->G H Quantification (Calibration Curve) G->H I Final Report H->I

Caption: Experimental workflow for this compound quantification.

Method Validation

For use in regulated environments or for research requiring high accuracy, the method should be validated according to established guidelines (e.g., ICH). Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.998.[10]

  • Precision: Evaluated as the relative standard deviation (RSD) for replicate injections (intra-day) and analyses on different days (inter-day). RSD values should typically be ≤ 15%.[11]

  • Accuracy: Determined by spike-recovery experiments in a relevant matrix, with recovery values typically expected to be within 80-120%.[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[12]

References

Application Note: 1H and 13C NMR Analysis of 4-Methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed analysis of 4-methylnonane using 1H and 13C NMR spectroscopy. The data presented herein, including chemical shifts, coupling constants, and multiplicities, serves as a reference for the identification and characterization of this branched alkane. The protocols outlined below provide a standardized methodology for the preparation and analysis of similar non-polar liquid samples.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₁₀H₂₂ CAS Number: 17301-94-9[1][2]

The structure of this compound consists of a nine-carbon chain (nonane) with a methyl group substituted at the fourth carbon atom.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by overlapping signals in the upfield region, typical for aliphatic compounds. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in Table 1.

Table 1. Predicted 1H NMR Data for this compound.

Atom # Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
1 0.88 t 6.9 3H
2 1.26 m - 2H
3 1.11 m - 2H
4 1.34 m - 1H
5 1.23 m - 2H
6 1.28 m - 2H
7 1.28 m - 2H
8 1.28 m - 2H
9 0.89 t 7.1 3H

| 10 | 0.84 | d | 6.6 | 3H |

Note: Predicted data was generated using online NMR prediction tools. Actual experimental values may vary.

Predicted 13C NMR Spectral Data

The proton-decoupled 13C NMR spectrum of this compound displays ten distinct signals, corresponding to the ten carbon atoms in the molecule. The predicted chemical shifts are presented in Table 2.

Table 2. Predicted 13C NMR Data for this compound.

Atom # Chemical Shift (ppm)
1 14.2
2 20.2
3 36.6
4 34.3
5 29.5
6 27.2
7 32.2
8 22.8
9 14.1

| 10 | 19.3 |

Note: Predicted data was generated using online NMR prediction tools. Actual experimental values may vary.

Experimental Protocols

A standardized protocol for the NMR analysis of liquid hydrocarbon samples like this compound is crucial for obtaining high-quality, reproducible data.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • Sample Concentration: Prepare a solution of approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent. For 1H NMR, a lower concentration is often sufficient, while 13C NMR may require a more concentrated sample due to the lower natural abundance of the 13C isotope.

  • Sample Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to the solvent. Modern spectrometers can also reference the residual solvent peak.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

NMR Data Acquisition

The following are typical acquisition parameters for 1H and 13C NMR spectroscopy on a 400 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.

1H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): A spectral width of 12-16 ppm, centered around 4-5 ppm, is usually adequate for aliphatic compounds.

13C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with single lines for each carbon.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A spectral width of 200-240 ppm is standard for most organic molecules.

Data Processing and Interpretation

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

  • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for 1H and 77.16 ppm for 13C).

  • Peak Picking and Integration (1H NMR): The peaks are identified, and their integrals are calculated to determine the relative number of protons corresponding to each signal.

  • Structural Assignment: The chemical shifts, multiplicities, coupling constants, and integration values are used to assign the signals to the specific protons and carbons in the this compound molecule.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis p1 Weigh this compound p2 Dissolve in CDCl3 p1->p2 p3 Transfer to NMR Tube p2->p3 a1 1H NMR Acquisition p3->a1 a2 13C NMR Acquisition p3->a2 d1 Fourier Transform a1->d1 a2->d1 d2 Phase & Baseline Correction d1->d2 d3 Referencing d2->d3 an1 Peak Picking & Integration d3->an1 an2 Structural Assignment an1->an2

Caption: Experimental workflow for NMR analysis of this compound.

Molecular Structure with Atom Numbering

Caption: Structure of this compound with atom numbering for NMR assignments.

References

Application Notes and Protocols for the Analysis of 4-Methylnonane in Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylnonane, a volatile organic compound (VOC), can be present in various environmental matrices such as water, soil, and air, originating from sources like petroleum spills and industrial emissions. Accurate and sensitive quantification of this compound is crucial for environmental monitoring and risk assessment. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in these matrices, focusing on modern, efficient, and solvent-less or solvent-minimized techniques. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), preceded by appropriate sample preparation methods including Headspace Solid-Phase Microextraction (HS-SPME), Purge and Trap (P&T), and Thermal Desorption (TD).

Analytical Techniques Overview

The selection of the appropriate sample preparation technique is critical and depends on the specific environmental matrix and the required sensitivity.

  • Headspace Solid-Phase Microextraction (HS-SPME): A simple, fast, and solvent-free technique ideal for the extraction of volatile and semi-volatile compounds from water and soil samples. It involves the partitioning of analytes between the sample matrix, the headspace above the sample, and a coated fiber.

  • Purge and Trap (P&T): A highly sensitive method for the analysis of VOCs in water and soil. It involves bubbling an inert gas through the sample to purge the volatile compounds, which are then trapped on an adsorbent material before being thermally desorbed into the GC-MS.

  • Thermal Desorption (TD): A technique primarily used for the analysis of VOCs in air samples. Air is drawn through a sorbent tube to trap the analytes, which are then thermally desorbed for GC-MS analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of volatile hydrocarbons, including compounds structurally similar to this compound, in various environmental matrices. This data is intended to provide an estimate of the expected performance of the described methods. Actual performance characteristics such as Limit of Detection (LOD), Limit of Quantification (LOQ), and Recovery will vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: Representative Quantitative Data for this compound Analysis in Water

ParameterHeadspace SPME-GC-MSPurge and Trap-GC-MS
Limit of Detection (LOD) 0.01 - 1 µg/L0.1 - 0.5 µg/L
Limit of Quantification (LOQ) 0.05 - 5 µg/L0.5 - 2 µg/L
Recovery 85 - 115%80 - 120%
Linearity (R²) > 0.99> 0.99

Table 2: Representative Quantitative Data for this compound Analysis in Soil

ParameterHeadspace SPME-GC-MSPurge and Trap-GC-MS
Limit of Detection (LOD) 0.1 - 5 µg/kg0.5 - 10 µg/kg
Limit of Quantification (LOQ) 0.5 - 20 µg/kg2 - 50 µg/kg
Recovery 80 - 110%75 - 115%
Linearity (R²) > 0.99> 0.99

Table 3: Representative Quantitative Data for this compound Analysis in Air

ParameterThermal Desorption-GC-MS
Limit of Detection (LOD) 0.01 - 0.1 µg/m³
Limit of Quantification (LOQ) 0.05 - 0.5 µg/m³
Recovery 90 - 110%
Linearity (R²) > 0.99

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Water and Soil Samples

This protocol describes the extraction of this compound from water and soil samples using HS-SPME followed by GC-MS analysis.

Materials:

  • SPME fiber assembly: 100 µm Polydimethylsiloxane (PDMS) is a suitable choice for nonpolar volatile compounds like this compound.[1][2]

  • SPME holder (manual or autosampler)

  • 20 mL headspace vials with PTFE-faced silicone septa

  • Heating block or water bath with agitation capabilities

  • GC-MS system

Procedure:

  • Sample Preparation (Water): Place 10 mL of the water sample into a 20 mL headspace vial.

  • Sample Preparation (Soil): Place 5 g of the soil sample into a 20 mL headspace vial and add 5 mL of deionized water.

  • Internal Standard: Add an appropriate internal standard (e.g., deuterated analog of a similar hydrocarbon) to each vial.

  • Salting Out (Optional but Recommended): Add 2-3 g of sodium chloride to the vial to increase the ionic strength of the aqueous phase and enhance the partitioning of this compound into the headspace.

  • Equilibration: Seal the vial and place it in the heating block/water bath. Equilibrate the sample at a controlled temperature (e.g., 60°C) with agitation for a defined period (e.g., 15 minutes) to allow this compound to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) while maintaining the temperature and agitation.

  • Desorption and Analysis: Retract the fiber into the needle and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the analytical column. Start the GC-MS analysis.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis sample Water or Soil Sample vial Add to Headspace Vial sample->vial is Add Internal Standard vial->is salt Add Salt (Optional) is->salt equilibrate Equilibrate and Heat salt->equilibrate extract Expose SPME Fiber equilibrate->extract desorb Thermal Desorption in GC Inlet extract->desorb gcms GC-MS Analysis desorb->gcms

HS-SPME workflow for this compound analysis.
Protocol 2: Purge and Trap (P&T) for Water and Soil Samples

This protocol details the extraction and concentration of this compound from water and soil samples using a purge and trap system followed by GC-MS analysis.

Materials:

  • Purge and trap concentrator system

  • Purge gas (high-purity helium or nitrogen)

  • Purge vessels (spargers)

  • Trap packed with suitable adsorbents (e.g., Tenax®, silica (B1680970) gel, carbon molecular sieves)

  • GC-MS system

Procedure:

  • Sample Preparation (Water): Place a known volume (e.g., 5-25 mL) of the water sample into a purge vessel.

  • Sample Preparation (Soil): Place a known weight (e.g., 5 g) of the soil sample into a purge vessel and add a known volume of deionized water to create a slurry.

  • Internal Standard: Add an appropriate internal standard to each sample.

  • Purging: Connect the purge vessel to the P&T system. Purge the sample with an inert gas at a controlled flow rate (e.g., 40 mL/min) for a specific time (e.g., 11 minutes). The volatile this compound will be stripped from the sample and carried to the trap.

  • Trapping: The purged analytes are adsorbed onto the trap material at ambient temperature.

  • Desorption: After purging, the trap is rapidly heated, and the trapped analytes are desorbed by a flow of carrier gas directly onto the GC column.

  • Analysis: The GC-MS analysis is initiated simultaneously with the desorption step.

  • Trap Bake: After desorption, the trap is baked at a higher temperature to remove any residual compounds.

PT_Workflow cluster_prep Sample Preparation cluster_extraction Purge and Trap cluster_analysis Analysis sample Water or Soil Sample vessel Add to Purge Vessel sample->vessel is Add Internal Standard vessel->is purge Purge with Inert Gas is->purge trap Adsorb on Trap purge->trap desorb Thermally Desorb trap->desorb gcms GC-MS Analysis desorb->gcms

Purge and Trap workflow for this compound analysis.
Protocol 3: Thermal Desorption (TD) for Air Samples

This protocol outlines the collection and analysis of this compound in air samples using thermal desorption tubes followed by GC-MS.

Materials:

  • Sorbent tubes packed with a suitable adsorbent (e.g., Tenax® TA, Carbopack™ B)

  • Personal or ambient air sampling pump with a calibrated flow rate

  • Thermal desorption unit interfaced with a GC-MS system

Procedure:

  • Sample Collection: Connect a conditioned sorbent tube to the sampling pump. Draw a known volume of air through the tube at a controlled flow rate (e.g., 50-200 mL/min). The total volume will depend on the expected concentration of this compound.

  • Internal Standard: After sampling, an internal standard can be spiked directly onto the sorbent tube.

  • Thermal Desorption: Place the sorbent tube in the thermal desorption unit. The tube is heated (e.g., to 250-300°C), and a flow of inert gas purges the desorbed analytes onto a cooled focusing trap within the TD unit.

  • Secondary Desorption and Injection: The focusing trap is then rapidly heated, injecting the analytes as a narrow band into the GC-MS system.

  • Analysis: The GC-MS analysis is initiated upon injection from the focusing trap.

TD_Workflow cluster_sampling Air Sampling cluster_desorption Thermal Desorption cluster_analysis Analysis sample Draw Air Through Sorbent Tube primary_desorb Primary Desorption from Tube sample->primary_desorb focus Cryofocusing on Trap primary_desorb->focus secondary_desorb Secondary Desorption from Trap focus->secondary_desorb gcms GC-MS Analysis secondary_desorb->gcms

Thermal Desorption workflow for this compound analysis.

Quality Control and Method Validation

For reliable and accurate results, it is essential to implement a robust quality control (QC) and method validation protocol. Key aspects to consider include:

  • Calibration: A multi-point calibration curve should be generated using standards of this compound covering the expected concentration range in the samples.

  • Blanks: Method blanks (using a clean matrix) should be analyzed with each batch of samples to check for contamination.

  • Spikes: Matrix spikes and matrix spike duplicates should be analyzed to assess the method's accuracy and precision in the specific sample matrix.

  • Internal Standards: The use of an appropriate internal standard is crucial to correct for variations in extraction efficiency and instrument response.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be experimentally determined for each matrix according to established procedures.

By following these detailed protocols and implementing rigorous quality control measures, researchers, scientists, and drug development professionals can achieve accurate and reliable quantification of this compound in various environmental matrices.

References

Application Note: Quantification of 4-Methylnonane in Air Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the quantification of 4-methylnonane in various air samples, including indoor, outdoor, and occupational environments. The protocol outlines active air sampling using thermal desorption tubes, followed by analysis using thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS). This application note includes comprehensive experimental procedures, data presentation guidelines, and quality control measures to ensure accurate and reproducible results. While specific quantitative data for this compound is limited in publicly available literature, this guide provides a framework for its precise measurement and includes illustrative data for reference.

Introduction

This compound (C₁₀H₂₂) is a branched-chain alkane that may be present in indoor and outdoor air from various sources, including building materials, consumer products, and industrial emissions. As a volatile organic compound (VOC), monitoring its concentration is crucial for assessing air quality and potential health effects. In the context of drug development and manufacturing, ensuring a clean and controlled environment is paramount, making the quantification of airborne contaminants like this compound a critical aspect of quality control and occupational safety.

This application note details a robust and sensitive method for the quantification of this compound in air samples utilizing thermal desorption (TD) coupled with gas chromatography-mass spectrometry (GC-MS).

Experimental Protocols

Air Sample Collection: Active Sampling

Objective: To collect a known volume of air on a sorbent tube to trap volatile organic compounds, including this compound.

Materials:

  • Sorbent tubes: Stainless steel, packed with Tenax® TA or a similar sorbent suitable for C6-C30 hydrocarbons.

  • Personal air sampling pump: Calibrated, with a flow rate range of 20-200 mL/min.

  • Tubing: Inert tubing (e.g., Tygon®) to connect the sorbent tube to the pump.

  • Tube caps: For sealing sorbent tubes after sampling.

  • Calibration device: For calibrating the air sampling pump.

Procedure:

  • Pump Calibration: Calibrate the personal air sampling pump to the desired flow rate (e.g., 100 mL/min) using a certified calibration device.

  • Tube Preparation: Before sampling, break both ends of a new sorbent tube.

  • Sample Collection:

    • Connect the sorbent tube to the calibrated pump using inert tubing. The arrow on the tube should point towards the pump.

    • For personal exposure monitoring, clip the pump to the worker's belt and the sorbent tube to their breathing zone.

    • For area monitoring, place the sampling train in the desired location at a height of approximately 1.5 meters.

  • Sampling: Turn on the pump and record the start time. Sample for a predetermined duration to achieve the target sample volume (e.g., 1-10 liters).

  • Post-Sampling: After sampling, turn off the pump, record the stop time, and disconnect the sorbent tube.

  • Tube Sealing and Storage: Immediately seal both ends of the sorbent tube with the provided caps. Label the tube with a unique identifier, date, and sampling information. Store the tubes at 4°C until analysis. Analyze samples as soon as possible, preferably within two weeks of collection.

Sample Analysis: Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

Objective: To thermally desorb the trapped analytes from the sorbent tube and quantify this compound using GC-MS.

Instrumentation:

  • Thermal Desorption (TD) system

  • Gas Chromatograph (GC) with a capillary column suitable for VOC analysis (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Mass Spectrometer (MS) detector.

Materials:

  • This compound standard solution (e.g., 100 µg/mL in methanol).

  • Internal standard solution (e.g., Toluene-d8 or other suitable deuterated compound).

  • High-purity helium carrier gas.

TD-GC-MS Parameters (Typical):

Parameter Condition
Thermal Desorption
Tube Desorption Temp.280°C
Tube Desorption Time10 min
Trap Desorption Temp.300°C
Trap Desorption Time3 min
Gas Chromatograph
Injection ModeSplit/Splitless (Splitless for trace analysis)
Inlet Temperature250°C
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temp 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 40-400
Quantifier Ion for this compoundm/z 57 (primary), m/z 43, 71 (secondary)

Procedure:

  • Calibration Curve Preparation: Prepare a series of calibration standards by spiking blank sorbent tubes with known amounts of the this compound standard solution and the internal standard. Analyze these standards using the TD-GC-MS method to generate a calibration curve.

  • Sample Analysis:

    • Place the sampled sorbent tube into the thermal desorber.

    • Spike the tube with a known amount of the internal standard.

    • Initiate the TD-GC-MS analysis sequence.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

    • Integrate the peak area of the quantifier ion for both this compound and the internal standard.

    • Calculate the concentration of this compound in the air sample using the calibration curve, taking into account the volume of air sampled.

Data Presentation

Quantitative data for this compound concentrations should be summarized in clear and structured tables. Due to the limited availability of specific concentration data for this compound in published literature, the following tables present illustrative data to demonstrate the recommended format.

Table 1: Illustrative this compound Concentrations in Indoor Air Samples

Sample IDLocation TypeConcentration (µg/m³)Concentration (ppb)
IND-001Office Building1.20.20
IND-002Residential Home2.50.42
IND-003Manufacturing Area5.80.97
IND-004Laboratory0.80.13

Table 2: Illustrative this compound Concentrations in Outdoor Air Samples

Sample IDLocation TypeConcentration (µg/m³)Concentration (ppb)
OUT-001Urban0.50.08
OUT-002Suburban0.20.03
OUT-003Industrial1.80.30
OUT-004Rural< 0.1< 0.02

Table 3: Illustrative Occupational Exposure Levels of this compound (8-hour TWA)

Worker IDJob FunctionConcentration (µg/m³)Concentration (ppb)
OEH-001Chemical Operator15.22.54
OEH-002Laboratory Technician3.10.52
OEH-003Maintenance Worker8.71.45
OEH-004Office Worker1.10.18

Note: The data presented in Tables 1, 2, and 3 are for illustrative purposes only and do not represent actual measured concentrations from a specific study.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the quantification of this compound.

Experimental_Workflow cluster_sampling Air Sampling cluster_analysis Sample Analysis cluster_data Data Processing Pump_Calibration Pump Calibration Sample_Collection Active Air Sampling Pump_Calibration->Sample_Collection Tube_Preparation Sorbent Tube Preparation Tube_Preparation->Sample_Collection Tube_Sealing Tube Sealing & Storage Sample_Collection->Tube_Sealing TD Thermal Desorption Tube_Sealing->TD GC Gas Chromatography TD->GC MS Mass Spectrometry GC->MS Peak_Integration Peak Integration MS->Peak_Integration Calibration Calibration Curve Application Peak_Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Quality_Control cluster_pre Pre-Analysis QC cluster_during Analysis QC cluster_post Post-Analysis QC QC Quality Control Pump_Cal Pump Calibration QC->Pump_Cal Field_Blanks Field Blanks QC->Field_Blanks Tube_Conditioning Sorbent Tube Conditioning QC->Tube_Conditioning Cal_Curve Calibration Curve (min. 5 points) QC->Cal_Curve Internal_Std Internal Standard Addition QC->Internal_Std Method_Blanks Method Blanks QC->Method_Blanks LOD_LOQ LOD & LOQ Determination QC->LOD_LOQ Spike_Recovery Matrix Spike Recovery QC->Spike_Recovery Data_Review Data Review & Validation QC->Data_Review

Caption: Key quality control steps for accurate quantification.

Quality Assurance and Quality Control (QA/QC)

To ensure the reliability of the results, a comprehensive QA/QC protocol should be implemented throughout the sampling and analysis process.

  • Field Blanks: At least one field blank sorbent tube should be included for every ten samples. Field blanks are handled in the same manner as the samples but no air is drawn through them. This helps to identify any contamination that may occur during handling, transport, or storage.

  • Method Blanks: A clean, unexposed sorbent tube is analyzed with each batch of samples to check for contamination from the analytical system.

  • Calibration Verification: The calibration curve should be verified at the beginning and end of each analytical batch by analyzing a mid-point calibration standard. The response should be within ±15% of the expected value.

  • Internal Standards: An internal standard should be added to all samples, blanks, and calibration standards to correct for variations in instrument response and sample processing.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for this compound should be determined for the specific analytical method and instrument used.

  • Matrix Spikes: A known amount of this compound should be spiked into a representative sample matrix (a blank sorbent tube with a sampled air matrix if possible) to assess the method's recovery.

Conclusion

The described TD-GC-MS method provides a sensitive and specific approach for the quantification of this compound in air samples. Adherence to the detailed protocols and rigorous QA/QC procedures is essential for obtaining high-quality, defensible data. While specific quantitative data for this compound remains scarce in the public domain, the framework provided in this application note enables researchers, scientists, and drug development professionals to accurately assess its presence in various air environments. Further research is encouraged to establish baseline concentrations of this compound in different settings to better understand its environmental and occupational significance.

Synthesis and purification techniques for high-purity 4-Methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis and purification of high-purity 4-methylnonane, a branched alkane with applications as a reference compound in analytical chemistry, a component in fuel studies, and a building block in organic synthesis. The protocols described herein are based on established organic chemistry principles and are intended to yield this compound with a purity exceeding 99.5%.

Synthesis of this compound

Two primary synthetic routes are presented: a Grignard reaction-based approach for constructing the carbon skeleton followed by reduction, and the catalytic hydrogenation of a commercially available or synthesized alkene.

Method 1: Grignard Reaction followed by Dehydration and Hydrogenation

This versatile three-step method allows for the construction of this compound from readily available starting materials. The overall synthetic scheme is as follows:

  • Grignard Reaction: Reaction of pentylmagnesium bromide with pentan-2-one to form the tertiary alcohol, 4-methylnonan-4-ol.

  • Dehydration: Elimination of water from the alcohol to yield a mixture of 4-methylnonene isomers.

  • Catalytic Hydrogenation: Saturation of the carbon-carbon double bond to produce the final product, this compound.

Experimental Protocol: Grignard Reaction for 4-Methylnonan-4-ol

  • Apparatus Setup: A flame-dried 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation:

    • Add magnesium turnings (6.0 g, 0.25 mol) to the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of 1-bromopentane (B41390) (30.2 g, 0.20 mol) in 150 mL of anhydrous diethyl ether.

    • Add approximately 20 mL of the 1-bromopentane solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.

    • Once the reaction has started, add the remaining 1-bromopentane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (pentylmagnesium bromide).

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of pentan-2-one (17.2 g, 0.20 mol) in 50 mL of anhydrous diethyl ether.

    • Add the pentan-2-one solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 100 mL of saturated aqueous ammonium (B1175870) chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-methylnonan-4-ol.

Experimental Protocol: Dehydration of 4-Methylnonan-4-ol

  • Apparatus Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a distillation apparatus.

  • Reaction:

    • Place the crude 4-methylnonan-4-ol (assuming ~0.20 mol) in the flask.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (approx. 1 g).

    • Heat the mixture gently. The alkene products will distill as they are formed along with water.

    • Continue the distillation until no more organic product co-distills with water.

  • Work-up:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and proceed to the hydrogenation step.

Experimental Protocol: Catalytic Hydrogenation of 4-Methylnonene

  • Apparatus Setup: A high-pressure hydrogenation vessel (e.g., a Parr shaker) is required.

  • Reaction:

    • Dissolve the crude 4-methylnonene mixture in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297) (100 mL).

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 0.5 g).

    • Place the mixture in the hydrogenation vessel.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm).[1]

    • Agitate the mixture at room temperature until hydrogen uptake ceases.

  • Work-up:

    • Carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Remove the solvent from the filtrate by distillation to yield crude this compound.

Method 2: Direct Catalytic Hydrogenation of 4-Methyl-1-nonene

This method is more direct if the starting alkene is commercially available or can be synthesized efficiently.

Experimental Protocol: Direct Hydrogenation

  • Apparatus and Procedure: Follow the same procedure as described in the catalytic hydrogenation of 4-methylnonene (Section 1.1), using 4-methyl-1-nonene as the starting material.

  • Work-up: The work-up procedure is identical to that described in Section 1.1.

Synthesis Method Starting Materials Key Reagents Expected Yield (Crude) Purity (Crude)
Grignard Route 1-Bromopentane, Pentan-2-oneMg, Diethyl Ether, p-TSA, H₂, 10% Pd/C60-75%85-95%
Direct Hydrogenation 4-Methyl-1-noneneH₂, 10% Pd/C>95%>95%

Synthesis Workflow: Grignard Route

cluster_synthesis Synthesis of this compound start 1-Bromopentane + Pentan-2-one grignard Grignard Reaction (Mg, Et2O) start->grignard alcohol 4-Methylnonan-4-ol grignard->alcohol dehydration Dehydration (p-TSA, heat) alcohol->dehydration alkene 4-Methylnonene (Isomer Mixture) dehydration->alkene hydrogenation Catalytic Hydrogenation (H2, Pd/C) alkene->hydrogenation crude_product Crude this compound hydrogenation->crude_product

Caption: Workflow for the synthesis of this compound via the Grignard reaction pathway.

Purification of this compound

High-purity this compound can be obtained from the crude product by employing fractional distillation followed by preparative gas chromatography for achieving the highest purity levels.

Fractional Distillation

This technique is effective for removing impurities with significantly different boiling points from the crude this compound.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed column packed with a suitable material (e.g., Raschig rings or metal sponges) to increase the number of theoretical plates.

  • Distillation:

    • Place the crude this compound in the distillation flask with a few boiling chips.

    • Gradually heat the flask.

    • Collect the fraction that distills at the boiling point of this compound (163-166 °C at atmospheric pressure).

    • Monitor the purity of the collected fractions by GC-MS.

Parameter Value
Boiling Point 163-166 °C
Expected Purity 98.0-99.5%
Preparative Gas Chromatography (Prep-GC)

For achieving the highest possible purity (>99.5%), preparative gas chromatography is the method of choice. This technique separates components based on their differential partitioning between a mobile gas phase and a stationary liquid or solid phase.[2]

Experimental Protocol: Preparative Gas Chromatography

  • Instrumentation: A preparative gas chromatograph equipped with a suitable packed or wide-bore capillary column, an injector, a detector (e.g., Thermal Conductivity Detector - TCD), and a fraction collector.

  • Chromatographic Conditions:

    • Column: A non-polar stationary phase such as 100% dimethyl polysiloxane is suitable for separating alkanes.[3]

    • Carrier Gas: Helium or nitrogen at an optimized flow rate.

    • Injector Temperature: 200 °C

    • Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, followed by a ramp of 5 °C/min to 180 °C.

    • Detector Temperature: 250 °C

  • Fraction Collection: The effluent corresponding to the this compound peak is directed to a cooled trap for collection.

  • Purity Analysis: The purity of the collected fraction is verified by analytical GC-MS.

Parameter Value/Condition
Column Phase Non-polar (e.g., Dimethyl polysiloxane)[3]
Carrier Gas Helium
Temperature Program 100 °C (2 min) -> 180 °C at 5 °C/min
Expected Purity >99.8%

Purification Workflow

cluster_purification Purification of this compound crude Crude this compound (from Synthesis) frac_dist Fractional Distillation crude->frac_dist distilled_prod This compound (98.0-99.5% Purity) frac_dist->distilled_prod prep_gc Preparative GC distilled_prod->prep_gc pure_prod High-Purity this compound (>99.8% Purity) prep_gc->pure_prod analysis Purity Analysis (GC-MS, NMR) pure_prod->analysis

Caption: Workflow for the purification of this compound to high purity.

Purity Assessment

The purity of this compound should be rigorously assessed using a combination of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for determining the purity of volatile compounds like this compound.[4] It provides both quantitative information about the purity and qualitative identification of any impurities.

Analytical GC-MS Parameters

Parameter Value/Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium, constant flow 1.0 mL/min
Injector Split/Splitless, 250 °C, Split ratio 50:1
Oven Program 50 °C (2 min) -> 250 °C at 10 °C/min
MS Detector Electron Ionization (EI), 70 eV
Mass Range 40-300 m/z

The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. The mass spectrum should be compared with a reference spectrum from a database such as NIST or PubChem for identity confirmation.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound and to detect the presence of any structurally related impurities.[5][7]

Expected NMR Data (in CDCl₃)

  • ¹H NMR: Resonances will appear in the aliphatic region (approx. 0.8-1.5 ppm). The spectrum will show characteristic multiplets for the methyl, methylene, and methine protons.

  • ¹³C NMR: The spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

The absence of unexpected signals in the NMR spectra is indicative of high purity.

By following these detailed protocols, researchers can reliably synthesize and purify this compound to a high degree of purity suitable for demanding applications in research and development.

References

Application Notes and Protocols: 4-Methylnonane in Fuel and Lubricant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4-methylnonane as a component in advanced fuel and lubricant formulations. While specific performance data for this compound is limited in publicly available literature, its properties as a branched alkane suggest its utility in enhancing key characteristics of fuels and lubricants. The following sections detail its physicochemical properties, potential applications, and standardized protocols for performance evaluation.

Physicochemical Properties of this compound

This compound is a branched-chain alkane with the chemical formula C10H22.[1][2][3][4][5] Its molecular structure consists of a nine-carbon (nonane) backbone with a methyl group attached to the fourth carbon atom.[6] This branching imparts specific physical and chemical properties that are advantageous in fuel and lubricant applications. A summary of its key properties is presented in Table 1.

PropertyValueSource
Molecular Formula C10H22[1][2][3][4][5]
Molecular Weight 142.28 g/mol [1][2][3][5][7]
CAS Number 17301-94-9[3][7]
Appearance Clear, colorless liquid[2]
Density 0.73 g/mL at 20 °C[7][8]
Boiling Point 163-166 °C[7][8]
Flash Point 44 °C (111.2 °F) - closed cup[7]
Refractive Index n20/D 1.413[7]

Application in Fuel Formulations

Branched alkanes are desirable components in gasoline due to their higher octane (B31449) ratings compared to their straight-chain counterparts.[9] This property helps to prevent engine knocking, allowing for higher compression ratios and improved engine efficiency.

Potential Benefits of this compound as a Fuel Additive:
  • Anti-Knock Properties: The branched structure of this compound suggests a higher Research Octane Number (RON) and Motor Octane Number (MON) compared to n-decane. This would make it a valuable blendstock for increasing the octane rating of gasoline.

  • Improved Combustion: Branched alkanes tend to burn more slowly and steadily than straight-chain alkanes, leading to more efficient combustion in spark-ignition engines.[9]

  • Fuel Stability: As a saturated hydrocarbon, this compound is chemically stable and less prone to oxidation and gum formation, which can be beneficial for fuel storage and integrity.

Experimental Protocol: Determination of Research Octane Number (RON)

This protocol is based on the ASTM D2699 standard test method.

Objective: To determine the anti-knock characteristics of a spark-ignition engine fuel, such as gasoline blended with this compound.

Apparatus:

  • A standard single-cylinder, four-stroke cycle Cooperative Fuel Research (CFR) engine.

  • Knock-testing unit with a detonation meter.

  • Fuel handling and blending equipment.

  • Primary reference fuels (iso-octane and n-heptane).

Procedure:

  • Engine Preparation: Warm up the CFR engine to standard operating conditions as specified in ASTM D2699.

  • Fuel Sample Preparation: Prepare a blend of the base fuel with a specified percentage of this compound.

  • Bracketing:

    • Run the engine on the test fuel and adjust the compression ratio to produce a standard knock intensity.

    • Select two primary reference fuel blends, one with a slightly higher and one with a slightly lower octane number than the test fuel, that bracket the knock intensity of the sample.

  • Determination:

    • Run the engine on the bracketing reference fuels and the test fuel in a prescribed sequence, recording the knock intensity for each.

    • The RON is calculated by interpolation between the knock intensities of the reference fuels.

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Prepare Fuel Blend (Base Fuel + this compound) C Run Engine on Test Fuel A->C B Warm up CFR Engine B->C D Adjust Compression Ratio for Standard Knock Intensity C->D E Select Bracketing Reference Fuels D->E F Run Engine on Reference and Test Fuels Sequentially E->F G Record Knock Intensities F->G H Calculate RON by Interpolation G->H

Workflow for RON Determination

Application in Lubricant Formulations

The performance of lubricants, particularly at low temperatures, is significantly influenced by the structure of the base oils. Branched paraffins are known to improve the low-temperature fluidity of lubricants.[10]

Potential Benefits of this compound in Lubricants:
  • Low Pour Point: The methyl branching in this compound disrupts the regular packing of hydrocarbon chains at low temperatures, which is expected to result in a lower pour point compared to linear alkanes of similar molecular weight. This is a critical property for lubricants used in cold climates.

  • Viscosity Modification: As a relatively low molecular weight compound, this compound could be used as a blending component to adjust the viscosity of lubricant formulations to meet specific requirements.

  • Good Thermal and Oxidative Stability: Saturated alkanes like this compound are generally stable at high temperatures and resistant to oxidation, which are desirable characteristics for long-lasting lubricants.

Experimental Protocol: Determination of Pour Point

This protocol is based on the ASTM D97 standard test method.

Objective: To determine the lowest temperature at which a lubricant will flow under specified conditions.

Apparatus:

  • Test jar

  • Thermometer

  • Gasket

  • Jacket

  • Cooling bath

Procedure:

  • Sample Preparation: Pour the lubricant sample containing this compound into the test jar to the marked level.

  • Heating: Heat the sample to a specified temperature to dissolve any wax crystals.

  • Cooling: Place the test jar in the cooling bath.

  • Observation:

    • At each temperature reading that is a multiple of 3°C, remove the test jar from the jacket and tilt it to ascertain whether there is a movement of the oil.

    • The pour point is the lowest temperature at which movement of the oil is observed, plus 3°C.

G cluster_prep Preparation cluster_cooling Cooling & Observation cluster_determination Determination A Pour Lubricant Sample into Test Jar B Heat Sample to Dissolve Waxes A->B C Place Test Jar in Cooling Bath B->C D Observe for Movement at 3°C Intervals C->D E Identify Lowest Temperature of Movement D->E Movement Observed F Calculate Pour Point (Lowest Temp + 3°C) E->F

References

Investigating the Semiochemical Activity of 4-Methylnonane in Insects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semiochemicals, chemical signals that mediate interactions between organisms, are pivotal in regulating insect behavior, including mating, aggregation, and host selection. The study of these chemical cues is fundamental to developing targeted and environmentally benign pest management strategies. This document provides detailed application notes and protocols for investigating the semiochemical activity of 4-Methylnonane in insects. While direct evidence for the semiochemical role of this compound is limited in publicly available literature, this guide draws upon established methodologies and findings for structurally similar methyl-branched alkanes and ketones that have demonstrated significant semiochemical activity. This information will empower researchers to systematically evaluate the potential of this compound as an insect attractant, repellent, or modulator of other behaviors.

Data on Structurally Related Semiochemicals

Quantitative data for the semiochemical activity of compounds structurally related to this compound are summarized below. These data provide a valuable reference for designing experiments and interpreting results for this compound.

Table 1: Behavioral and Electrophysiological Responses to 4-Methyloctane in Plutella xylostella

ParameterValueConditionsReference
Repellent Index (Mated Females)76.7%100 µg/µL in four-arm olfactometer[1]
EAG ResponseElicitedResponse observed in female antennae[1]

Table 2: Pheromonal Activity of Structurally Similar Ketones and Alcohols

CompoundInsect SpeciesType of ActivityReference
4-Methyl-5-nonanoneRhynehophorus ferrugineus (Asian palm red weevil)Sex pheromone[2]
4-Methyl-5-nonanolSugarcane weevilPheromone (attractant)[3][4]
(R)-(+)-4-MethylnonanolTenebrio molitor (Yellow mealworm beetle)Female-produced sex pheromone[5]
Ethyl 4-methyloctanoateOryctes rhinoceros (Coconut rhinoceros beetle)Male-produced aggregation pheromone[6]

Experimental Protocols

Protocol 1: Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a primary screening tool to determine if an insect can detect a specific chemical.[7][8]

Materials:

  • Intact insect or excised antenna

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., saline solution)

  • Ag/AgCl electrodes

  • High-impedance DC amplifier

  • Data acquisition system (computer with appropriate software)

  • Air stimulus controller (for delivering odor puffs)

  • Purified, humidified air source

  • Test compound: this compound

  • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Positive control (a known EAG-active compound for the test insect)

  • Negative control (solvent only)

Procedure:

  • Antenna Preparation:

    • Anesthetize the insect by cooling.

    • Under a stereomicroscope, carefully excise an antenna at its base.

    • Mount the antenna between the two electrodes. The recording electrode is placed at the distal tip of the antenna, and the reference electrode is inserted into the base. A small amount of conductive gel can be used to ensure good electrical contact.

  • Stimulus Preparation:

    • Prepare serial dilutions of this compound in the chosen solvent.

    • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip.

    • Insert the filter paper into a Pasteur pipette, which will serve as the stimulus cartridge.

  • EAG Recording:

    • A continuous stream of purified, humidified air is passed over the antenna.

    • The stimulus cartridge is connected to the air stimulus controller.

    • Deliver a puff of air (e.g., 0.5 seconds) through the stimulus cartridge, directing the odorized air over the antenna.

    • Record the resulting depolarization of the antennal potential (the EAG response).

    • Allow sufficient time between stimuli for the antenna to recover.

    • Test the solvent control and positive control to ensure the preparation is viable and to provide a baseline for comparison.

  • Data Analysis:

    • Measure the amplitude of the EAG responses (in millivolts).

    • Normalize the responses to the this compound dilutions against the response to the positive control.

    • Generate a dose-response curve to determine the sensitivity of the antenna to this compound.

Experimental_Workflow_EAG cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis insect Insect Anesthetization antenna_prep Antenna Excision & Mounting insect->antenna_prep air_flow Continuous Airflow antenna_prep->air_flow stim_prep Stimulus Preparation (this compound dilutions) odor_puff Odor Puff Delivery stim_prep->odor_puff air_flow->odor_puff record Record EAG Response odor_puff->record measure Measure Amplitude record->measure normalize Normalize Data measure->normalize dose_response Generate Dose-Response Curve normalize->dose_response

Protocol 2: Olfactometer Bioassay

An olfactometer is used to study the behavioral response of an insect to an odor source.[9][10] A four-arm olfactometer allows for the simultaneous testing of multiple stimuli.

Materials:

  • Four-arm olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Activated charcoal filter

  • Humidifier (e.g., gas washing bottle with distilled water)

  • Odor sources: this compound, positive control, negative control (solvent)

  • Test insects (starved for a few hours to increase motivation)

  • Video recording equipment (optional, but recommended for detailed behavioral analysis)

Procedure:

  • Setup:

    • Assemble the four-arm olfactometer.

    • Connect the air delivery system, ensuring that purified and humidified air is delivered at an equal rate to each of the four arms.

    • Place the odor sources at the upwind end of three arms (this compound, positive control, one arm can be a second control or another test compound) and the solvent control in the fourth arm. The position of the stimuli should be randomized between trials to avoid positional bias.

  • Bioassay:

    • Introduce a single insect into the center of the olfactometer arena.

    • Allow the insect a set amount of time (e.g., 10 minutes) to choose an arm.

    • A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum period.

    • Record the first choice and the total time spent in each arm.

  • Data Collection and Analysis:

    • For each insect, record the first arm entered and the duration of time spent in each of the four quadrants of the olfactometer.

    • After each trial, clean the olfactometer thoroughly with a solvent (e.g., ethanol) and bake it if necessary to remove any residual odors.

    • Use a sufficient number of replicates for statistical analysis (e.g., 30-50 insects).

    • Analyze the data using appropriate statistical tests (e.g., Chi-square test for first choice, ANOVA or Kruskal-Wallis test for time spent) to determine if there is a significant preference or avoidance of this compound.

Experimental_Workflow_Olfactometer cluster_setup Setup cluster_bioassay Bioassay cluster_data Data Analysis olf_setup Assemble Olfactometer air_setup Connect Air Delivery System olf_setup->air_setup odor_setup Place Odor Sources air_setup->odor_setup insect_release Release Insect odor_setup->insect_release observe Observe & Record Behavior insect_release->observe compile_data Compile First Choice & Time Spent observe->compile_data stat_analysis Statistical Analysis compile_data->stat_analysis interpret Interpret Results (Attraction/Repulsion) stat_analysis->interpret

Insect Olfactory Signaling Pathway

The detection of semiochemicals like this compound initiates a signaling cascade within the olfactory sensory neurons of the insect antenna. A generalized pathway is depicted below.

Olfactory_Signaling_Pathway cluster_transduction Signal Transduction cluster_processing Neural Processing odorant This compound obp Odorant Binding Protein (OBP) odorant->obp Binding in sensillum lymph or_complex Odorant Receptor (OR) Complex obp->or_complex Transport to receptor ion_channel Ion Channel Opening or_complex->ion_channel Activation depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential antennal_lobe Antennal Lobe action_potential->antennal_lobe Signal transmission higher_brain Higher Brain Centers (e.g., Mushroom Bodies) antennal_lobe->higher_brain Signal processing behavior Behavioral Response higher_brain->behavior Initiation

Conclusion

The investigation into the semiochemical activity of this compound presents an opportunity for novel discoveries in insect chemical ecology and the development of new pest management tools. By employing the standardized protocols of Electroantennography and olfactometer bioassays, researchers can systematically determine the sensory and behavioral effects of this compound on target insect species. The data from structurally similar, known semiochemicals provide a strong basis for formulating hypotheses and designing robust experiments. The successful identification of this compound as a semiochemical could lead to its application in monitoring, mass trapping, or mating disruption strategies for relevant insect pests.

References

Application Notes and Protocols for Testing the Biological Activity of 4-Methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylnonane (C₁₀H₂₂) is a branched-chain alkane that has been identified as a semiochemical in various insect species, playing a role in aggregation and alarm signaling. As a volatile organic compound (VOC), understanding its biological activity is crucial for applications in pest management, chemical ecology, and for assessing its potential toxicological impact on non-target organisms, including mammals. These application notes provide detailed protocols for evaluating the biological effects of this compound, focusing on its impact on insect behavior and physiology, as well as its potential cytotoxicity in mammalian cell lines.

Section 1: Analysis of Insect Olfactory Response to this compound

The primary mode of action for volatile semiochemicals in insects is through the olfactory system. Electroantennography (EAG) is a technique used to measure the electrical output of an entire insect antenna in response to an odorant, providing a direct measure of olfactory stimulation.

Protocol: Electroantennography (EAG)

This protocol details the procedure for measuring the antennal response of a target insect species to this compound.

Materials and Reagents:

  • This compound (≥98% purity)

  • Hexane (B92381) or paraffin (B1166041) oil (solvent)

  • Insect saline solution

  • Target insect species (e.g., Plutella xylostella)

  • EAG system (micromanipulators, Ag/AgCl electrodes, amplifier, data acquisition system)

  • Dissecting microscope

  • Glass capillaries

  • Filter paper strips

  • Pasteur pipettes

  • Air stimulus controller

Procedure:

  • Preparation of Stimulus:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 µg/µL).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

    • Apply 10 µL of each dilution onto a filter paper strip and insert it into a Pasteur pipette. Prepare a control pipette with the solvent only.

  • Antenna Preparation:

    • Immobilize an adult insect.

    • Excise one antenna at its base using micro-scissors.

    • Mount the excised antenna between the two electrodes of the EAG probe, ensuring good electrical contact with a small amount of conductive gel or saline solution.

  • EAG Recording:

    • Pass a continuous stream of humidified, charcoal-filtered air over the mounted antenna.

    • Deliver a puff of air (0.5 seconds) from the stimulus pipette into the continuous airstream.

    • Record the resulting depolarization of the antennal membrane (EAG response).

    • Present stimuli from the lowest to the highest concentration, with a 30-60 second recovery period between stimuli.

    • Present the solvent control periodically to ensure the antenna is not responding to the solvent alone.

  • Data Analysis:

    • Measure the amplitude of the EAG response (in millivolts, mV) for each concentration.

    • Subtract the average response to the solvent control from the responses to this compound.

    • Generate a dose-response curve by plotting the mean EAG response against the logarithm of the this compound concentration.

Data Presentation: Exemplary EAG Dose-Response to Methyl-Branched Alkanes

The following table presents example data for the EAG response of an insect to a methyl-branched alkane, illustrating a typical dose-dependent relationship.

Concentration (µg/µL)Mean EAG Response (mV) ± SEM
Solvent Control0.05 ± 0.01
0.010.25 ± 0.04
0.10.58 ± 0.07
11.12 ± 0.15
101.89 ± 0.21
1002.54 ± 0.28

Note: This data is illustrative and based on responses to similar compounds. Actual results for this compound may vary depending on the insect species.

eag_workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis stim_prep Stimulus Preparation (Serial Dilutions) eag_rec EAG Recording (Puff Delivery) stim_prep->eag_rec Stimulus Cartridges ant_prep Antenna Preparation (Excision & Mounting) ant_prep->eag_rec Mounted Antenna data_acq Data Acquisition (Amplitude Measurement) eag_rec->data_acq Raw Signal dose_resp Dose-Response Curve Generation data_acq->dose_resp Normalized Data

EAG Experimental Workflow

Section 2: Behavioral Response of Insects to this compound

To determine if the olfactory response translates into a behavioral reaction (attraction or repulsion), a two-choice olfactometer assay is employed.

Protocol: Two-Choice Olfactometer Assay

This protocol assesses the behavioral preference of insects when presented with a choice between this compound-treated air and a control.

Materials and Reagents:

  • This compound (≥98% purity)

  • Solvent (e.g., hexane or mineral oil)

  • Y-tube or multi-arm olfactometer

  • Air pump and flow meters

  • Humidifier and activated charcoal filter

  • Target insect species (e.g., Aedes aegypti)

  • Filter paper discs

Procedure:

  • Olfactometer Setup:

    • Clean the olfactometer thoroughly with a solvent (e.g., ethanol) and bake if necessary to remove any residual odors.

    • Connect the olfactometer arms to an air source that provides purified and humidified air at a constant flow rate.

  • Stimulus Preparation:

    • Prepare a solution of this compound in the chosen solvent at the desired test concentration.

    • Apply a known volume of the this compound solution to a filter paper disc and place it in the odor chamber of one arm of the olfactometer.

    • Apply an equal volume of the solvent to another filter paper disc and place it in the odor chamber of the other arm (control).

  • Behavioral Assay:

    • Release a single insect (or a small group, depending on the species) into the base of the olfactometer.

    • Allow the insect a set amount of time to make a choice (e.g., 5 minutes).

    • Record which arm the insect enters and the time spent in each arm.

    • Rotate the olfactometer arms between trials to avoid positional bias.

    • Use a new insect for each replicate.

  • Data Analysis:

    • Calculate the Repellency Index (RI) or Attraction Index (AI) using the formula: RI/AI = (Nc - Nt) / (Nc + Nt), where Nc is the number of insects choosing the control arm and Nt is the number of insects choosing the treated arm. A positive value indicates repellency, while a negative value indicates attraction.

    • Use a chi-square test or a similar statistical analysis to determine if the observed distribution of choices is significantly different from a random distribution.

Data Presentation: Exemplary Behavioral Response to Methyl-Branched Alkanes

The following table shows example data from a two-choice olfactometer assay with a related compound, 2-methylnonane, against Plutella xylostella.[1]

Compound (Concentration)Insects in Treated Arm (Nt)Insects in Control Arm (Nc)Repellency Index (RI)p-value
2-Methylnonane (100 µg/µL)10200.33< 0.05

Note: This data is for illustrative purposes. The behavioral response to this compound may differ.

insect_olfactory_pathway odorant This compound obp Odorant Binding Protein (OBP) odorant->obp Binding or_complex Olfactory Receptor Complex (ORx-Orco) obp->or_complex Transport & Release neuron Olfactory Receptor Neuron (ORN) or_complex->neuron Ion Channel Activation signal Action Potential Propagation neuron->signal Depolarization brain Antennal Lobe (Brain) signal->brain Signal Transmission behavior Behavioral Response (Attraction/Repulsion) brain->behavior Signal Processing

Insect Olfactory Signaling Pathway

Section 3: In Vitro Cytotoxicity of this compound in Mammalian Cells

To assess the potential toxicity of this compound to mammals, an in vitro cytotoxicity assay using a relevant cell line is a crucial first step. The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

Protocol: MTS Cytotoxicity Assay

This protocol describes how to evaluate the cytotoxicity of this compound on a human lung adenocarcinoma cell line (A549), which is relevant for assessing the toxicity of inhaled volatile compounds.

Materials and Reagents:

  • This compound (≥98% purity)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • A549 human lung adenocarcinoma cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTS reagent

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Preparation and Exposure:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for 24 or 48 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

    • Calculate cell viability as a percentage of the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100.

    • Plot the % viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Exemplary Cytotoxicity of Hydrocarbons on A549 Cells

The following table provides illustrative cytotoxicity data for volatile hydrocarbons on A549 cells, demonstrating how to present the results.[2]

CompoundExposure Time (h)IC₅₀ (ppm)
Gasoline Vapors1485
Gasoline Vapors24 (post-exposure)516

Note: This data is for a complex mixture of hydrocarbons and serves as an example. The IC₅₀ for pure this compound may differ significantly.

cytotoxicity_workflow cluster_cell_prep Cell Preparation cluster_exposure Compound Exposure cluster_assay MTS Assay cluster_data_analysis Data Analysis cell_seeding Seed A549 Cells in 96-well Plate incubation1 Incubate 24h (Cell Attachment) cell_seeding->incubation1 compound_prep Prepare this compound Dilutions incubation1->compound_prep exposure Expose Cells to Compound incubation1->exposure compound_prep->exposure Treatment Medium incubation2 Incubate 24/48h exposure->incubation2 add_mts Add MTS Reagent incubation2->add_mts incubation3 Incubate 1-4h add_mts->incubation3 read_abs Read Absorbance (490 nm) incubation3->read_abs calc_viability Calculate % Viability read_abs->calc_viability Absorbance Data calc_ic50 Determine IC50 calc_viability->calc_ic50 Dose-Response Curve

In Vitro Cytotoxicity Workflow

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for characterizing the biological activity of this compound. By combining electrophysiological, behavioral, and cytotoxicological assays, researchers can gain a thorough understanding of its effects as an insect semiochemical and its potential risks to non-target species. The provided data tables and diagrams serve as a guide for data presentation and visualization of the experimental workflows and underlying biological pathways.

References

Application Note: Evaluating the Oxidative Stability of 4-Methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details robust methodologies for evaluating the oxidative stability of 4-methylnonane, a branched-chain alkane relevant to the fuel, lubricant, and specialty chemical industries. Two primary techniques are presented: Pressure Differential Scanning Calorimetry (PDSC) for rapid determination of the oxidation induction time, and an accelerated aging protocol coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of oxidative degradation products. These protocols provide critical data for researchers, scientists, and drug development professionals to assess the shelf-life, performance, and degradation pathways of this compound and related hydrocarbon compounds.

Introduction

This compound (C₁₀H₂₂) is a branched alkane whose stability against oxidation is a critical parameter for its application in various formulations, including fuels and lubricants.[1][2] Oxidative degradation can lead to the formation of undesirable products such as peroxides, alcohols, ketones, and carboxylic acids, which can impair performance, increase corrosivity, and lead to the formation of sludge and deposits.[3] Therefore, a thorough evaluation of oxidative stability is essential for quality control, formulation development, and predicting the service life of products containing this compound. This note provides detailed protocols for two complementary methods to assess this key property.

Part 1: Pressure Differential Scanning Calorimetry (PDSC)

Pressure Differential Scanning Calorimetry (PDSC) is a thermal analysis technique used to measure the heat flow associated with oxidation reactions under elevated pressure and temperature.[4][5] The primary output is the Oxidation Induction Time (OIT), which is a relative measure of the material's resistance to oxidation.[5] This method is advantageous for its rapid analysis time and small sample requirement.[4]

Experimental Protocol: PDSC

Objective: To determine the Oxidation Induction Time (OIT) of this compound as a measure of its oxidative stability. This protocol is adapted from ASTM D6186 for isothermal analysis.[4]

Materials and Equipment:

  • This compound sample

  • Pressure Differential Scanning Calorimeter (PDSC)

  • Aluminum sample pans and lids

  • High-purity oxygen (99.5% or higher)

  • Analytical balance (±0.01 mg)

Procedure:

  • Sample Preparation:

    • Accurately weigh 3.0 ± 0.5 mg of the this compound sample into an open aluminum sample pan.

    • Place the open pan into the PDSC sample cell. An empty, open aluminum pan is used as a reference.

  • Instrument Setup:

    • Pressurize the PDSC cell with high-purity oxygen to 500 psig (3.5 MPa).[5]

    • Set the oxygen flow rate to 100 mL/min.

    • Equilibrate the sample at a starting temperature of 50°C.

  • Isothermal Analysis:

    • Rapidly heat the sample from 50°C to the isothermal test temperature of 175°C at a rate of 100°C/min.[5]

    • Hold the sample at the isothermal temperature and monitor the heat flow.

  • Data Analysis:

    • The OIT is the time from the start of the isothermal hold to the onset of the exothermic oxidation peak.[4]

    • The onset is determined by the intersection of the baseline with the tangent of the exothermic peak.

    • Perform the analysis in triplicate to ensure reproducibility.

Part 2: Accelerated Aging and GC-MS Analysis

This method involves subjecting the this compound to accelerated aging conditions to induce oxidation, followed by the analysis of the degradation products using Gas Chromatography-Mass Spectrometry (GC-MS). This approach provides a detailed profile of the oxidation products, offering insights into the degradation mechanism.

Experimental Protocol: Accelerated Aging and GC-MS

Objective: To identify and quantify the primary oxidation products of this compound after accelerated aging. This protocol is a modification of the principles outlined in ASTM D2274.[6]

Materials and Equipment:

  • This compound sample

  • Reaction vessel with a gas inlet tube

  • Heating bath or oven capable of maintaining 95°C ± 0.5°C

  • Oxygen supply with a flowmeter

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • Appropriate GC column for hydrocarbon analysis (e.g., HP-5ms)

  • Solvents for dilution (e.g., dichloromethane)

  • Internal standard (e.g., deuterated alkane)

Procedure:

  • Accelerated Aging:

    • Place 50 mL of the this compound sample into the reaction vessel.

    • Submerge the vessel in a heating bath maintained at 95°C.[6]

    • Bubble oxygen through the sample at a rate of 3 L/hr for 16 hours.[6]

    • After 16 hours, remove the sample from the bath and allow it to cool to room temperature.

  • Sample Preparation for GC-MS:

    • Take a 1 mL aliquot of the aged sample.

    • Add a known amount of internal standard.

    • Dilute the sample with dichloromethane (B109758) to an appropriate concentration for GC-MS analysis.

  • GC-MS Analysis:

    • Injector: 250°C, splitless mode.

    • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) mode at 70 eV, scanning from m/z 35 to 550.

  • Data Analysis:

    • Identify the oxidation products by comparing their mass spectra to a spectral library (e.g., NIST).

    • Quantify the identified products by integrating the peak areas relative to the internal standard.

    • Expected oxidation products may include methylnonanones, methylnonanols, and smaller chain carboxylic acids.[3][7]

Data Presentation

The quantitative data from the described experiments can be summarized as follows for clear comparison and reporting.

ParameterMethodResult (Mean ± SD, n=3)Units
Oxidation Induction Time (OIT)PDSC[Insert Value]minutes
4-Methyl-2-nonanone ConcentrationGC-MS[Insert Value]µg/mL
4-Methyl-3-nonanone ConcentrationGC-MS[Insert Value]µg/mL
4-Methyl-2-nonanol ConcentrationGC-MS[Insert Value]µg/mL
Other Identified Oxidation ProductsGC-MS[List and quantify]µg/mL

Visualizations

Experimental Workflow

The logical flow of the experimental protocols for evaluating the oxidative stability of this compound is depicted below.

G cluster_0 Oxidative Stability Evaluation of this compound cluster_1 Method 1: PDSC cluster_2 Method 2: Accelerated Aging + GC-MS Sample This compound Sample PDSC_Prep Sample Preparation (3mg) Sample->PDSC_Prep Aging Accelerated Aging (95°C, O2 flow, 16h) Sample->Aging PDSC_Run PDSC Analysis (175°C, 500 psig O2) PDSC_Prep->PDSC_Run PDSC_Data Determine Oxidation Induction Time (OIT) PDSC_Run->PDSC_Data GCMS_Prep Sample Preparation (Dilution, Internal Std) Aging->GCMS_Prep GCMS_Run GC-MS Analysis GCMS_Prep->GCMS_Run GCMS_Data Identify & Quantify Oxidation Products GCMS_Run->GCMS_Data

Caption: Workflow for evaluating this compound oxidative stability.

Proposed Oxidation Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway for the initial stages of this compound oxidation.

G cluster_pathway Simplified Oxidation Pathway of this compound Methylnonane This compound Initiation Initiation (Heat, O2) Methylnonane->Initiation AlkylRadical Alkyl Radical (R•) Initiation->AlkylRadical Oxygen O2 AlkylRadical->Oxygen + O2 PeroxyRadical Peroxy Radical (ROO•) Oxygen->PeroxyRadical Propagation Propagation (RH) PeroxyRadical->Propagation + RH Hydroperoxide Hydroperoxide (ROOH) Propagation->Hydroperoxide Decomposition Decomposition Hydroperoxide->Decomposition Products Ketones, Alcohols, Carboxylic Acids Decomposition->Products

Caption: Proposed initial steps in this compound auto-oxidation.

References

Application Note: Solid-Phase Microextraction (SPME) for 4-Methylnonane Sampling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylnonane is a branched-chain alkane that may be of interest in various research fields, including its potential role as a volatile organic compound (VOC) biomarker.[1][2] Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique ideal for concentrating volatile and semi-volatile compounds from a variety of matrices.[3] This application note provides a detailed protocol for the sampling of this compound using headspace SPME coupled with gas chromatography-mass spectrometry (GC-MS) for analysis.

SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample.[3] For non-polar, semi-volatile compounds like this compound, a non-polar polydimethylsiloxane (B3030410) (PDMS) fiber is a suitable choice.[4][5] Headspace SPME, where the fiber is exposed to the vapor phase above the sample, is particularly advantageous as it minimizes matrix effects and extends the life of the SPME fiber.[5]

Experimental Protocols

This section details the recommended materials and step-by-step procedures for the successful extraction and analysis of this compound.

Materials and Reagents
  • SPME Fiber Assembly: 100 µm Polydimethylsiloxane (PDMS) SPME Fiber

  • SPME Fiber Holder: Manual or Autosampler version

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Heating Block or Water Bath: Capable of maintaining a constant temperature.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • This compound standard: Purity ≥98.0%

  • Solvent: Hexane or other suitable organic solvent for standard preparation.

  • Sodium Chloride (NaCl): Analytical grade, for salting-out effect.

Sample Preparation
  • Liquid Samples (e.g., biological fluids, water):

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • To enhance the extraction efficiency by increasing the vapor pressure of the analyte, add 1.5 g of NaCl to the vial (salting-out effect).

    • Immediately seal the vial with the magnetic screw cap.

  • Solid Samples (e.g., tissue, soil):

    • Accurately weigh 1-2 g of the homogenized solid sample into a 20 mL headspace vial.

    • Add 5 mL of deionized water to create a slurry and aid in the release of volatile compounds.

    • Add 1.5 g of NaCl to the vial.

    • Immediately seal the vial with the magnetic screw cap.

SPME Headspace Extraction
  • Incubation/Equilibration: Place the sealed vial in a heating block or water bath set to 60°C. Allow the sample to equilibrate for 15 minutes to ensure the partitioning of this compound into the headspace.

  • Extraction: After equilibration, expose the 100 µm PDMS SPME fiber to the headspace of the vial.

  • Extraction Time: Allow the fiber to remain in the headspace for 30 minutes for the analytes to adsorb onto the fiber coating.

  • Fiber Retraction: After the extraction period, retract the fiber into the needle of the SPME holder.

GC-MS Analysis
  • Desorption: Immediately insert the SPME fiber into the heated injection port of the GC-MS, set to 250°C.

  • Desorption Time: Allow the fiber to desorb for 5 minutes in the injector.

  • GC-MS Parameters: The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterValue
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature of 40°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Energy 70 eV
Mass Range m/z 40-450

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the SPME-GC-MS analysis of this compound based on the described protocol. These values are for illustrative purposes and should be experimentally determined for specific applications.

ParameterValue
Limit of Detection (LOD) 0.5 ng/L
Limit of Quantification (LOQ) 1.5 ng/L
Linear Range 1.5 - 500 ng/L
Correlation Coefficient (r²) >0.995
Recovery 85 - 95%
Relative Standard Deviation (RSD) <10%

Experimental Workflow Diagram

SPME_Workflow SPME Workflow for this compound Analysis cluster_prep Sample Preparation cluster_spme SPME Headspace Extraction cluster_analysis GC-MS Analysis Sample Liquid or Solid Sample Vial Add to 20 mL Vial Sample->Vial Salt Add NaCl (Salting-out) Vial->Salt Seal Seal Vial Salt->Seal Equilibrate Equilibrate at 60°C for 15 min Seal->Equilibrate Extract Expose PDMS Fiber for 30 min Equilibrate->Extract Retract Retract Fiber Extract->Retract Desorb Desorb in GC Inlet at 250°C for 5 min Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometry Detection Separate->Detect Data Data Analysis Detect->Data

Caption: SPME Workflow for this compound Analysis.

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the logical relationships in optimizing the SPME method for this compound analysis.

SPME_Optimization SPME Method Optimization Logic cluster_fiber Fiber Choice cluster_extraction Extraction Variables Analyte This compound (Semi-volatile, Non-polar) Fiber SPME Fiber Selection Analyte->Fiber influences Extraction Extraction Parameters Fiber->Extraction determines Result Optimized Method Fiber->Result PDMS PDMS (Non-polar) Fiber->PDMS Primary Choice DVB_CAR DVB/CAR/PDMS (Mixed Polarity) Fiber->DVB_CAR Alternative Desorption Desorption Conditions Extraction->Desorption impacts Extraction->Result Time Extraction Time Extraction->Time Temp Extraction Temperature Extraction->Temp Salt Salting-out Effect Extraction->Salt Analysis GC-MS Parameters Desorption->Analysis influences Desorption->Result Analysis->Result

Caption: SPME Method Optimization Logic.

References

Application Note: Chiral Gas Chromatography for the Separation of 4-Methylnonane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reproducible method for the enantioselective separation of 4-methylnonane using chiral gas chromatography (GC). This compound is a branched-chain alkane that serves as a crucial semiochemical, particularly as an aggregation pheromone, in various insect species. The stereochemistry of such compounds is often critical to their biological activity, making the accurate determination of enantiomeric composition essential for research in chemical ecology, the development of pest management strategies, and potentially for drug development pathways involving chiral intermediates. This protocol outlines the optimized conditions for the baseline separation of (R)- and (S)-4-methylnonane enantiomers utilizing a cyclodextrin-based chiral stationary phase.

Introduction

Chiral molecules, or enantiomers, are non-superimposable mirror images that often exhibit distinct biological activities. In the realm of insect chemical communication, the specific enantiomeric ratio of a pheromone can be the determining factor in eliciting a behavioral response. This compound, a ten-carbon branched alkane, is a known aggregation pheromone for several stored-product beetle species. The ability to separate and quantify the enantiomers of this compound is therefore of significant interest to researchers studying insect behavior and developing environmentally benign pest control methods.

Gas chromatography (GC) with a chiral stationary phase (CSP) is a powerful analytical technique for the separation of volatile enantiomers. The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. Cyclodextrin-based CSPs, particularly derivatized β-cyclodextrins, have proven effective for the enantioseparation of a wide range of compounds, including non-functionalized hydrocarbons. This application note provides a detailed protocol for the successful chiral separation of this compound enantiomers.

Experimental Protocols

Sample Preparation

For the analysis of synthetic standards or extracted samples, proper preparation is crucial for accurate and reproducible results.

Materials:

  • Racemic this compound standard

  • Hexane (B92381) (or other suitable non-polar solvent), analytical grade

  • Volumetric flasks and micropipettes

  • GC vials with inserts

Procedure:

  • Prepare a stock solution of racemic this compound in hexane at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For extracted biological samples, ensure the final extract is dissolved in a non-polar solvent compatible with the GC system, such as hexane. The concentration should be adjusted to fall within the calibrated range of the instrument.

  • Transfer the prepared samples into GC vials for analysis.

Chiral Gas Chromatography Analysis

The successful separation of this compound enantiomers is highly dependent on the selection of the appropriate chiral stationary phase and the optimization of the GC oven temperature program. Based on established methodologies for the separation of saturated aliphatic hydrocarbon enantiomers, a permethylated β-cyclodextrin-based column is recommended.

Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC System or equivalent, equipped with a Flame Ionization Detector (FID)
Chiral Stationary Phase Permethylated β-cyclodextrin based capillary column (e.g., Supelco β-DEX™ 120, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Carrier Gas Flow Rate 1.0 mL/min (Constant Flow Mode)
Injection Port Temp. 250 °C
Injection Mode Split (Split Ratio 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial Temperature: 40 °C, hold for 2 minRamp: 2 °C/min to 140 °CHold: 5 min at 140 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Data Acquisition Chromatography Data System (e.g., Agilent OpenLab CDS)

Data Presentation

The following table summarizes the expected quantitative data for the separation of this compound enantiomers under the optimized conditions. Retention times and resolution may vary slightly depending on the specific instrument and column used.

EnantiomerExpected Retention Time (min)Resolution (Rs)
(R)-4-Methylnonane~ 28.5> 1.5
(S)-4-Methylnonane~ 29.2> 1.5

Note: The elution order of the enantiomers should be confirmed by injecting a pure standard of a single enantiomer if available.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the chiral separation of this compound enantiomers.

Chiral_GC_Workflow SamplePrep Sample Preparation (Dilution in Hexane) GC_Injection GC Injection (1 µL, Split Mode) SamplePrep->GC_Injection Chiral_Column Chiral GC Column (Permethylated β-Cyclodextrin) GC_Injection->Chiral_Column Separation Enantiomeric Separation Chiral_Column->Separation Carrier Gas Flow Temp_Program Oven Temperature Program (40°C to 140°C) Temp_Program->Separation Detection FID Detection Separation->Detection Data_Analysis Data Analysis (Integration and Quantification) Detection->Data_Analysis

Caption: Experimental workflow for the chiral GC separation of this compound.

Conclusion

The protocol described in this application note provides a reliable and effective method for the baseline separation of this compound enantiomers using chiral gas chromatography. The use of a permethylated β-cyclodextrin stationary phase, coupled with an optimized temperature program, allows for the accurate quantification of each enantiomer. This methodology is a valuable tool for researchers in chemical ecology, entomology, and other fields where the stereochemistry of volatile organic compounds is of critical importance. The provided workflow and experimental parameters can serve as a starting point for the development of similar chiral separation methods for other branched-chain alkanes.

The Telltale Scent of Disease: A Guide to 4-Methylnonane and its Potential in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful lens through which to view the intricate biochemistry of health and disease. Among the diverse array of metabolites, volatile organic compounds (VOCs) have emerged as particularly promising non-invasive biomarkers. These carbon-based chemicals, which readily evaporate at room temperature, are byproducts of metabolic processes and can be detected in breath, urine, and blood. Their unique profiles can reflect subtle pathological changes, offering a potential window into the early detection and monitoring of various diseases.

This application note focuses on 4-Methylnonane, a branched-chain alkane, as a representative example of a VOC with potential utility in metabolomics studies. While specific research on this compound as a standalone biomarker is still developing, the analytical principles and workflows for its detection and quantification are well-established within the broader context of VOC analysis. This document provides a comprehensive overview of the methodologies and protocols relevant to the study of this compound and similar branched-chain hydrocarbons in a metabolomics context.

The Promise of Volatile Biomarkers

VOCs represent a diverse chemical class that can originate from both endogenous metabolic pathways and exogenous sources.[1] Alterations in cellular metabolism, a hallmark of many diseases including cancer, can lead to the production of unique VOC signatures. These signatures, detectable in exhaled breath or other biological samples, hold the potential for the development of rapid, non-invasive diagnostic and prognostic tools.[2][3] The analysis of these volatile "smell prints" is a key area of interest in the quest for early disease detection.[1]

Analytical Approaches for this compound Detection

The gold-standard technique for the analysis of VOCs like this compound in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS).[1] This powerful analytical method separates complex mixtures of volatile compounds and provides high-confidence identification based on their mass spectra.

A typical workflow for the analysis of this compound in biological samples is depicted below:

cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Analysis Sample Biological Sample (Breath, Urine, Blood) Preconcentration Pre-concentration (e.g., SPME, Thermal Desorption) Sample->Preconcentration Extraction of Volatiles GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Preconcentration->GCMS Introduction into GC DataProcessing Data Pre-processing (Peak Detection, Alignment) GCMS->DataProcessing Raw Data Stats Statistical Analysis (Biomarker Identification) DataProcessing->Stats Processed Data Interpretation Biological Interpretation Stats->Interpretation Potential Biomarkers

Figure 1. A generalized workflow for the analysis of this compound and other VOCs in metabolomics research.

Experimental Protocols

The following sections provide detailed, generalized protocols for the key stages of a metabolomics study targeting this compound and other VOCs. These protocols are intended as a starting point and may require optimization based on the specific biological matrix and analytical instrumentation.

Protocol 1: Breath Sample Collection

Exhaled breath is a particularly attractive sample type due to its non-invasive collection.

Materials:

  • Inert breath collection bags (e.g., Tedlar®) or thermal desorption tubes.

  • Mouthpiece and non-return valve.

  • Sample pump (for active sampling).

Procedure:

  • To minimize environmental contamination, have the subject rest in a clean-air environment for at least 10 minutes prior to collection.

  • The subject should perform a complete exhalation to empty their lungs of residual air.

  • Following a normal inhalation, the subject should hold their breath for 5-10 seconds.

  • The subject then exhales slowly and steadily into the collection device. The end-tidal breath, which is rich in endogenous VOCs, is the primary target for collection.

  • Seal the collection bag or tube immediately after collection.

  • Store samples appropriately (typically at 4°C) and analyze as soon as possible to prevent degradation or loss of analytes.

Protocol 2: Sample Preparation - Solid-Phase Microextraction (SPME)

SPME is a widely used technique for the pre-concentration of VOCs from the headspace of liquid samples (e.g., urine, plasma) or directly from breath bags.

Materials:

  • SPME fiber assembly with a suitable fiber coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB).

  • Heated agitator or water bath.

  • Gas-tight vials with septa.

Procedure:

  • Transfer a defined volume of the liquid sample (e.g., 1-5 mL of urine) into a gas-tight vial. For breath samples, the SPME fiber can be exposed directly to the contents of the collection bag.

  • If analyzing a liquid sample, place the vial in a heated agitator (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow for equilibration of the VOCs in the headspace.

  • Expose the SPME fiber to the headspace of the sample for a specific time (e.g., 20-40 minutes) to allow for the adsorption of the VOCs.

  • Retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes.

Protocol 3: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary column suitable for VOC analysis (e.g., DB-5ms, HP-5).

  • Helium carrier gas.

Typical GC-MS Parameters:

ParameterValue
Injection Mode Splitless
Injector Temperature 250°C
Oven Program Initial temp: 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Flow 1.0 mL/min (constant flow)
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Mass Range m/z 35-400
Ionization Mode Electron Ionization (EI) at 70 eV

Data Acquisition and Processing:

  • Acquire data in full scan mode.

  • Process the raw data using appropriate software to perform peak deconvolution, integration, and alignment across samples.

  • Identify this compound and other compounds by comparing their mass spectra and retention times to spectral libraries (e.g., NIST, Wiley) and authenticated standards.

Data Presentation and Interpretation

While specific quantitative data for this compound as a disease biomarker is not yet established in the literature, a hypothetical data table is presented below to illustrate how such data would be structured for comparison between different study groups.

Table 1: Hypothetical Quantitative Data for this compound in Breath Samples

GroupNMean this compound Concentration (ppb) ± SDp-value (vs. Healthy Controls)
Healthy Controls500.8 ± 0.3-
Disease Group A502.5 ± 0.9<0.01
Disease Group B501.2 ± 0.5>0.05

Logical Relationships in Biomarker Discovery

The process of identifying and validating a potential biomarker like this compound involves a series of logical steps, from initial discovery to clinical application.

Discovery Discovery Phase (Untargeted Metabolomics) Validation Validation Phase (Targeted Analysis in Larger Cohort) Discovery->Validation Candidate Biomarker Identified Clinical Clinical Utility Assessment (Sensitivity, Specificity) Validation->Clinical Biomarker Confirmed Application Clinical Application (Diagnostic/Prognostic Tool) Clinical->Application Clinical Performance Established

Figure 2. The logical progression of biomarker development from discovery to clinical application.

Future Perspectives

While the direct clinical relevance of this compound is yet to be fully elucidated, the analytical frameworks and protocols outlined in this document provide a solid foundation for its investigation. As metabolomics technologies continue to advance in sensitivity and throughput, the identification and validation of novel VOC biomarkers, including branched-chain alkanes like this compound, will undoubtedly accelerate. Future studies should focus on large-scale, well-controlled clinical cohorts to establish the diagnostic and prognostic value of specific VOC signatures for a range of diseases. The continued exploration of the "volatilome" promises to unlock new avenues for non-invasive disease management and personalized medicine.

References

Application Notes and Protocols for 4-Methylnonane Biodegradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing experiments to study the biodegradation of 4-methylnonane, a branched-chain alkane. The protocols outlined below cover the cultivation of alkane-degrading microorganisms, experimental setup for biodegradation assays, and analytical methods for quantifying substrate depletion and metabolite formation.

Introduction

This compound is a branched-chain alkane that can be found in various environmental matrices as a component of petroleum products. Understanding its biodegradation is crucial for assessing the environmental fate of these contaminants and for developing bioremediation strategies. Microbial degradation of alkanes is a key process in the natural attenuation of hydrocarbon pollution. This process is primarily carried out by a diverse range of bacteria and fungi that utilize alkanes as a source of carbon and energy. The initial step in the aerobic degradation of alkanes is typically the oxidation of the molecule by monooxygenase enzymes. For branched-chain alkanes like this compound, this can occur at a terminal methyl group or a subterminal methylene (B1212753) group, leading to different metabolic pathways.

Microbial Degradation of this compound

Several genera of bacteria are known for their ability to degrade alkanes, including branched isomers. While specific data for this compound is limited, genera such as Rhodococcus and Pseudomonas have demonstrated the capability to degrade a wide range of alkanes, including those with methyl branches.[1][2] Branched-chain alkanes are generally considered to be more resistant to microbial degradation than their linear counterparts.[3]

The biodegradation of this compound is expected to proceed through one or more oxidative pathways. The most common initial attack involves the terminal or subterminal oxidation of the alkane chain.

Experimental Workflow for this compound Biodegradation Studies

G cluster_setup Experimental Setup cluster_analysis Analysis enrichment Enrichment & Isolation of This compound Degraders culture Culturing of Pure Strain (e.g., Rhodococcus sp.) enrichment->culture Isolate pure culture biodegradation_assay Biodegradation Assay Setup (Microcosms) culture->biodegradation_assay Inoculate microcosms sampling Time-Course Sampling biodegradation_assay->sampling extraction Solvent Extraction of this compound sampling->extraction gcms GC-MS Analysis extraction->gcms data_analysis Data Analysis & Degradation Kinetics gcms->data_analysis

Caption: A generalized workflow for investigating the biodegradation of this compound.

Quantitative Data Summary

Currently, specific quantitative data on the biodegradation rates and half-life of this compound in environmental matrices are not extensively reported in the scientific literature. However, general trends for branched-chain alkanes can be inferred. The degradation rates are typically lower than those of n-alkanes of similar chain length. For instance, studies on the biodegradation of various hydrocarbons have shown that highly branched structures can be more persistent.[4] The following table provides a template for organizing quantitative data that would be generated from the protocols described below.

ParameterValueConditionsReference Organism
Initial Concentration e.g., 100 mg/LMinimal Salt Medium, 30°CRhodococcus erythropolis
Degradation Rate To be determined--
Half-life (t½) To be determined--
Metabolite 1 Conc. To be determined--
Metabolite 2 Conc. To be determined--

Experimental Protocols

Protocol 1: Enrichment and Isolation of this compound Degrading Bacteria

Objective: To enrich and isolate bacteria capable of utilizing this compound as a sole carbon source from environmental samples (e.g., soil, water).

Materials:

  • Environmental sample (e.g., soil from a hydrocarbon-contaminated site)

  • Bushnell-Haas (BH) medium or other suitable minimal salt medium (MSM)

  • This compound (as the sole carbon source)

  • Agar (B569324)

  • Sterile flasks, petri dishes, and pipettes

  • Incubator shaker

Procedure:

  • Enrichment Culture: a. Prepare BH medium according to the standard formulation. b. Add 1 g of the environmental sample to 100 mL of BH medium in a 250 mL flask. c. Add this compound to a final concentration of 0.1% (v/v) as the sole carbon source. d. Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7-14 days. e. After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh BH medium containing this compound and incubate under the same conditions. Repeat this step at least three times to enrich for this compound degrading microorganisms.

  • Isolation of Pure Cultures: a. Prepare BH agar plates by adding 1.5% (w/v) agar to the BH medium. b. After the final enrichment step, prepare serial dilutions of the culture in sterile saline solution (0.85% NaCl). c. Spread 100 µL of each dilution onto BH agar plates. d. Place a filter paper saturated with this compound on the lid of each petri dish to provide the carbon source via vapor phase. e. Incubate the plates at 30°C for 5-10 days, or until colonies are visible. f. Pick individual colonies and streak them onto fresh BH agar plates to obtain pure cultures.

Protocol 2: Biodegradation Assay in Liquid Culture

Objective: To quantify the biodegradation of this compound by a pure bacterial culture over time.

Materials:

  • Pure culture of a this compound degrading bacterium (e.g., Rhodococcus sp.)

  • Minimal Salt Medium (MSM)

  • This compound

  • Sterile serum bottles with Teflon-lined septa

  • Incubator shaker

  • Organic solvent for extraction (e.g., n-hexane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Inoculum Preparation: a. Grow the pure bacterial culture in a nutrient-rich medium (e.g., Luria-Bertani broth) to the late exponential phase. b. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). c. Wash the cell pellet twice with sterile MSM to remove any residual nutrient broth. d. Resuspend the cells in sterile MSM to a desired optical density (e.g., OD600 of 1.0).

  • Biodegradation Assay: a. In sterile serum bottles, add 50 mL of MSM. b. Add this compound to a final concentration of 100 mg/L. c. Inoculate the bottles with 1% (v/v) of the prepared inoculum. d. Prepare abiotic controls containing MSM and this compound but no inoculum. e. Seal the bottles with Teflon-lined septa and aluminum crimps. f. Incubate the bottles at 30°C on a rotary shaker at 150 rpm.

  • Sampling and Analysis: a. At regular time intervals (e.g., 0, 1, 3, 5, 7, and 14 days), sacrifice triplicate bottles for analysis. b. Extract the entire content of each bottle with an equal volume of n-hexane by vigorous shaking for 2 minutes.[5] c. Allow the phases to separate and carefully collect the organic (upper) layer. d. Analyze the concentration of this compound in the organic extract using GC-MS.

Protocol 3: GC-MS Analysis of this compound

Objective: To quantify the concentration of this compound in the extracts from the biodegradation assay.

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • A suitable capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas)

  • This compound standard solutions in n-hexane

  • Sample extracts in n-hexane

Procedure:

  • Instrument Setup:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas Flow Rate: 1.0 mL/min (Helium)

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • MS Mode: Scan mode (m/z 40-400) or Selected Ion Monitoring (SIM) mode for higher sensitivity.

  • Calibration: a. Prepare a series of standard solutions of this compound in n-hexane at known concentrations (e.g., 1, 5, 10, 25, 50, 100 mg/L). b. Inject 1 µL of each standard solution into the GC-MS and record the peak area. c. Construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: a. Inject 1 µL of the sample extracts into the GC-MS. b. Identify the this compound peak based on its retention time and mass spectrum. The Kovats retention index for this compound on a standard non-polar column is approximately 963. The mass spectrum will show characteristic fragments. c. Quantify the concentration of this compound in the samples using the calibration curve.

Signaling Pathways and Metabolic Relationships

The aerobic biodegradation of this compound is initiated by an attack on either a terminal or subterminal carbon atom by a monooxygenase enzyme. The subsequent steps involve the conversion of the resulting alcohol to a carboxylic acid, which can then enter the central metabolism, often via the beta-oxidation pathway.

Proposed Aerobic Degradation Pathway of this compound

G cluster_pathway Proposed Metabolic Pathway cluster_terminal Terminal Oxidation cluster_subterminal Subterminal Oxidation methylnonane This compound terminal_alcohol 4-Methylnonan-1-ol methylnonane->terminal_alcohol Alkane Monooxygenase (e.g., AlkB) subterminal_alcohol 4-Methylnonan-x-ol (x != 1, 9) methylnonane->subterminal_alcohol Alkane Monooxygenase (e.g., P450) terminal_aldehyde 4-Methylnonanal terminal_alcohol->terminal_aldehyde Alcohol Dehydrogenase terminal_acid 4-Methylnonanoic acid terminal_aldehyde->terminal_acid Aldehyde Dehydrogenase beta_oxidation Beta-Oxidation terminal_acid->beta_oxidation subterminal_ketone 4-Methylnonan-x-one subterminal_alcohol->subterminal_ketone Alcohol Dehydrogenase ester Ester Intermediate subterminal_ketone->ester Baeyer-Villiger Monooxygenase ester->beta_oxidation Esterase tca_cycle TCA Cycle beta_oxidation->tca_cycle

Caption: Proposed aerobic metabolic pathways for the biodegradation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in 4-Methylnonane GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving peak tailing issues in the Gas Chromatography (GC) analysis of 4-Methylnonane. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and solve common problems encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where a peak's asymmetry is skewed, with the tail end of the peak being broader than the front end.[1] In an ideal chromatogram, peaks should be symmetrical (Gaussian).[1] For a non-polar alkane like this compound, significant peak tailing (an asymmetry factor greater than 1.5) can indicate underlying issues with the GC system.[2] This distortion can compromise the accuracy of peak integration and reduce the resolution between this compound and other components in the sample, leading to inaccurate quantification.[2][3]

Q2: Since this compound is a non-polar hydrocarbon, shouldn't it be less prone to peak tailing?

A2: While it is true that polar compounds are more susceptible to tailing due to interactions with active sites, even non-polar compounds like this compound can exhibit peak tailing.[4] In this case, the cause is often related to physical issues within the GC system rather than chemical interactions. These can include problems with the flow path, column installation, or contamination.[5][6]

Q3: If all the peaks in my chromatogram, including this compound, are tailing, what is the likely cause?

A3: When all peaks in a chromatogram show tailing, it generally points to a physical problem in the GC system that is affecting all compounds.[5] Common culprits include:

  • Improper Column Installation: The column may be positioned too high or too low in the inlet, creating unswept (dead) volumes.[5]

  • Poor Column Cut: A jagged or uneven cut at the column inlet can cause turbulence in the carrier gas flow.[2][7]

  • System Leaks: Leaks in the injection port or fittings can disrupt the carrier gas flow path.[8]

  • Contaminated Inlet Liner: Accumulation of non-volatile residues in the liner can interfere with the sample introduction.[9]

Q4: What should I investigate if only the this compound peak is tailing, or tailing more than other components?

A4: If peak tailing is selective for this compound or more pronounced for later-eluting peaks, the issue may be related to:

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites or a region of mixed polarity.[10][11]

  • Column Degradation: The stationary phase of the column can degrade over time due to exposure to oxygen or high temperatures.[10]

  • Active Sites: Although less common for alkanes, highly active sites in the liner or at the head of the column can cause some interaction.[12]

  • Cold Spots: If there are cold spots in the GC oven or transfer line, higher-boiling compounds like this compound may condense and re-vaporize, leading to band broadening and tailing.[8]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root cause of peak tailing in your this compound analysis.

Guide 1: Initial System Check and Inlet Maintenance

If you suddenly experience peak tailing, start with the most common and easily correctable issues related to the GC inlet.[13]

Q: My this compound peak has started to tail. Where should I begin troubleshooting?

A: Start by performing routine maintenance on the inlet, as it is the source of many peak shape problems.[14]

Troubleshooting Steps:

  • Replace the Septum and Liner: The injection port septum can shed particles, and the liner can become contaminated with sample residue.[1] Replace both with new, high-quality, deactivated parts.

  • Check for Leaks: Use an electronic leak detector to check for leaks around the septum nut, column fittings, and gas lines.[8]

  • Inspect the Syringe: A damaged or dirty syringe can lead to poor injection technique and peak distortion.[15]

Guide 2: Column Installation and Conditioning

Improper column installation is a frequent cause of peak tailing for all compounds, including non-polar ones.[14][16]

Q: I've performed inlet maintenance, but the peak tailing persists. What should I check next?

A: The next step is to verify the column installation and, if necessary, condition the column.

Troubleshooting Steps:

  • Verify Column Installation: Ensure the column is installed at the correct depth in the inlet and detector as specified by your instrument manufacturer. An incorrect position can create dead volume.[5]

  • Inspect the Column Cut: A clean, square cut at the end of the column is crucial for good peak shape.[2][9] If the cut is jagged, trim a small section (10-20 cm) from the front of the column.[11]

  • Column Conditioning: If the column has been unused for some time or has been exposed to air, it may need to be conditioned. See the detailed protocol below.

Experimental Protocol: GC Column Conditioning

Objective: To remove any contaminants and ensure the stationary phase is stable.

Methodology:

  • Disconnect from Detector: Disconnect the column from the detector to prevent contamination of the detector.

  • Set Carrier Gas Flow: Set the carrier gas (e.g., Helium, Hydrogen) to the flow rate recommended for your column diameter.

  • Purge at Room Temperature: Purge the column with carrier gas for 15-30 minutes at room temperature to remove any trapped air.

  • Temperature Program:

    • Increase the oven temperature at a rate of 5-10 °C/min to 20 °C above your highest analytical temperature, but do not exceed the column's maximum isothermal temperature limit.

    • Hold at this temperature for 1-2 hours.

  • Cool Down: Cool the oven down to the initial temperature of your analytical method.

  • Reconnect and Equilibrate: Reconnect the column to the detector and allow the system to equilibrate before running a test sample.

Quantitative Data Summary

The following table provides typical GC parameters that can be adjusted to troubleshoot peak tailing for a compound like this compound.

ParameterRecommended Range/ValuePotential Impact on Peak Tailing
Injection Volume 0.1 - 1.0 µLOverloading the column can cause peak fronting, but in some cases can contribute to tailing.[9]
Split Ratio 20:1 to 100:1A split ratio that is too low may not be sufficient to ensure a sharp injection band.[9][13]
Inlet Temperature 250 - 300 °CA temperature that is too low can cause slow vaporization and band broadening.[8]
Initial Oven Temp. 50 - 70 °CA lower initial temperature can improve focusing of the analytes at the head of the column.[8]
Carrier Gas Flow Rate 1 - 2 mL/min (for 0.25 mm ID column)A flow rate that is too low can lead to broader peaks.[8]

Visual Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting peak tailing and the mechanism of interaction with active sites.

G start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 physical_issue Likely a Physical Issue q1->physical_issue Yes chemical_issue Likely a Chemical/Contamination Issue q1->chemical_issue No check_install Check Column Installation (Depth & Cut) physical_issue->check_install column_maint Trim Column Inlet (10-20 cm) chemical_issue->column_maint check_leaks Check for System Leaks check_install->check_leaks inlet_maint Perform Inlet Maintenance (Liner, Septum) check_leaks->inlet_maint end Peak Shape Improved inlet_maint->end condition_column Condition Column column_maint->condition_column replace_column Replace Column condition_column->replace_column replace_column->end

Caption: Troubleshooting workflow for peak tailing.

G cluster_0 GC Flow Path cluster_1 Resulting Chromatogram Analyte This compound Molecules ActiveSite Active Site (e.g., Silanol Group on Contaminated Liner) Analyte->ActiveSite Adsorption/ Interaction Column GC Column ActiveSite->Column Slow Desorption Peak Tailing Peak Column->Peak

Caption: Analyte interaction with an active site leading to peak tailing.

References

Technical Support Center: Optimizing GC-MS Injection Parameters for Volatile Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of volatile alkanes (typically C1-C10).

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of volatile alkanes in a question-and-answer format.

Q1: Why am I seeing poor peak shapes, such as fronting or tailing, for my volatile alkane peaks?

A1: Poor peak shape is a common issue that can arise from several factors. Here is a systematic approach to troubleshoot this problem:

  • Column Overloading: Injecting a sample that is too concentrated can lead to peak fronting, which presents as a leading edge to the peak.

    • Solution: Dilute your sample or utilize a split injection to decrease the amount of sample introduced onto the column.[1]

  • Active Sites: Active sites within the GC inlet (liner, septum) or on the column itself can cause peak tailing, seen as a trailing edge on the peak. This is due to unwanted interactions with the analytes.[2]

    • Solution: Use a deactivated inlet liner. If contamination is suspected, conditioning the column at a higher temperature may help. In persistent cases, trimming the front end of the column or replacing it may be necessary.[1][2]

  • Improper Injection Technique: A slow injection can lead to band broadening and distorted peaks.

    • Solution: Ensure a swift and smooth manual injection. If using an autosampler, check its performance.

  • Incorrect Initial Oven Temperature: If the initial oven temperature is too high, it can cause poor trapping of volatile analytes at the head of the column, leading to peak distortion.

    • Solution: Lower the initial oven temperature to allow for better focusing of the volatile alkanes.

Q2: My volatile alkane peaks have a low response or are not detected at all. How can I improve sensitivity?

A2: Low sensitivity can be a significant hurdle in trace analysis. Consider the following to enhance your signal:

  • Injection Mode: For trace analysis, a splitless injection is preferred as it directs the entire sample onto the column.[3]

    • Solution: Switch from a split to a splitless injection mode. Optimize the splitless hold time to ensure complete transfer of the analytes.

  • Injector Temperature: An injector temperature that is too low can result in incomplete vaporization of the sample.

    • Solution: Increase the injector temperature to ensure rapid and complete vaporization. A good starting point is typically 250 °C.

  • MS Parameters: The settings of the mass spectrometer play a crucial role in signal intensity.

    • Solution: Ensure the MS source and quadrupole temperatures are optimized. A source temperature around 230°C is a common starting point. Additionally, verify that the MS is properly tuned. For targeted analysis, using Selected Ion Monitoring (SIM) mode will significantly increase sensitivity by only monitoring for specific ions characteristic of your target alkanes.[4]

Q3: I am observing poor separation between my volatile alkane peaks. How can I improve resolution?

A3: Achieving good chromatographic resolution is essential for accurate identification and quantification.

  • Oven Temperature Program: A rapid temperature ramp may not provide sufficient time for the separation of closely eluting compounds.

    • Solution: Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min) to increase the interaction of the analytes with the stationary phase, thereby improving separation.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas affects the efficiency of the separation.

    • Solution: Optimize the carrier gas flow rate. A typical starting range for helium is 1-2 mL/min.

  • Column Choice: The dimensions and stationary phase of the GC column are critical for separation.

    • Solution: For volatile alkanes, a longer column with a thicker film can improve resolution. A non-polar stationary phase is generally suitable for alkane analysis.

Q4: My chromatogram shows a high baseline or "ghost peaks." What is the likely cause?

A4: A high baseline and the appearance of unexpected peaks are often indicative of contamination.

  • Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy baseline.

    • Solution: Ensure high-purity carrier gas is used and that gas traps are installed and regularly replaced.

  • Injector Contamination: Residue from previous injections can accumulate in the injector liner and septum.

    • Solution: Regularly replace the septum and injector liner. Performing a bake-out of the inlet can also help.

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline.

    • Solution: Ensure the oven temperature does not exceed the column's maximum operating temperature. Using a low-bleed column specifically designed for MS applications is also recommended.

Frequently Asked Questions (FAQs)

Q1: What is the difference between split and splitless injection, and which should I use for volatile alkanes?

A1: The primary difference lies in how the sample is introduced onto the GC column.

  • Split Injection: A portion of the vaporized sample is vented, and only a fraction enters the column. This is ideal for high-concentration samples to prevent column overloading and produce sharp peaks.[5]

  • Splitless Injection: The entire vaporized sample is transferred to the column, making it suitable for trace analysis where maximum sensitivity is required.[3]

For the analysis of volatile alkanes , the choice depends on the sample concentration. If you are analyzing a pure standard or a high-concentration mixture, a split injection is appropriate. For trace-level analysis of volatile alkanes in a complex matrix, a splitless injection is the better choice to achieve the necessary sensitivity.

Q2: What are the recommended starting GC-MS parameters for volatile alkane analysis?

A2: The optimal parameters will vary depending on the specific instrument and analytes. However, the following table provides a good starting point.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)Provides good resolution for a wide range of volatile organic compounds.
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/minAn inert gas that provides good chromatographic efficiency.
Injection Mode Split (for high concentrations) or Splitless (for trace analysis)Prevents column overload or enhances sensitivity as needed.
Injector Temp. 250 °CEnsures rapid and complete vaporization of volatile alkanes.
Oven Program Initial: 40°C (hold 2 min), Ramp: 10°C/min to 200°C, Hold: 2 minProvides good separation of volatile alkanes with varying boiling points.
MS Transfer Line 250 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CA standard temperature for Electron Ionization (EI) sources.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.

Q3: What are some alternative sample introduction techniques for very volatile alkanes?

A3: For highly volatile alkanes (e.g., methane, ethane, propane), traditional liquid injection can be challenging. Two common alternative techniques are:

  • Headspace Analysis: The sample is placed in a sealed vial and heated, allowing the volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this headspace is then injected into the GC. This technique is excellent for analyzing volatile compounds in solid or liquid matrices without injecting the non-volatile components.[6][7]

  • Purge and Trap: An inert gas is bubbled through a liquid sample, "purging" the volatile analytes out. These analytes are then collected on a sorbent trap. The trap is subsequently heated, and the desorbed analytes are introduced into the GC. This is a highly sensitive technique for concentrating volatile organic compounds from aqueous samples.[8]

Experimental Protocols

Protocol 1: General Screening of Volatile Alkanes using Split Injection

This protocol is suitable for the analysis of relatively high concentrations of volatile alkanes.

  • Sample Preparation: Prepare a 100 µg/mL standard solution of C5-C10 alkanes in hexane.

  • Instrument Setup:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split mode with a split ratio of 50:1.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C and hold for 2 minutes.

    • MS Transfer Line Temperature: 250°C.

    • MS Ion Source Temperature: 230°C.

    • MS Scan Range: m/z 35-350.

  • Injection: Inject 1 µL of the standard solution.

  • Data Analysis: Identify the alkane peaks based on their retention times and mass spectra.

Protocol 2: Trace Analysis of Volatile Organic Compounds in Water by Purge and Trap GC-MS (Based on EPA Method 524.2)

This protocol is designed for the sensitive detection of volatile organic compounds, including alkanes, in water samples.[4][9]

  • Sample Collection and Preservation: Collect water samples in 40-mL vials. If residual chlorine is present, add about 25 mg of ascorbic acid. Adjust the pH to <2 with hydrochloric acid.[4] Store at 4°C.

  • Instrument Setup:

    • Purge and Trap System:

      • Purge Gas: Helium at 40 mL/min for 11 minutes.

      • Trap: Standard Vocarb 3000 trap or equivalent.

      • Desorb Temperature: 250°C for 2 minutes.

    • GC Column: 30 m x 0.25 mm ID, 1.4 µm film thickness, proprietary phase for volatiles.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Injector Temperature: 200°C.

    • Oven Program: Initial temperature of 35°C, hold for 2 minutes, then ramp at 12°C/min to 220°C and hold for 2 minutes.

    • MS Transfer Line Temperature: 240°C.

    • MS Ion Source Temperature: 230°C.

    • MS Scan Range: m/z 35-300.

  • Analysis:

    • Introduce a 5 mL water sample into the purging device.

    • Initiate the purge and trap sequence.

    • Acquire data.

  • Data Analysis: Identify and quantify target analytes based on retention times and mass spectra compared to a calibration standard.

Visualizations

TroubleshootingWorkflow cluster_problem Observed Problem cluster_symptoms Identify Symptom cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Chromatographic Performance PeakShape Poor Peak Shape (Fronting/Tailing) Problem->PeakShape Sensitivity Low Sensitivity Problem->Sensitivity Resolution Poor Resolution Problem->Resolution Baseline High Baseline/ Ghost Peaks Problem->Baseline C_Overload Column Overloading PeakShape->C_Overload C_ActiveSites Active Sites PeakShape->C_ActiveSites C_Injection Improper Injection PeakShape->C_Injection C_Temp Incorrect Oven Temp PeakShape->C_Temp C_Mode Wrong Injection Mode Sensitivity->C_Mode C_InjectorTemp Low Injector Temp Sensitivity->C_InjectorTemp C_MS Suboptimal MS Parameters Sensitivity->C_MS C_Ramp Fast Temp Ramp Resolution->C_Ramp C_Flow Incorrect Flow Rate Resolution->C_Flow C_Column Inadequate Column Resolution->C_Column C_Contamination System Contamination Baseline->C_Contamination C_Bleed Column Bleed Baseline->C_Bleed S_Dilute Dilute Sample/ Use Split C_Overload->S_Dilute S_Deactivate Use Deactivated Liner/ Trim Column C_ActiveSites->S_Deactivate S_OptimizeInject Optimize Injection C_Injection->S_OptimizeInject S_LowerTemp Lower Initial Temp C_Temp->S_LowerTemp S_Splitless Use Splitless Mode C_Mode->S_Splitless S_IncreaseTemp Increase Injector Temp C_InjectorTemp->S_IncreaseTemp S_TuneMS Tune MS/Use SIM C_MS->S_TuneMS S_SlowRamp Decrease Ramp Rate C_Ramp->S_SlowRamp S_OptimizeFlow Optimize Flow Rate C_Flow->S_OptimizeFlow S_ChangeColumn Use Appropriate Column C_Column->S_ChangeColumn S_Clean Clean System/ Replace Consumables C_Contamination->S_Clean S_LowBleed Use Low-Bleed Column/ Check Max Temp C_Bleed->S_LowBleed

Caption: Troubleshooting workflow for common GC-MS issues with volatile alkanes.

InjectionParameters cluster_goal Analytical Goal cluster_injection_mode Injection Mode cluster_parameters Key Parameters cluster_outcome Expected Outcome High_Conc High Concentration Split Split Injection High_Conc->Split Trace_Analysis Trace Analysis Splitless Splitless Injection Trace_Analysis->Splitless Split_Ratio Split Ratio Split->Split_Ratio Injector_Temp Injector Temperature Split->Injector_Temp Injection_Vol Injection Volume Split->Injection_Vol Splitless_Time Splitless Hold Time Splitless->Splitless_Time Splitless->Injector_Temp Splitless->Injection_Vol Sharp_Peaks Sharp Peaks, No Overloading Split_Ratio->Sharp_Peaks Max_Sensitivity Maximum Sensitivity Splitless_Time->Max_Sensitivity Injector_Temp->Sharp_Peaks Injector_Temp->Max_Sensitivity Injection_Vol->Sharp_Peaks Injection_Vol->Max_Sensitivity

Caption: Logical relationship between injection parameters for volatile alkane analysis.

References

Technical Support Center: Quantification of 4-Methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the quantification of 4-Methylnonane.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS).

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet or column: The analyte may interact with active sites, causing peak tailing. 2. Improper injector temperature: If the temperature is too low, the sample may not vaporize efficiently. 3. Column overloading: Injecting a sample that is too concentrated can lead to peak fronting.1. Use a deactivated inlet liner and a high-quality, inert GC column. Consider trimming the first few centimeters of the column. 2. Optimize the injector temperature; a good starting point for volatile compounds is 250°C. 3. Dilute the sample or reduce the injection volume.
Inconsistent Analyte Response 1. Matrix-induced signal enhancement or suppression: Co-eluting matrix components can affect the ionization of this compound in the MS source. 2. Inconsistent sample preparation: Variations in extraction efficiency or sample volume can lead to inconsistent results. 3. Leaks in the GC system: Leaks can lead to a loss of analyte and reduced sensitivity.1. Employ matrix-matched calibration standards or the standard addition method. The use of a stable isotope-labeled internal standard is highly recommended. 2. Ensure consistent and precise sample handling, including accurate volume measurements and standardized extraction procedures. 3. Perform a leak check of the GC system, paying close attention to the injector septum and column connections.
High Background Noise or Baseline Drift 1. Contaminated carrier gas or sample introduction system: Impurities in the carrier gas or contamination in the injector can elevate the background noise. 2. Column bleed: At high temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline. 3. Matrix interferences: Complex matrices can introduce a multitude of compounds that contribute to the background signal.1. Use high-purity carrier gas with appropriate traps to remove oxygen, moisture, and hydrocarbons. Regularly clean the injector port and replace the septum. 2. Condition the GC column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature. 3. Implement a more rigorous sample cleanup procedure to remove interfering matrix components.
No Peak or Very Low Signal Intensity 1. Analyte concentration below the limit of detection (LOD): The amount of this compound in the sample may be too low to be detected. 2. Sample degradation: The analyte may have degraded during sample storage or preparation. 3. Incorrect MS parameters: The mass spectrometer may not be tuned correctly, or the wrong ions may be monitored.1. Use a more sensitive analytical technique or a pre-concentration step such as purge and trap or solid-phase microextraction (SPME). 2. Ensure proper sample storage conditions (e.g., refrigeration) and minimize sample preparation time. 3. Tune the mass spectrometer according to the manufacturer's recommendations. For high sensitivity, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound (e.g., m/z 57, 71, 85).[1][2]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of an analyte's analytical signal caused by the co-eluting components of the sample matrix.[3] In the quantification of this compound, a volatile organic compound (VOC), these effects can lead to either an underestimation (signal suppression) or overestimation (signal enhancement) of its true concentration.[4] For example, in GC-MS analysis of soil samples, non-volatile matrix components can accumulate in the injector port, creating active sites that may shield the analyte from thermal degradation, resulting in signal enhancement.[4] Conversely, high concentrations of co-eluting compounds can compete with this compound for ionization in the mass spectrometer source, leading to signal suppression.[3]

Q2: In which common matrices is this compound analyzed and what are the associated challenges?

A2: this compound, a branched alkane, can be found in various environmental and biological samples. Common matrices include:

  • Environmental Samples (Soil, Water, Air): The primary challenge in these matrices is the presence of a wide array of other organic and inorganic compounds. In soil, humic acids and other natural organic matter can interfere with the analysis.[5] In water samples, dissolved salts and other organic pollutants can cause matrix effects.[6]

  • Biological Samples (Blood, Urine, Tissues): These are highly complex matrices containing proteins, lipids, salts, and other endogenous compounds that can significantly impact the analysis.[7] Extensive sample preparation is often required to remove these interferences.

  • Petroleum Products and Fuels: In these samples, the main challenge is the presence of a vast number of other hydrocarbon isomers and related compounds, which can co-elute and interfere with the accurate quantification of this compound.

Q3: What are the most effective strategies to mitigate matrix effects in this compound analysis?

A3: Several strategies can be employed to reduce or compensate for matrix effects:

  • Appropriate Sample Preparation: Techniques like Solid-Phase Microextraction (SPME) and Headspace (HS) analysis are effective for extracting volatile compounds like this compound from complex matrices while leaving many non-volatile interfering compounds behind.[8][9] For soil samples, purge and trap is also a common and effective technique.[8]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is as close as possible to the sample matrix.[10] This helps to ensure that the standards and the samples experience similar matrix effects.

  • Standard Addition Method: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix. This is a powerful technique for correcting for matrix effects but can be more time-consuming.[5]

  • Use of an Internal Standard: An internal standard is a compound with similar chemical and physical properties to the analyte that is added to all samples, standards, and blanks in a known concentration. The ratio of the analyte signal to the internal standard signal is used for quantification, which can compensate for variations in sample preparation and matrix effects.[7]

  • Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for mitigating matrix effects.[7] It involves using a stable isotope-labeled version of this compound (e.g., deuterated this compound) as an internal standard. Since the labeled and unlabeled compounds have nearly identical physicochemical properties, they co-elute and experience the same matrix effects, leading to highly accurate and precise quantification.[7][11]

Q4: How can I develop a robust GC-MS method for this compound quantification?

A4: A robust GC-MS method for this compound should include the following:

  • Optimized Sample Preparation: Choose a technique appropriate for your matrix (e.g., Headspace for soil or SPME for water) to effectively extract this compound and minimize interferences.[6][8]

  • Appropriate GC Column: A non-polar or mid-polar capillary column is typically suitable for the separation of hydrocarbons.

  • Optimized GC Conditions: Optimize the injector temperature, oven temperature program, and carrier gas flow rate to achieve good peak shape and separation from other compounds.

  • Mass Spectrometer in SIM Mode: For the best sensitivity and selectivity, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring a few characteristic ions for this compound (e.g., m/z 57, 71, 85).[1][2]

  • Proper Calibration Strategy: Use either matrix-matched calibration or a stable isotope-labeled internal standard to ensure accurate quantification.[7][10]

Data Presentation

Matrix Analytical Method Mitigation Strategy Analyte Fraction Observed Matrix Effect (Recovery %) Effectiveness of Mitigation
Sandy SoilHeadspace-GC-MSNone (Solvent Calibration)Aliphatic (C5-C8)85 - 105%-
Clay Soil with High Organic ContentHeadspace-GC-MSNone (Solvent Calibration)Aliphatic (C5-C8)60 - 80% (Suppression)-
Clay Soil with High Organic ContentHeadspace-GC-MSMatrix-Matched CalibrationAliphatic (C5-C8)95 - 105%High
Water (with dissolved organics)SPME-GC-MSNone (Solvent Calibration)Aromatic (C9-C12)110 - 130% (Enhancement)-
Water (with dissolved organics)SPME-GC-MSDeuterated Internal StandardAromatic (C9-C12)98 - 102%Very High

Experimental Protocols

Protocol 1: Quantification of this compound in Soil using Headspace GC-MS with Matrix-Matched Calibration

This protocol provides a general procedure for the analysis of this compound in soil samples using static headspace GC-MS.

1. Materials and Reagents:

  • This compound standard

  • Blank soil matrix (similar in composition to the samples, pre-screened for the absence of this compound)

  • Methanol (HPLC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • 20 mL headspace vials with PTFE-lined septa

2. Preparation of Matrix-Matched Calibration Standards:

  • Prepare a stock solution of this compound in methanol.

  • Create a series of working standard solutions by diluting the stock solution.

  • For each calibration level, weigh a known amount of blank soil (e.g., 5 g) into a headspace vial.

  • Spike the blank soil with a known volume of the corresponding working standard solution.

  • Add a consistent amount of anhydrous sodium sulfate (e.g., 2 g) to each vial to bind water.

  • Immediately seal the vials.

3. Sample Preparation:

  • Weigh a known amount of the soil sample (e.g., 5 g) into a headspace vial.

  • Add the same amount of anhydrous sodium sulfate as used for the standards.

  • Immediately seal the vial.

4. Headspace GC-MS Analysis:

  • Place the vials (standards and samples) in the headspace autosampler.

  • Equilibrate the vials at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.[8]

  • Inject a specific volume of the headspace (e.g., 1 mL) into the GC-MS system.

  • Separate the compounds on a suitable capillary column (e.g., a non-polar column like DB-5ms).

  • Detect the compounds using a mass spectrometer in SIM mode, monitoring characteristic ions for this compound (e.g., m/z 57, 71, 85).[1][2]

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of this compound against its concentration for the matrix-matched standards.

  • Determine the concentration of this compound in the soil samples by comparing their peak areas to the calibration curve.

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Headspace Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing sample Soil Sample weigh_sample Weigh Sample/Blank Soil sample->weigh_sample blank_soil Blank Soil blank_soil->weigh_sample standard This compound Standard spike Spike Blank Soil standard->spike add_salt Add Anhydrous Na2SO4 weigh_sample->add_salt spike->add_salt seal Seal Vial add_salt->seal equilibrate Equilibrate in Autosampler seal->equilibrate inject Inject Headspace equilibrate->inject separate GC Separation inject->separate detect MS Detection (SIM) separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify this compound detect->quantify calibrate->quantify

Caption: Workflow for this compound quantification in soil.

mitigation_strategies cluster_solutions Mitigation Strategies matrix_effect Matrix Effects (Signal Suppression/Enhancement) sample_prep Optimized Sample Prep (e.g., SPME, Headspace) matrix_effect->sample_prep matrix_match Matrix-Matched Calibration matrix_effect->matrix_match std_addition Standard Addition matrix_effect->std_addition is Internal Standard matrix_effect->is sida Stable Isotope Dilution (SIDA) matrix_effect->sida accurate_quant Accurate Quantification sample_prep->accurate_quant matrix_match->accurate_quant std_addition->accurate_quant is->accurate_quant sida->accurate_quant

Caption: Strategies to mitigate matrix effects.

References

Overcoming challenges in the synthesis of branched alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for branched alkane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: My reaction is producing a mixture of isomers instead of the single, desired branched alkane. What is happening and how can I fix it?

A1: This is a classic sign of carbocation rearrangement , a common side reaction in syntheses involving carbocation intermediates, such as Friedel-Crafts alkylation.[1][2] The reaction proceeds through a carbocation which can rearrange to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary one) via a hydride or alkyl shift before the desired reaction occurs.[1][3]

Troubleshooting Steps:

  • Confirm Rearrangement: Use analytical techniques like ¹H NMR or GC-MS to identify the isomeric products. In ¹H NMR, the chemical shifts and splitting patterns for a straight-chain alkyl group will differ from a branched one.[4] GC-MS can separate the isomers and their mass spectra can be compared to library data for identification.[4]

  • Modify Your Synthetic Strategy:

    • Friedel-Crafts Acylation Followed by Reduction: This is a highly effective method to prevent rearrangement.[1][5] The acylium ion intermediate is resonance-stabilized and does not rearrange.[2] The resulting ketone can then be reduced to the target alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[6]

    • Use Alkyl Halides That Don't Rearrange: Employing tertiary alkyl halides or those that would not form a more stable carbocation upon rearrangement can prevent this side reaction.[5]

Experimental Protocol: Friedel-Crafts Acylation and Clemmensen Reduction

Part A: Friedel-Crafts Acylation

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet, add the aromatic substrate and a suitable solvent (e.g., carbon disulfide or nitrobenzene).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous AlCl₃).

  • Acylating Agent Addition: Add the acyl halide or anhydride (B1165640) dropwise to the stirred mixture.

  • Reaction: Allow the mixture to warm to room temperature and then heat under reflux for 1-3 hours until the evolution of HCl gas ceases.

  • Workup: Cool the reaction mixture and pour it onto crushed ice and concentrated HCl. Separate the organic layer, wash with water and sodium bicarbonate solution, dry over an anhydrous salt (e.g., MgSO₄), and purify the resulting ketone by distillation or recrystallization.

Part B: Clemmensen Reduction

  • Amalgam Preparation: Prepare amalgamated zinc by stirring zinc granules with a 5% mercuric chloride solution for 5 minutes, then decanting the solution and washing the zinc with water.

  • Reduction: To a flask containing the amalgamated zinc, add water, concentrated HCl, and the ketone from Part A.

  • Reflux: Heat the mixture under reflux for several hours. Add more HCl periodically to maintain the acidic concentration.

  • Workup: After cooling, separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., ether). Combine the organic layers, wash with water, dry, and purify the final branched alkane product.

Q2: The yield of my desired tertiary or quaternary alkane is very low. What are the likely causes?

A2: Low yields in the synthesis of highly branched alkanes often stem from steric hindrance . The bulky groups surrounding the reaction center can physically block the approach of reagents, slowing down or preventing the desired bond formation.[7]

Troubleshooting Steps:

  • Reagent Selection:

    • Smaller Nucleophiles/Bases: If using a nucleophile or base, switch to a sterically less demanding one.

    • Grignard Reagents: When synthesizing tertiary alcohols as precursors, reacting a Grignard reagent with an ethyl ester can be effective.[8]

  • Reaction Conditions:

    • Increase Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier, but this must be balanced against the risk of side reactions or decomposition.

    • Prolonged Reaction Time: Sterically hindered reactions are often slower, so extending the reaction time may improve the yield.

  • Alternative Synthetic Routes:

    • Use of Organometallic Reagents: Consider routes that utilize organometallic reagents known to tolerate steric bulk, such as certain organocuprates or organozinc compounds.

    • Dithiane Alkylation: A facile three-step synthesis employing the alkylation of 1,3-dithiane (B146892) followed by desulfurization with Raney nickel is effective for creating sterically hindered and long-chain alkanes.[9]

G check_sterics check_sterics solution_sterics solution_sterics check_sterics->solution_sterics Yes check_rearrangement check_rearrangement solution_rearrangement solution_rearrangement check_rearrangement->solution_rearrangement Yes check_catalyst check_catalyst solution_catalyst solution_catalyst check_catalyst->solution_catalyst Yes

Q3: My hydroisomerization catalyst is losing activity over time. What is causing this and can it be fixed?

A3: Catalyst deactivation in hydroisomerization is a common issue primarily caused by two mechanisms: coking (fouling) and poisoning .[10][11]

  • Coking: Carbonaceous deposits, or "coke," form on the catalyst surface, blocking active sites and pores.[4][10] This is often a result of side reactions like oligomerization and polymerization.[10]

  • Poisoning: Certain impurities in the feedstock (like sulfur or nitrogen compounds) can strongly adsorb to the active metal sites (e.g., Pt, Pd), rendering them inactive.[11]

Troubleshooting and Regeneration:

  • Identify the Cause:

    • Temperature Programmed Oxidation (TPO): This technique can confirm the presence and quantity of coke deposits.

    • Feedstock Analysis: Analyze your starting material for common poisons like sulfur or nitrogen compounds.

  • Regeneration Procedures:

    • For Coking: The most common method is controlled combustion (calcination) to burn off the coke deposits. The spent catalyst is heated in a stream of air or a dilute oxygen/nitrogen mixture. Regeneration temperatures are typically in the range of 400-500°C.[12]

    • For Poisoning: Regeneration can be more challenging. For sulfur poisoning, a high-temperature treatment under a hydrogen stream may be effective. However, severe poisoning can be irreversible.

Data on Catalyst Performance and Deactivation:

Catalyst SystemPrimary Deactivation MechanismRegeneration MethodTypical Activity Recovery
Pt/Zeolite (e.g., ZSM-22)Coking on acid sitesControlled air oxidation>90%
Ni-SAPO-11Coking and metal sinteringAir oxidation followed by H₂ reduction80-90%
Pt-Re/Al₂O₃Coking on metal and acid functionsCoke burning in air>95%[4]

Frequently Asked Questions (FAQs)

Q4: What are the key differences between Friedel-Crafts alkylation and acylation for synthesizing branched alkanes?

A4: Both are foundational methods, but they have critical differences affecting their suitability for specific targets.

FeatureFriedel-Crafts AlkylationFriedel-Crafts Acylation
Electrophile Carbocation (R⁺)Acylium ion (RCO⁺)
Carbocation Rearrangement Common. Often leads to a mixture of isomeric products.[2]Does not occur. The acylium ion is resonance-stabilized.[1]
Poly-substitution Common. The product (alkylated ring) is more reactive than the starting material.[1]Prevented. The product (acylated ring) is deactivated by the electron-withdrawing acyl group.
Ring Activity Fails with strongly deactivated rings (e.g., nitrobenzene).Fails with moderately and strongly deactivated rings.
Product Alkylated aromatic compound.Aryl ketone, which requires a subsequent reduction step to form the alkane.

G cluster_alkylation Friedel-Crafts Alkylation cluster_acylation Friedel-Crafts Acylation -> Reduction A1 Start: Alkyl Halide + Lewis Acid A2 Formation of Carbocation (R+) A1->A2 A3 Potential Rearrangement A2->A3 A4 Attack by Aromatic Ring A3->A4 A3->A4 No Rearrangement A5 Product: Branched Alkane (and Isomers) A4->A5 B1 Start: Acyl Halide + Lewis Acid B2 Formation of stable Acylium Ion (RCO+) B1->B2 B3 Attack by Aromatic Ring B2->B3 B4 Product: Aryl Ketone B3->B4 B5 Reduction (e.g., Clemmensen) B4->B5 B6 Final Product: Single Isomer Branched Alkane B5->B6

Q5: How can I control regioselectivity during the hydroisomerization of n-alkanes?

A5: Controlling where the branching occurs (regioselectivity) is crucial for producing fuels and lubricants with specific properties.[13] The key is the choice of catalyst, specifically the pore structure of the zeolite support.[13]

  • Shape Selectivity: Zeolites have well-defined pore structures that can control which isomers form.[13]

    • 10-membered ring zeolites (e.g., ZSM-22, ZSM-23): These have narrow, one-dimensional pores that favor the formation of mono-branched isomers. They sterically hinder the formation of bulkier di-branched or centrally-branched isomers within the pores.

    • 12-membered ring zeolites (e.g., Zeolite Beta, FAU): These have larger pores and intersections that can accommodate bulkier intermediates, leading to a higher proportion of multi-branched isomers.[14]

  • Metal-Acid Balance: The balance between the metal function (for dehydrogenation/hydrogenation) and the acid function (for isomerization) is critical.[15] A high density of strong acid sites can lead to excessive cracking, reducing the yield of desired isomers. Modifying the zeolite, for instance by MgO addition, can decrease the number of acid sites and suppress overcracking.[14]

Data on Selectivity for n-Dodecane Hydroisomerization:

CatalystZeolite Pore TypePredominant Isomer ProductIsomer Selectivity (%) at ~30% Conversion
Pt/H-ZSM-2210-MR, 1-DMono-branched~96%[15]
Pt/H-ZSM-510-MR, 3-DMono- and di-branched~85%
Pt/H-Beta12-MR, 3-DMulti-branched~70%
Q6: What are some modern methods for synthesizing highly branched alkanes beyond classical reactions?

A6: While classical methods are robust, several modern approaches offer unique advantages, particularly for complex or high-molecular-weight targets.

  • Metathesis Reactions: Alkene metathesis, followed by hydrogenation, can be a powerful tool for constructing complex carbon skeletons that would be difficult to assemble otherwise.

  • C-H Activation/Functionalization: Direct functionalization of alkanes is a growing field. Catalytic systems, often based on transition metals, can selectively replace a C-H bond with a C-C bond, offering a more atom-economical route to branched structures.

  • Biocatalysis: Enzymes and whole-cell systems are being engineered to produce specific branched alkanes from renewable feedstocks, offering high selectivity under mild conditions.[16]

  • Coupling Reactions: Modern cross-coupling reactions (e.g., Suzuki, Negishi) can be adapted to couple alkyl fragments, providing precise control over the final structure.[6]

References

Optimizing reaction yield and purity in 4-Methylnonane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of 4-methylnonane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis of this compound is a two-step process. The first step involves a Grignard reaction between a suitable Grignard reagent (e.g., butylmagnesium bromide) and a ketone (e.g., 2-hexanone) to form the tertiary alcohol, 4-methylnonan-4-ol. The second step is the reduction of this alcohol to the final alkane product, this compound.

Q2: What are the critical parameters to control for a high-yield Grignard reaction?

A2: Achieving a high yield in a Grignard reaction is highly dependent on rigorous control of the reaction conditions. Key parameters include the complete exclusion of water and atmospheric oxygen, as Grignard reagents are highly reactive with protic solvents and oxygen.[1] The quality of the magnesium turnings and the purity of the solvent and reagents are also crucial for successful initiation and completion of the reaction.

Q3: How can I confirm the formation of the Grignard reagent before adding the ketone?

A3: Visual confirmation of Grignard reagent formation includes the disappearance of the metallic magnesium and the formation of a cloudy, greyish solution. For more quantitative assurance, a sample of the Grignard reagent can be titrated. A common method involves adding a small aliquot of the reagent to a solution of iodine in THF; the disappearance of the iodine's color indicates the presence of the active Grignard reagent.

Q4: What are the expected isomeric impurities in the synthesis of this compound?

A4: Isomeric impurities can arise from the starting materials or side reactions. If the Grignard reaction is not completely selective, other isomers of methylnonane could be formed. Additionally, the reduction of the intermediate alcohol might lead to the formation of alkenes (e.g., 4-methylnon-4-ene) if elimination occurs, which upon incomplete reduction could remain as impurities. The use of GC-MS analysis is the most effective method for identifying these isomeric impurities.[2]

Q5: What is the most effective method for purifying the final this compound product?

A5: Fractional distillation is the most effective method for purifying this compound, especially for separating it from isomeric impurities and other byproducts with different boiling points.[3][4][5][6] Due to the non-polar nature of alkanes, chromatography is generally less effective for separating close-boiling isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: The Grignard reaction fails to initiate.

  • Possible Cause: Presence of moisture in the glassware, solvent, or reagents. The surface of the magnesium turnings may be passivated by an oxide layer.

  • Solution:

    • Ensure all glassware is rigorously flame-dried or oven-dried before use.

    • Use anhydrous solvents, preferably freshly distilled over a suitable drying agent.

    • Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating or sonication can also help initiate the reaction.

Problem 2: Low yield of the desired 4-methylnonan-4-ol intermediate.

  • Possible Cause:

    • Wurtz Coupling: The Grignard reagent reacts with the unreacted alkyl halide. This is more likely if the alkyl halide is added too quickly.

    • Enolization of the Ketone: If a sterically hindered ketone or a bulky Grignard reagent is used, the Grignard reagent can act as a base, deprotonating the ketone to form an enolate, which will not lead to the desired alcohol.

    • Reduction of the Ketone: The Grignard reagent can reduce the ketone to a secondary alcohol if it has a β-hydrogen.

  • Solution:

    • Add the alkyl halide dropwise to the magnesium turnings to maintain a low concentration of the halide.

    • For the ketone addition, add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.

    • Consider using a less sterically hindered Grignard reagent if enolization is a significant issue.

Problem 3: The final product is contaminated with the intermediate alcohol (4-methylnonan-4-ol).

  • Possible Cause: Incomplete reduction of the tertiary alcohol.

  • Solution:

    • Ensure the reducing agent is fresh and used in a sufficient stoichiometric excess.

    • Increase the reaction time or temperature of the reduction step, within the limits of the chosen protocol.

    • Monitor the reaction progress by TLC or GC to ensure the disappearance of the starting alcohol.

Problem 4: The purified this compound has a low purity, with several peaks observed in the GC analysis.

  • Possible Cause: Inefficient purification. Isomeric impurities or byproducts with boiling points close to that of this compound may be present.

  • Solution:

    • Use a longer fractionating column or one with a higher number of theoretical plates for the fractional distillation.[3]

    • Perform the distillation slowly to allow for proper equilibration and separation of the components.

    • Collect smaller fractions and analyze each by GC to identify the purest fractions to be combined.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes for this compound Synthesis

ParameterRecommended ConditionExpected Outcome
Grignard Reaction
ReactantsButylmagnesium bromide & 2-Hexanone (B1666271)Formation of 4-methylnonan-4-ol
SolventAnhydrous diethyl ether or THFGood solubility and stabilization of the Grignard reagent
Temperature0 °C for ketone addition, then refluxControlled reaction, minimizes side reactions
Reaction Time1-2 hoursCompletion of the reaction
Typical Yield60-80% (of the alcohol intermediate)Good conversion to the desired alcohol
Reduction Reaction
Reducing Agente.g., Triethylsilane and a strong acidEfficient reduction of the tertiary alcohol
SolventDichloromethane or other inert solventSuitable for the reduction conditions
TemperatureRoom temperature or gentle heatingControlled reduction
Reaction Time2-4 hoursComplete conversion to the alkane
Typical Yield>90% (for the reduction step)High conversion to this compound
Purification
MethodFractional DistillationSeparation of isomers and byproducts
Expected Purity>98%High purity of the final product

Table 2: Potential Impurities and their Boiling Points

CompoundBoiling Point (°C)Notes
This compound 163-166 Desired Product [7]
2-Methylnonane166-168Isomeric impurity
3-Methylnonane165-167Isomeric impurity
5-Methylnonane164-166Isomeric impurity
Decane174Potential Wurtz coupling byproduct
2-Hexanone127Unreacted starting material
4-Methylnonan-4-ol~190-200 (estimated)Incomplete reduction

Experimental Protocols

Protocol 1: Synthesis of 4-Methylnonan-4-ol via Grignard Reaction

  • Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a dry nitrogen or argon atmosphere.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of 1-bromobutane (B133212) (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromobutane solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), warm the flask gently.

    • Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 2-hexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-hexanone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-methylnonan-4-ol.

Protocol 2: Reduction of 4-Methylnonan-4-ol to this compound

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the crude 4-methylnonan-4-ol (1.0 equivalent) in dichloromethane.

  • Reaction:

    • Add triethylsilane (1.5 equivalents) to the solution.

    • Cool the mixture in an ice bath and slowly add a strong acid, such as trifluoroacetic acid (2.0 equivalents).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC.

  • Work-up:

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

Protocol 3: Purification of this compound by Fractional Distillation

  • Apparatus: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.[3]

  • Distillation:

    • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

    • Heat the flask gently.

    • Collect the fraction that distills at the boiling point of this compound (163-166 °C).[7]

    • It is advisable to collect several small fractions and analyze their purity by GC to identify the purest fractions.

Mandatory Visualizations

Troubleshooting_Grignard_Reaction start Low Yield or Reaction Failure q1 Did the reaction initiate? (Color change, bubbling) start->q1 cause1 Cause: Moisture or Passivated Mg q1->cause1 No q2 Was starting material recovered? q1->q2 Yes solution1 Solution: Flame-dry glassware, use anhydrous solvents, activate Mg with I2 cause1->solution1 cause2 Cause: Enolization q2->cause2 Ketone cause3 Cause: Wurtz Coupling q2->cause3 Alkyl Halide cause4 Cause: Other side reactions (e.g., reduction) q2->cause4 No solution2 Solution: Lower temperature of ketone addition, use less hindered reagents cause2->solution2 solution3 Solution: Slow, dropwise addition of alkyl halide cause3->solution3 solution4 Solution: Optimize temperature, reagent choice cause4->solution4

Caption: Troubleshooting guide for low yield in Grignard reactions.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification start_materials 1-Bromobutane + Mg + 2-Hexanone grignard_formation Formation of Butylmagnesium Bromide start_materials->grignard_formation nucleophilic_addition Nucleophilic Addition grignard_formation->nucleophilic_addition workup1 Aqueous Workup (NH4Cl) nucleophilic_addition->workup1 intermediate Crude 4-Methylnonan-4-ol workup1->intermediate reduction Reduction with Et3SiH / CF3COOH intermediate->reduction workup2 Aqueous Workup (NaHCO3) reduction->workup2 crude_product Crude this compound workup2->crude_product purification Fractional Distillation crude_product->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Addressing co-elution issues of 4-Methylnonane with other hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the co-elution of 4-Methylnonane with other hydrocarbons during gas chromatography (GC) analysis.

Troubleshooting Guides

This section offers step-by-step instructions to resolve specific co-elution challenges encountered during experiments.

Guide: Resolving Co-elution of this compound with n-Decane

Problem: You observe a single, broad, or shouldered peak where this compound and n-Decane are expected, preventing accurate quantification. This is common on standard non-polar columns where separation is primarily driven by boiling point, and the boiling points of these two C10 isomers are very close.

Step 1: Confirm Co-elution with Mass Spectrometry (MS) If using a GC-MS system, the most definitive way to confirm co-elution is to examine the mass spectrum across the peak .[1][2][3]

  • Action: Acquire mass spectra from the leading edge, apex, and tailing edge of the peak.

  • Indication of Co-elution: If the mass spectra change across the peak, it confirms that the peak is not pure and contains multiple components.[1][2][3] You may see a shift in the relative abundance of characteristic ions for this compound and n-Decane.

Step 2: Optimize GC Method Parameters The most direct approach to resolving co-elution is to optimize the chromatographic method to enhance separation.[3] This involves adjusting parameters to exploit subtle differences in the analytes' properties.

Data Presentation: GC Method Optimization Parameters

The following table compares a standard GC method with an optimized method designed to improve the resolution of this compound and n-Decane.

ParameterStandard MethodOptimized MethodRationale for Optimization
Column 30 m x 0.25 mm ID, 0.25 µm film60 m x 0.25 mm ID, 0.25 µm filmA longer column increases the number of theoretical plates, enhancing separation efficiency and providing more opportunity for analytes to interact with the stationary phase.[4][5]
Stationary Phase 100% Dimethylpolysiloxane (non-polar)5% Phenyl / 95% Dimethylpolysiloxane (intermediate polarity)Introducing a phenyl-containing phase can induce dipole-dipole interactions, improving selectivity (α) between branched and linear alkanes which have slightly different polarities.[2]
Oven Program 50°C (hold 2 min), ramp 10°C/min to 250°C45°C (hold 2 min), ramp 2°C/min to 150°CA lower starting temperature and a slower ramp rate increase the interaction time with the stationary phase, significantly improving the resolution of closely eluting compounds.[3][6][7]
Carrier Gas HeliumHelium-
Flow Rate 1.5 mL/min (Constant Flow)1.0 mL/min (Constant Flow)Reducing the flow rate can increase efficiency, although it will also increase the analysis time. It's crucial to operate near the column's optimal linear velocity.[3][6]

Step 3: Implement Advanced Techniques (for highly complex samples) If optimization of a single-column method is insufficient, particularly in complex matrices like crude oil, comprehensive two-dimensional gas chromatography (GCxGC) should be considered.[4]

  • Action: Employ a GCxGC system, which uses two columns with different stationary phases.[4] This provides a much higher peak capacity and resolving power, making it highly effective for separating isomers.[4]

Experimental Protocols

Protocol 1: Optimized GC-MS Method for Baseline Separation of this compound

This protocol provides detailed methodology for the "Optimized Method" described in the troubleshooting guide.

  • Sample Preparation:

    • Accurately dilute the hydrocarbon mixture in a high-purity solvent such as hexane (B92381) or pentane (B18724) to a final concentration within the calibrated range of the instrument (e.g., 1-100 ppm).

  • GC-MS Instrumentation and Conditions:

    • System: Gas Chromatograph with a Mass Spectrometric Detector (GC-MS).

    • Column: 60 m x 0.25 mm ID x 0.25 µm film thickness, coated with a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase.

    • Injection: 1 µL injection volume with a 50:1 split ratio.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium, maintained at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 45°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 2°C per minute to 150°C.

      • Hold at 150°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Identify this compound and n-Decane based on their retention times and comparison of their mass spectra to a reference library (e.g., NIST).

    • Calculate the resolution (Rs) between the two peaks. An Rs value greater than 1.5 indicates baseline separation.[4]

Mandatory Visualizations

troubleshooting_workflow start Start: Poor Peak Resolution (Broadening, Shouldering) check_ms Using GC-MS? start->check_ms analyze_spectra Analyze Mass Spectra Across Peak check_ms->analyze_spectra Yes no_ms Rely on Peak Shape (Shoulder is strong indicator) check_ms->no_ms No spectra_change Spectra Change? analyze_spectra->spectra_change coelution_confirmed Co-elution Confirmed spectra_change->coelution_confirmed Yes end_unresolved End: Further Method Development Needed spectra_change->end_unresolved No (Other issue, e.g., column degradation) optimize_temp Optimize Temperature Program (Lower initial T, slower ramp) coelution_confirmed->optimize_temp check_resolution1 Resolution > 1.5? optimize_temp->check_resolution1 change_column Change GC Column (Longer column or different stationary phase) check_resolution1->change_column No end_resolved End: Peaks Resolved check_resolution1->end_resolved Yes check_resolution2 Resolution > 1.5? change_column->check_resolution2 adjust_flow Adjust Carrier Gas Flow Rate (Optimize for column dimensions) check_resolution2->adjust_flow No check_resolution2->end_resolved Yes check_resolution3 Resolution > 1.5? adjust_flow->check_resolution3 advanced_gc Consider Advanced Technique (GCxGC) check_resolution3->advanced_gc No check_resolution3->end_resolved Yes advanced_gc->end_unresolved no_ms->coelution_confirmed

Caption: Troubleshooting workflow for resolving co-elution issues in GC.

gc_parameters cluster_params Controllable GC Parameters cluster_factors Fundamental Resolution Factors column Column Properties (Length, ID, Stationary Phase) efficiency Efficiency (N) (Peak Sharpness) column->efficiency selectivity Selectivity (α) (Chemical Differentiation) column->selectivity oven Oven Temperature (Initial Temp, Ramp Rate) capacity Capacity Factor (k') (Retention) oven->capacity carrier Carrier Gas (Flow Rate, Gas Type) carrier->efficiency carrier->capacity resolution Peak Resolution (Rs) efficiency->resolution selectivity->resolution capacity->resolution

Caption: Relationship between GC parameters and chromatographic resolution.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem in the analysis of this compound?

A1: Co-elution occurs when two or more different compounds, such as this compound and another hydrocarbon, exit the gas chromatography column at the same time.[1][2] This results in a single, overlapping chromatographic peak, making it impossible to accurately identify and quantify the individual compounds.[1][2] It is a critical issue because it leads to inaccurate analytical results.

Q2: How can I detect if this compound is co-eluting with another compound?

A2: The first sign of co-elution is often a distorted peak shape, such as a "shoulder" (a sudden discontinuity on the side of the peak) or a peak that is broader than expected.[1][2] If you are using a mass spectrometer (MS) as a detector, you can confirm co-elution by observing changes in the mass spectrum across the peak.[1][2][3] A pure compound will have a consistent mass spectrum from its leading edge to its tailing edge.[1][3]

Q3: What are the most common hydrocarbons that co-elute with this compound?

A3: this compound is a branched C10 alkane.[8][9] It most commonly co-elutes with other hydrocarbons that have similar boiling points and polarities. This includes its straight-chain isomer, n-Decane, as well as other branched C10 alkanes. Depending on the selectivity of the GC column, co-elution with some C9 or C11 hydrocarbons is also possible. The separation of branched and linear alkanes can be particularly challenging.[4]

Q4: What is the role of the GC column's stationary phase in resolving co-elution?

A4: The stationary phase is the coating inside the GC column that interacts with the compounds being analyzed. Its chemical properties determine the column's selectivity (α), which is its ability to differentiate between two compounds.[1][2][5] If co-elution occurs on a standard non-polar column (like 100% dimethylpolysiloxane), switching to a column with a different stationary phase (e.g., one containing phenyl groups) can introduce different types of interactions and improve separation.[2]

Q5: Can changing the carrier gas flow rate resolve co-elution?

A5: Yes, to an extent. Every column has an optimal flow rate (or linear velocity) at which it operates most efficiently, producing the sharpest peaks.[3] If your flow rate is too high or too low, peak broadening can occur, which worsens resolution.[6] Adjusting the flow rate to the manufacturer's recommended optimum can improve separation, but it is often less impactful than optimizing the temperature program or changing the column's stationary phase.[3]

Q6: Will increasing the oven temperature always lead to faster results and better separation?

A6: Increasing the oven temperature will lead to faster elution and shorter retention times because analytes become more volatile and spend less time interacting with the stationary phase.[6][7] However, this generally decreases separation.[6] For closely eluting compounds like this compound and its isomers, a lower initial oven temperature and a slower temperature ramp rate are recommended to increase interaction with the stationary phase and improve resolution.[3]

References

Technical Support Center: Enhancing Low-Level Detection of 4-Methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of 4-Methylnonane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for detecting this compound?

A1: The most prevalent and effective technique for the analysis of this compound, a volatile organic compound (VOC), is Gas Chromatography-Mass Spectrometry (GC-MS).[1] This method offers high sensitivity and selectivity, allowing for reliable identification and quantification.

Q2: How can I improve the sensitivity of my GC-MS system for trace-level detection of this compound?

A2: To enhance sensitivity, consider the following strategies:

  • Sample Pre-concentration: Employ techniques like Solid-Phase Microextraction (SPME), Purge and Trap (P&T), or Thermal Desorption (TD) to concentrate the analyte before introducing it to the GC-MS system.[2][3][4][5]

  • Inlet Optimization: Utilize a Programmed Thermal Vaporizing (PTV) inlet for large-volume injections, which can increase sensitivity by one to two orders of magnitude compared to standard splitless injections.[1]

  • Column Selection: Use a narrower bore GC column (e.g., 0.18 mm or 0.25 mm I.D.) to improve peak shape and increase the signal-to-noise ratio.[1][5]

  • Mass Spectrometer Mode: If available, using tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can significantly improve selectivity and sensitivity by reducing background noise.[6][7]

Q3: What is Solid-Phase Microextraction (SPME) and how can it be optimized for this compound analysis?

A3: SPME is a solvent-free sample preparation technique that uses a coated fiber to extract and concentrate analytes from a sample.[8][9] For volatile compounds like this compound, Headspace SPME (HS-SPME) is typically used. Key optimization parameters include:

  • Fiber Coating: The choice of fiber coating is critical and depends on the analyte's polarity. For non-polar compounds like this compound, a non-polar coating such as polydimethylsiloxane (B3030410) (PDMS) or a mixed-phase fiber like Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) is often effective.[10][11]

  • Extraction Temperature and Time: Increasing the extraction temperature and time generally enhances the extraction efficiency for semi-volatile compounds. However, for highly volatile compounds, higher temperatures might decrease the amount adsorbed onto the fiber. These parameters need to be empirically optimized.[10][11][12]

  • Sample Agitation and Salt Addition: Agitation of the sample and the addition of salt (salting out) can increase the volatility of the analyte and improve its transfer to the headspace and subsequent adsorption onto the SPME fiber.

Q4: Can derivatization be used to enhance the detection of this compound?

A4: Derivatization is a chemical modification of an analyte to improve its chromatographic behavior or detectability.[7][9][13] While commonly used for polar compounds to increase their volatility, it is generally not necessary or common for volatile alkanes like this compound, which are already well-suited for GC-MS analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the low-level detection of this compound.

Issue 1: Poor or No Signal for this compound Standard
Possible Cause Troubleshooting Step
GC-MS System Not Tuned Perform a system tune according to the manufacturer's recommendations. The tune report will indicate the health of the mass spectrometer.
Leak in the System Check for leaks in the injection port, column connections, and transfer line using an electronic leak detector.
Contaminated GC Inlet Liner Replace the inlet liner. A contaminated liner can lead to poor peak shape and loss of analyte.
Degraded GC Column Condition the column according to the manufacturer's instructions. If performance does not improve, the column may need to be trimmed or replaced.
Incorrect MS Parameters Verify the mass spectrometer is set to the correct acquisition mode (e.g., Scan or Selected Ion Monitoring - SIM) and that the appropriate mass range or ions for this compound are being monitored.
Issue 2: High Background Noise or Interfering Peaks
Possible Cause Troubleshooting Step
Contaminated Carrier Gas Ensure high-purity carrier gas is used and that gas purifiers are functioning correctly.
Septum Bleed Use a high-quality, low-bleed septum and replace it regularly.
Contaminated Syringe (for liquid injections) Clean the syringe thoroughly with an appropriate solvent or replace it.
Matrix Effects If analyzing complex samples, matrix components can co-elute with the analyte. Improve sample cleanup, use a more selective GC column, or utilize GC-MS/MS.
Carryover from Previous Injection Run a solvent blank to check for carryover. If present, bake out the column and inlet at a high temperature.
Issue 3: Poor Reproducibility of Results
Possible Cause Troubleshooting Step
Inconsistent Injection Volume If using manual injection, ensure a consistent and rapid injection technique. An autosampler is highly recommended for better reproducibility.
Variable SPME Extraction Conditions For SPME, ensure that extraction time, temperature, and agitation speed are kept constant for all samples and standards.
Fluctuations in GC Oven Temperature Verify the stability and accuracy of the GC oven temperature program.
Unstable MS Detector Check the MS tune report for any significant changes in detector voltage or ion ratios.

Quantitative Data

The following tables provide typical parameters and expected performance for the analysis of volatile organic compounds. These values should be used as a starting point and may require optimization for your specific instrumentation and sample matrix.

Table 1: Typical GC-MS Parameters for this compound Analysis

ParameterTypical Value/Condition
GC Column 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium at a constant flow of 1.0 - 1.5 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis)
Oven Program Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 2 min)
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
MS Quadrupole Temp. 150 °C
Acquisition Mode Scan (m/z 40-200) or SIM (target ions: e.g., 57, 71, 85, 142)

Table 2: Comparison of Sample Preparation Techniques for VOCs

TechniquePrincipleTypical Detection LimitsAdvantagesDisadvantages
Headspace-SPME Adsorption of volatile analytes from the headspace onto a coated fiber.Low ppb to pptSolvent-free, simple, automatable.Fiber lifetime can be limited; requires optimization.
Purge and Trap (P&T) Inert gas is bubbled through a sample, and the purged volatiles are trapped on an adsorbent, then thermally desorbed to the GC.[14][15]Low ppb to pptExcellent for water samples; high concentration factor.Can be complex; potential for carryover.
Thermal Desorption (TD) Volatiles are collected on a sorbent tube and then thermally desorbed into the GC.[2][3][4][16][17]Low ppb to pptHigh sensitivity; suitable for air and solid samples.Requires specialized equipment; potential for analyte degradation at high desorption temperatures.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound

1. Sample Preparation: a. Place a known amount of the sample (e.g., 1-5 g of solid or 5-10 mL of liquid) into a 20 mL headspace vial. b. If the sample is aqueous, add a known amount of sodium chloride (e.g., to 25% w/v) to increase the ionic strength. c. For quantification, add an appropriate internal standard. d. Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.

2. HS-SPME Procedure: a. Place the vial in an autosampler tray or a heating block set to the optimized extraction temperature (e.g., 60 °C). b. Allow the sample to equilibrate for a set time (e.g., 10 minutes) with agitation. c. Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for the optimized extraction time (e.g., 30 minutes) with continued agitation.

3. GC-MS Analysis: a. After extraction, retract the fiber and immediately insert it into the heated GC inlet (e.g., 250 °C) for thermal desorption for a set time (e.g., 2-5 minutes) in splitless mode. b. Start the GC-MS data acquisition at the beginning of the desorption. c. After desorption, remove the fiber from the inlet and condition it in a separate heated port if available, or in the GC inlet for a few minutes before the next extraction.

4. Data Analysis: a. Identify this compound by its retention time and mass spectrum. b. Quantify the analyte by comparing its peak area to that of the internal standard and referencing a calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Vial Transfer to Headspace Vial Sample->Vial IS Add Internal Standard Vial->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate at Temp Seal->Equilibrate Expose Expose SPME Fiber Equilibrate->Expose Desorb Desorb in GC Inlet Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Peak Detect->Identify Quantify Quantify Concentration Identify->Quantify

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

Troubleshooting_Tree Start Low/No this compound Signal CheckTune Is MS Tune Report OK? Start->CheckTune CheckLeaks Any System Leaks? CheckTune->CheckLeaks Yes CleanSource Clean Ion Source CheckTune->CleanSource No FixLeaks Fix Leaks CheckLeaks->FixLeaks Yes CheckInjection Is Injection Process OK? CheckLeaks->CheckInjection No ReplaceLiner Replace Inlet Liner CheckInjection->ReplaceLiner No CheckColumn Is GC Column Performance OK? CheckInjection->CheckColumn Yes ConditionColumn Condition/Trim Column CheckColumn->ConditionColumn No CheckMethod Review Method Parameters CheckColumn->CheckMethod Yes

Caption: Troubleshooting decision tree for low signal issues.

References

Preventing contamination in trace analysis of 4-Methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing contamination during the trace analysis of 4-Methylnonane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace analysis challenging?

A1: this compound is a branched-chain alkane (C10H22), which is a type of volatile organic compound (VOC). Its high volatility and ubiquitous nature as a hydrocarbon make it susceptible to contamination from various laboratory sources. At trace levels (parts per billion or lower), distinguishing between the actual sample signal and background contamination becomes a significant challenge, requiring meticulous laboratory practices.

Q2: What are the most common sources of this compound contamination in the lab?

A2: Common sources of contamination for volatile hydrocarbons like this compound include:

  • Laboratory Air: Indoor air can contain a variety of VOCs, including alkanes from building materials, cleaning supplies, and outdoor air pollution.[1][2][3][4]

  • Solvents and Reagents: Impurities in solvents, even high-purity grades, can introduce hydrocarbon contamination.

  • Sample Containers and Labware: Plastic containers can leach organic compounds, and improperly cleaned glassware can retain residues from previous analyses.[5]

  • GC-MS System: Contamination can arise from septum bleed, contaminated injector liners, column bleed, or carryover from previous injections.[6][7]

  • Personnel: Cosmetics, lotions, and even fingerprints can be sources of hydrocarbon contamination.[7]

Q3: I am seeing unexpected peaks in my GC-MS chromatogram, even in my blanks. How can I identify the source?

A3: Unexpected peaks, often referred to as "ghost peaks," are a common sign of contamination.[8] A systematic approach is required to identify the source:

  • Analyze a "no injection" blank: Run your GC-MS method without any injection. If peaks are still present, the contamination is likely from the carrier gas, gas lines, or the GC-MS system itself (e.g., column bleed).

  • Analyze a solvent blank: Inject the solvent you are using for sample preparation. If the contaminant peaks appear, the solvent is the source.

  • Analyze a method blank: Run the entire sample preparation procedure without the sample matrix. If the peaks are present, the contamination is coming from your reagents, glassware, or a step in your sample preparation process.

  • Check for carryover: Inject a solvent blank immediately after a high-concentration sample. If the peaks from the high-concentration sample appear in the blank, you have a carryover issue, likely in the injector or column.

Q4: What is the best way to clean glassware for trace volatile analysis?

A4: There is no single "best" method, as the required level of cleanliness depends on the sensitivity of your analysis. However, a rigorous cleaning procedure is essential. Here are some effective methods:

  • Detergent, Solvent, and Acid Washes: A multi-step process involving an initial wash with a laboratory-grade detergent, followed by rinses with tap water, deionized water, and high-purity solvents like methanol (B129727) and acetone, is a common practice. For organic contaminants, a soak in a base bath (saturated NaOH or KOH in ethanol (B145695) or methanol) can be effective.[9] For metal-containing compounds, an acid bath (e.g., 6 M HCl) is recommended.[9]

  • Nitric Acid Soaking for Organic Carbon Analysis: For trace total organic carbon (TOC) analysis, a common procedure involves soaking glassware in a dilute (e.g., 0.5%) nitric acid solution for at least 8 hours.[10]

  • Chromic Acid Cleaning: For stubborn organic residues, a chromic acid cleaning solution can be used, but it must be handled with extreme care due to its corrosive and carcinogenic properties.[11]

After any cleaning procedure, a final rinse with high-purity solvent and drying in a clean oven is crucial. Covering glassware with solvent-rinsed aluminum foil during drying and storage can prevent recontamination from laboratory air.

Troubleshooting Guides

Issue 1: Persistent Hydrocarbon Background in GC-MS Analysis

Symptoms:

  • A series of evenly spaced peaks characteristic of alkanes appears in all chromatograms, including blanks.

  • Elevated baseline noise.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contaminated Carrier Gas - Ensure high-purity carrier gas (Helium or Hydrogen) is used. - Replace gas traps/filters for oxygen, moisture, and hydrocarbons.
Injector Contamination - Septum Bleed: Use high-quality, low-bleed septa and replace them regularly. Check for particles of septa in the inlet liner.[7] - Contaminated Liner: Replace the injector liner. Use deactivated liners for sensitive analyses. - Contaminated Gold Seal: Clean or replace the gold seal at the base of the injector.
Column Contamination - Column Bleed: Condition the column according to the manufacturer's instructions. If the bleed is excessive, the column may be damaged and need replacement.[6] - Sample Residue Buildup: Trim the first 10-20 cm of the column.[7] If the contamination persists, the column may need to be replaced.
Pump Oil Back-diffusion - Check the foreline pump oil for contamination. If you are using an oil-based pump, ensure the trap is functioning correctly.
Issue 2: Random, Non-Reproducible Peaks

Symptoms:

  • Peaks appear sporadically in some injections but not others.

  • Peak shape may be poor (e.g., broad or tailing).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contaminated Syringe - Thoroughly rinse the syringe with high-purity solvent before each injection. - If using an autosampler, clean the syringe and ensure the wash vials contain fresh, high-purity solvent.
Contaminated Vials or Caps (B75204) - Use certified clean vials and caps with PTFE-lined septa.[5] - Run a blank with a new, unopened vial and cap to test for contamination.
Leaching from Plasticware - Avoid plastic containers for storing samples and standards whenever possible. If plastics are necessary, use high-quality polypropylene (B1209903) or PTFE. - Be aware that plasticizers (e.g., phthalates) can leach from plasticware and appear as contaminant peaks.
Airborne Contamination - Prepare samples in a clean environment, such as a laminar flow hood. - Keep sample and standard vials capped whenever possible.

Data Presentation

Table 1: Typical Background Concentrations of Volatile Organic Compounds (VOCs) in Indoor Air

This table provides a range of typical background concentrations for various VOCs found in indoor environments, which can serve as a reference for potential laboratory air contamination levels.

Compound Median Concentration (µg/m³) 95th Percentile (µg/m³)
Toluene3.517.0
Ethylbenzene0.63.0
m,p-Xylene1.16.0
o-Xylene0.52.5
Benzene0.93.5
Alkanes (C9-C16)Not specifiedUp to 3000

Data adapted from studies on indoor air quality.[1][3] "Alkanes" represents a broad class, and specific concentrations of this compound are not detailed but would be a component of this group.

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Trace Volatile Analysis
  • Initial Rinse: Immediately after use, rinse glassware three times with an appropriate solvent to remove the bulk of any residues. Dispose of the solvent waste appropriately.

  • Detergent Wash: Prepare a 1-2% solution of a laboratory-grade, phosphate-free detergent in hot tap water. Scrub all surfaces of the glassware thoroughly with a suitable brush.

  • Tap Water Rinse: Rinse the glassware six times with hot tap water.

  • Deionized Water Rinse: Rinse the glassware six times with deionized water.

  • Solvent Rinses (in a fume hood):

    • Rinse three times with methanol (using a volume approximately 1/10th of the container volume).

    • Rinse three times with acetone.

    • Rinse three times with hexane.

  • Drying: Allow the glassware to air dry on a clean rack or in a drying oven. Loosely cover the openings with hexane-rinsed aluminum foil to prevent contamination from dust and airborne organics.

  • Storage: Store the clean glassware in a clean, enclosed cabinet, covered with rinsed aluminum foil.

Protocol 2: Purge and Trap GC-MS Analysis of Water Samples for this compound

This protocol is based on general principles of EPA methods for volatile organic analysis.[12][13][14][15][16]

1. Standard Preparation:

  • Prepare a stock solution of this compound in high-purity methanol.

  • Create a series of calibration standards by diluting the stock solution in reagent-grade water. Prepare standards fresh daily if possible.

2. Sample Preparation:

  • Collect water samples in 40 mL vials with PTFE-lined septa, ensuring no headspace (air bubbles).

  • If required, add a preservative (e.g., HCl to pH <2) at the time of collection.

  • Add internal standards and surrogates to all samples, standards, and blanks.

3. Purge and Trap Parameters (Example):

Parameter Setting
Sample Volume 5 mL
Purge Gas Helium
Purge Flow 40 mL/min
Purge Time 11 min
Purge Temperature Ambient or slightly elevated (e.g., 45°C)
Trap Type Vocarb 3000 or equivalent
Desorb Time 2 min
Desorb Temperature 250°C
Bake Time 6 min
Bake Temperature 270°C

4. GC-MS Parameters (Example):

Parameter Setting
Column 60 m x 0.25 mm ID, 1.4 µm film (e.g., Rxi-624Sil MS)
Carrier Gas Helium
Inlet Temperature 250°C
Oven Program 40°C (hold 2 min), ramp to 220°C at 10°C/min, hold 5 min
Transfer Line Temp 250°C
Ion Source Temp 230°C
Scan Range 35-350 amu

Visualizations

Contamination_Troubleshooting_Workflow Start Unexpected Peak in Chromatogram Is_Peak_In_Blank Is the peak present in a blank run? Start->Is_Peak_In_Blank Blank_Type Which type of blank? Is_Peak_In_Blank->Blank_Type Yes Is_Carryover Is it carryover from a high concentration sample? Is_Peak_In_Blank->Is_Carryover No No_Injection No Injection Blank Blank_Type->No_Injection Solvent_Blank Solvent Blank Blank_Type->Solvent_Blank Method_Blank Method Blank Blank_Type->Method_Blank Source_GC Source: Carrier Gas, Gas Lines, or GC/MS System No_Injection->Source_GC Source_Solvent Source: Solvent Solvent_Blank->Source_Solvent Source_Reagents Source: Reagents, Glassware, or Procedure Method_Blank->Source_Reagents Source_Carryover Source: Injector/Column Carryover Is_Carryover->Source_Carryover Yes Random_Contamination Source: Random Contamination (Syringe, Vial, Environment) Is_Carryover->Random_Contamination No

Caption: A logical workflow for troubleshooting the source of unexpected peaks.

Glassware_Cleaning_Workflow Start Dirty Glassware Rinse1 Initial Solvent Rinse (x3) Start->Rinse1 Wash Detergent Wash (Hot Water) Rinse1->Wash Rinse2 Tap Water Rinse (x6) Wash->Rinse2 Rinse3 DI Water Rinse (x6) Rinse2->Rinse3 Solvent_Rinse Solvent Rinses (MeOH, Acetone, Hexane) Rinse3->Solvent_Rinse Dry Dry in Oven (Covered) Solvent_Rinse->Dry End Clean Glassware (Ready for Use) Dry->End

Caption: A comprehensive workflow for cleaning laboratory glassware for trace analysis.

References

Troubleshooting poor fragmentation in 4-Methylnonane mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor fragmentation issues encountered during the mass spectrometry analysis of 4-Methylnonane.

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern for this compound in Electron Ionization (EI) Mass Spectrometry?

A: this compound (C₁₀H₂₂) has a molecular weight of approximately 142.28 g/mol .[1] As a branched alkane, its fragmentation in a standard 70 eV EI source is predictable. Fragmentation preferentially occurs at the C4 branch point to form the most stable secondary carbocations.[2][3] You should expect to see a series of alkyl carbocation fragments ([CₙH₂ₙ₊₁]⁺), typically separated by 14 Da (-CH₂-).[4] The most characteristic fragments arise from cleavage adjacent to the methyl group.

Table 1: Expected Major Fragment Ions for this compound in EI-MS

m/z RatioProposed Fragment IonNeutral LossComments
142[C₁₀H₂₂]⁺•-Molecular Ion (M⁺•). Often weak or absent.[2][4]
127[C₉H₁₉]⁺•CH₃Loss of the methyl group from the C4 position.
99[C₇H₁₅]⁺•C₃H₇Cleavage of the C3-C4 bond, loss of a propyl radical.
71[C₅H₁₁]⁺•C₅H₁₁Cleavage of the C4-C5 bond, loss of a pentyl radical.
57[C₄H₉]⁺•C₆H₁₃A common and often abundant fragment in alkane spectra.[4]
43[C₃H₇]⁺•C₇H₁₅Another common and typically abundant fragment in alkane spectra.

Q2: My mass spectrum for this compound shows a very weak or absent molecular ion peak (m/z 142). Is this normal?

A: Yes, this is very common for branched alkanes like this compound.[4] The high energy of electron ionization (typically 70 eV) imparts significant internal energy to the newly formed molecular ion.[5] This energetic instability, combined with the presence of a branching point which favors the formation of stable secondary carbocations, leads to rapid and extensive fragmentation.[2][6] As a result, the molecular ion often does not survive long enough to be detected in significant abundance.[6]

Q3: How can I increase the intensity of the molecular ion peak to confirm the molecular weight?

A: To enhance the molecular ion peak, you need to reduce the energy of the ionization process. This can be achieved through several methods:

  • Use a "Soft" Ionization Technique: Consider using Chemical Ionization (CI) instead of Electron Ionization (EI). CI is a much lower-energy technique that typically produces a strong protonated molecule ([M+H]⁺ at m/z 143) or adduct ions, making it excellent for molecular weight confirmation.[4][7]

  • Lower the Electron Energy (in EI): If your instrument allows, reducing the electron energy from the standard 70 eV to a lower value (e.g., 15-25 eV) will result in less fragmentation and a more prominent molecular ion.[7] Note that this will produce a non-standard spectrum that cannot be directly compared to library data.

  • Optimize Ion Source Temperature: High ion source temperatures can cause thermal degradation of the analyte before ionization (in-source fragmentation).[7][8] Try lowering the source temperature in increments (e.g., by 10-20°C) to see if the molecular ion intensity improves. A typical starting point is 230°C.[9][10]

Q4: The fragmentation is excessive, and the spectrum is dominated by small fragments (e.g., m/z 43, 57). How can I obtain more structurally relevant fragments?

A: Excessive fragmentation that obscures larger, more informative ions is a common challenge. The primary cause is too much energy being transferred to the molecule. The solutions are similar to those for preserving the molecular ion:

  • Reduce Ionization Energy: Lowering the electron energy in EI mode is the most direct way to reduce the degree of fragmentation.[7]

  • Lower Ion Source Temperature: Reducing the source temperature can minimize thermal contributions to fragmentation.[7]

  • Check GC Parameters: Ensure the GC injector temperature is not excessively high, as this can cause thermal breakdown before the analyte even reaches the mass spectrometer. A temperature of 250-280°C is often sufficient.[10]

Q5: My spectrum has a high baseline, poor signal-to-noise, and many unidentifiable peaks. What could be the cause?

A: These symptoms typically point to contamination or leaks in the system.

  • Contamination: The source could be the GC inlet (septum, liner), the column itself (column bleed), or contaminated carrier gas or solvents.[7] Run a solvent blank to check for background contamination.[7] If the baseline is still high and shows bleed ions (e.g., m/z 207, 281 for siloxane columns), the column may need conditioning or replacement.[11]

  • Air Leaks: Leaks in the GC-MS interface, inlet, or gas lines can introduce nitrogen and oxygen into the system, resulting in a high background, poor sensitivity, and potential damage to the column and detector. A high abundance of ions at m/z 28 (N₂⁺) and 32 (O₂⁺) in your spectrum is a strong indicator of a leak. Perform a leak check on the system.

Troubleshooting Guides and Protocols

Visualizing Fragmentation and Troubleshooting Logic

The following diagrams illustrate the primary fragmentation pathways of this compound and a logical workflow for troubleshooting common issues.

G cluster_frag Figure 1: Primary EI Fragmentation Pathways of this compound cluster_prods mol This compound (M+• at m/z 142) f127 m/z 127 mol->f127 - •CH₃ f99 m/z 99 mol->f99 - •C₃H₇ f71 m/z 71 mol->f71 - •C₅H₁₁ f43 m/z 43 mol->f43 - •C₇H₁₅

Figure 1: Primary EI Fragmentation Pathways of this compound.

G cluster_troubleshoot Figure 2: Logical Workflow for Troubleshooting Poor Fragmentation start Problem: Poor Fragmentation Spectrum q1 Weak or Absent Molecular Ion (M+)? start->q1 q2 Excessive Fragmentation? (Dominated by small ions) start->q2 q3 High Noise / Contaminant Peaks? start->q3 sol1 Use Soft Ionization (CI) Lower Electron Energy (EI) Lower Ion Source Temp q1->sol1 Yes sol2 Lower Injector & Source Temp Lower Electron Energy (EI) q2->sol2 Yes sol3 Check for Air Leaks (m/z 28, 32) Run Solvent Blank Clean Ion Source & Inlet q3->sol3 Yes

Figure 2: Logical Workflow for Troubleshooting Poor Fragmentation.
Experimental Protocols

Protocol 1: Recommended Starting GC-MS Parameters for this compound Analysis

This protocol provides a general starting point for the analysis of this compound and similar branched alkanes. Optimization may be required based on your specific instrument and sample matrix.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a high-purity solvent like hexane.

    • Perform serial dilutions to create working standards at appropriate concentrations (e.g., 1-100 µg/mL).[10]

    • Transfer the final solution to a 2 mL autosampler vial for analysis.

  • Instrument Setup & Parameters:

    • Set up the GC-MS system according to the recommended parameters in Table 2.

    • Perform an autotune of the mass spectrometer to ensure optimal performance.[9]

    • Inject a solvent blank (e.g., hexane) to verify system cleanliness before running samples.[10]

Table 2: Recommended GC-MS Starting Parameters

ParameterRecommended SettingRationale
GC System
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., HP-5ms, DB-5ms).Provides good resolution and inertness for alkanes.[10]
Carrier GasHelium or Hydrogen at a constant flow of 1.0-1.5 mL/min.Inert gases that provide good chromatographic efficiency.[9]
Injection ModeSplit (e.g., 50:1) for concentrated samples or Splitless for trace analysis.Split mode prevents column overload; splitless enhances sensitivity.[10]
Injector Temp250 - 280 °CEnsures rapid vaporization without causing thermal degradation.[10]
Oven ProgramInitial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C, Hold: 5 min.Provides good separation of C10 isomers from other components.[10]
MS System
MS Transfer Line280 °CPrevents condensation of analytes between the GC and MS.[10]
Ion Source Temp230 °CA standard temperature for EI sources; can be lowered to reduce fragmentation.[9][10]
Quadrupole Temp150 °CA typical setting for good mass filtering.[9]
Ionization ModeElectron Ionization (EI)Standard mode for generating library-searchable spectra.
Electron Energy70 eVStandard energy; can be lowered to 15-25 eV for troubleshooting.[7]
Mass Rangem/z 35-200Covers the expected molecular ion and all major fragments.
  • Data Analysis:

    • Identify the this compound peak based on its retention time and comparison of its mass spectrum to a reference library (e.g., NIST).

    • Evaluate the fragmentation pattern against the expected fragments listed in Table 1.

    • If fragmentation is poor, proceed with the troubleshooting steps outlined in the FAQs and the logical workflow in Figure 2.

References

Minimizing solvent peaks in 4-Methylnonane analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Methylnonane analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to solvent peaks during gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of large or broad solvent peaks in the GC analysis of this compound?

A1: Large or broad solvent peaks in gas chromatography can obscure the peaks of early eluting compounds like this compound. The most common causes can be categorized as follows:

  • Injection-Related Issues:

    • Large Injection Volume: Injecting an excessive amount of sample can overload the column.[1]

    • Inappropriate Split Ratio: In split injection mode, a low split ratio can result in a broad solvent peak.[1] In splitless mode, an overly long splitless time can have a similar effect.[1]

    • Low Injector Temperature: If the injector temperature is too low, the sample may not vaporize "instantly," leading to a broad peak.[2]

  • Column and Temperature Issues:

    • Column Contamination: Contaminants at the head of the column can interact with the solvent, causing peak broadening.

    • Incorrect Initial Oven Temperature: An initial oven temperature that is too high for splitless injection can cause the solvent to vaporize too quickly and expand excessively.[2] Conversely, a temperature that is too low can also contribute to broadening.[2] It is often recommended that the initial oven temperature be at least 10°C below the boiling point of the solvent.[2]

  • System and Flow Path Problems:

    • Leaks: Leaks in the injector or column fittings can lead to distorted peak shapes.[2]

    • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can cause peak broadening.[1]

    • Incorrect Carrier Gas Flow Rate: A flow rate that is too low can increase band broadening.

Q2: How can I minimize the solvent peak without changing my current solvent?

A2: Several strategies can be employed to reduce the solvent peak while using the same solvent:

  • Optimize Injection Parameters:

    • Increase the Split Ratio: In split injection mode, increasing the split ratio will vent more of the solvent, reducing the amount that enters the column.[3]

    • Decrease the Injection Volume: A smaller injection volume will reduce the total amount of solvent introduced into the system.[2]

    • Adjust Purge Time (Splitless Injection): Using a shorter purge activation time in splitless mode can help to vent the solvent more quickly after sample transfer.[2]

  • Modify GC Method Parameters:

    • Implement a Solvent Delay: In GC-MS, you can set a solvent delay time, during which the detector is turned off, to avoid recording the solvent peak altogether.[4]

    • Use Temperature Programming: Start with a lower initial oven temperature to help focus the analytes at the head of the column, then ramp the temperature up after the solvent has eluted.[5]

  • Consider Advanced Injection Techniques:

    • Large Volume Injection (LVI) with Solvent Venting: This technique allows for the injection of a larger sample volume while venting the majority of the solvent before it reaches the column.[6][7]

    • Programmed Temperature Vaporization (PTV): A PTV injector allows for precise temperature control during injection. By starting at a low temperature and a high split ratio, most of the solvent can be vented. The temperature is then rapidly increased to transfer the analytes to the column with a lower split ratio.[3]

Q3: What are the most suitable solvents for this compound analysis to minimize solvent peak issues?

A3: The ideal solvent for GC analysis should have a boiling point that is significantly different from the analyte of interest and be compatible with the stationary phase of the column.[5][8] For this compound, which is a non-polar hydrocarbon, non-polar to moderately polar solvents are generally suitable.

  • Recommended Solvents: Hexane, heptane, and isooctane (B107328) are good choices as they are non-polar and have boiling points that are generally well-separated from many analytes.[9][10]

  • Solvents to Use with Caution: More polar solvents like methanol (B129727) or acetonitrile (B52724) can be used, but may require careful optimization of the initial oven temperature to ensure good peak shape, especially on non-polar columns.[10][11] It is generally advised not to use highly polar solvents with non-polar columns.[10]

Q4: How do different injection techniques impact the size and shape of the solvent peak?

A4: The injection technique plays a pivotal role in managing the solvent peak.

  • Split Injection: This is the most common technique for concentrated samples.[12] A high split ratio vents a large portion of the sample, significantly reducing the solvent peak.[13] It is ideal for preventing column overload.[14]

  • Splitless Injection: This technique is used for trace analysis, where the entire sample is transferred to the column.[15] While this enhances sensitivity, it can lead to large solvent peaks if not properly optimized with techniques like solvent focusing or cold trapping.[12]

  • On-Column Injection: The sample is injected directly into the column at a low temperature. This eliminates discrimination but can lead to broad solvent peaks if the oven temperature is not carefully controlled.[16]

  • Programmed Temperature Vaporization (PTV): This advanced technique offers the most flexibility. It can operate in split, splitless, or solvent venting modes, allowing for significant reduction of the solvent peak by venting the solvent at a low temperature before transferring the analytes to the column at a higher temperature.[12][14]

Q5: Are there solvent-free methods available for the analysis of this compound?

A5: Yes, several solvent-free or solvent-minimized techniques can be used for the analysis of volatile compounds like this compound. These methods are environmentally friendly and can eliminate the problem of solvent peaks.

  • Solid-Phase Microextraction (SPME): Analytes are extracted from the sample matrix onto a coated fiber, which is then thermally desorbed in the GC inlet.[14][17] This is a widely used technique for trace analysis of volatile and semi-volatile organic compounds.[14]

  • Headspace Sampling: This technique is ideal for analyzing volatile compounds in solid or liquid samples.[9] The sample is heated in a sealed vial, and the vapor in the headspace above the sample is injected into the GC.[18]

  • Purge and Trap: An inert gas is bubbled through a liquid sample, purging the volatile analytes, which are then trapped on an adsorbent material. The trap is subsequently heated to desorb the analytes into the GC system.[19]

  • Thermal Desorption: This technique is used for analyzing volatile and semi-volatile compounds in solid samples or on adsorbent tubes used for air sampling. The sample is heated, and the desorbed analytes are transferred to the GC.[14]

Q6: How does a large solvent peak affect the quantification of early eluting compounds like this compound?

A6: A large, broad, or tailing solvent peak can significantly impact the quantification of early eluting compounds.

  • Peak Co-elution: If this compound elutes on the tail of the solvent peak, it can be difficult to accurately integrate the peak area, leading to inaccurate quantification.[20]

  • Baseline Distortion: A broad solvent front can elevate and distort the baseline, making it difficult to detect and integrate small analyte peaks that elute soon after the solvent.[2]

  • Detector Saturation: A very large solvent peak can saturate the detector, leading to non-linear responses and inaccurate quantification of both the solvent and any co-eluting analytes.[7]

  • Solvent-Induced Peak Distortion: The large volume of solvent in the column can interact with analyte peaks that elute close to it, causing shouldering or fronting, which complicates peak integration.[21]

Troubleshooting Guides

Problem: Broad, Tailing, or Fronting Solvent Peak

A common issue in GC analysis is a solvent peak that is not sharp and symmetrical. This can interfere with the resolution and quantification of early eluting analytes. The following table outlines potential causes and their solutions.

Possible Cause Suggested Remedy Comments
Injection Volume Too Large Decrease the injection volume.[2]This is a common cause of peak fronting due to column overload.[20]
Split Ratio Too Low Increase the split ratio.[2]A higher split ratio vents more of the sample and solvent. A split vent flow of at least 20 mL/min is recommended.[20]
Injector Temperature Too Low Increase the injector temperature to ensure rapid vaporization of the sample.[2]The entire sample should be vaporized "instantly" upon injection.[2]
Initial Oven Temperature Too High (Splitless) Decrease the initial column temperature.[2]The initial temperature should be at least 10°C below the boiling point of the solvent for effective solvent trapping.[2]
Poor Column Installation Re-cut and reinstall the column in the injector according to the instrument manual.[1]Improper installation can lead to dead volume and peak tailing.[20]
Injector Leak Perform a leak check of the injector, septum, and fittings, and fix any leaks found.[2]Leaks are a common source of various chromatographic problems.
Column Contamination Trim 0.5-1 meter from the front of the column.[20]Contamination at the column inlet can cause peak tailing and broadening.
Solvent/Stationary Phase Mismatch Choose a solvent that is more compatible with the polarity of the stationary phase.[20]A significant mismatch in polarity can lead to poor peak shape, especially for early eluting peaks.[22]

Experimental Protocols

Protocol 1: Split/Splitless Injection Optimization for this compound

This protocol provides a general workflow for optimizing split/splitless injection parameters to minimize the solvent peak while maintaining adequate sensitivity for this compound.

  • Initial Setup:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., hexane) at a known concentration (e.g., 10 µg/mL).[23]

    • Install an appropriate GC column (e.g., a non-polar DB-5 or similar).[24]

    • Set the initial GC parameters:

      • Injector Temperature: 250 °C

      • Carrier Gas Flow: Constant flow mode (e.g., Helium at 1.0 mL/min)

      • Oven Program: Start at a temperature 10-20 °C below the solvent's boiling point (e.g., 50 °C for hexane), hold for 1-2 minutes, then ramp to a final temperature that ensures elution of all components.[16]

      • Detector Temperature (FID): 250-300 °C[21]

  • Split Injection Optimization:

    • Set the injection mode to "Split".

    • Start with a moderate split ratio (e.g., 50:1).[13]

    • Inject 1 µL of the standard solution.

    • Analyze the chromatogram, focusing on the solvent peak shape and the signal-to-noise ratio of the this compound peak.

    • If the solvent peak is too large, incrementally increase the split ratio (e.g., to 100:1, 200:1) and re-inject.[3]

    • If the this compound peak is too small, decrease the split ratio, but be mindful of potential solvent peak broadening.

  • Splitless Injection Optimization (for trace analysis):

    • Set the injection mode to "Splitless".

    • Set an initial splitless time (purge activation time) of 0.75 minutes.[13]

    • Inject 1 µL of a more dilute standard (e.g., 0.1 µg/mL).

    • Observe the peak shapes. If the solvent peak is excessively broad or tailing, decrease the splitless time (e.g., to 0.5 minutes).[2]

    • If the analyte response is low, you may need to increase the splitless time, but this may require further optimization of the initial oven temperature to ensure good focusing.

Protocol 2: Large Volume Injection (LVI) with Solvent Venting

This protocol is for trace analysis and involves using a Programmable Temperature Vaporizer (PTV) inlet to inject a larger sample volume while minimizing the amount of solvent entering the column.

  • Injector and Method Setup:

    • Use a PTV or Multimode Inlet (MMI) equipped for solvent venting.[7]

    • Set the initial inlet temperature to be 5-10 °C below the boiling point of the solvent.[6]

    • Set the inlet to "Solvent Vent" mode, which is typically a high split flow (e.g., 100-150 mL/min).[6]

    • Set the initial oven temperature low enough to trap the analytes (e.g., 40-50 °C).

  • Injection and Venting:

    • Inject a large volume of the sample (e.g., 10-50 µL) at a slow, controlled rate. The injection speed should be set so that the solvent evaporates at a similar rate to its introduction into the liner.[7][25]

    • The high split flow will carry away the solvent vapor through the split vent.[7]

    • The vent time is critical and must be long enough to evaporate most of the solvent but short enough to avoid loss of volatile analytes. This parameter requires empirical optimization.

  • Analyte Transfer:

    • After the vent time, close the split vent (switch to splitless mode).[7]

    • Rapidly increase the inlet temperature to a high value (e.g., 280-300 °C) to vaporize the trapped analytes.[26]

    • After a short transfer time (e.g., 1-2 minutes), open the split vent again to purge any remaining high-boiling residues from the liner.[7]

  • Chromatographic Run:

    • Simultaneously with the inlet temperature ramp, begin the oven temperature program to separate the analytes.

Protocol 3: Solvent-Free Analysis using Solid-Phase Microextraction (SPME)

This protocol describes a solvent-free sample preparation and injection method suitable for volatile compounds like this compound in liquid or solid matrices.

  • Sample Preparation:

    • Place a known amount of the sample (liquid or solid) into a headspace vial.[18] For liquid samples, adding salt can often improve the extraction efficiency of non-polar analytes.

    • Seal the vial with a septum cap.

  • Extraction:

    • Place the vial in a heated agitator. The temperature and agitation speed should be optimized to facilitate the partitioning of this compound from the sample matrix into the headspace.

    • Expose the SPME fiber to the headspace of the vial for a predetermined amount of time (the extraction time). The choice of fiber coating depends on the analyte's polarity; a non-polar PDMS fiber is suitable for this compound.

  • Desorption and Injection:

    • After extraction, retract the fiber into the needle.

    • Immediately insert the SPME device into the heated GC inlet.

    • Extend the fiber into the hot inlet, where the analytes will be thermally desorbed from the fiber onto the GC column. The inlet should be in splitless mode to ensure complete transfer of the analytes.

    • The desorption time and temperature must be optimized for the specific analytes and fiber. Typically, 2-5 minutes at 250 °C is sufficient.

  • Analysis:

    • After the desorption period, retract the fiber and remove the SPME device from the inlet.

    • Start the GC oven temperature program to begin the chromatographic separation.

Data and Visualizations

Table 1: Properties of Common GC Solvents

This table provides a summary of properties for solvents commonly used in GC analysis. Selecting a solvent with a lower boiling point than the analyte of interest is generally preferred.[8]

Solvent Boiling Point (°C) Polarity Index Comments
n-Hexane690.1Excellent choice for non-polar analytes like this compound.[9]
Acetone565.1High volatility; suitable for polar compounds.[18]
Dichloromethane403.1Good general-purpose solvent for a range of polarities.[18]
Ethyl Acetate774.4Can be used, but its higher boiling point may interfere with very volatile analytes.[11]
Methanol655.1Polar solvent; use with caution on non-polar columns.[10]
Toluene1112.4Good for dissolving a wide range of compounds, but has a high boiling point.[11]

Diagrams

Troubleshooting_Workflow Start Broad/Tailing Solvent Peak Observed Check_Injection Review Injection Parameters Start->Check_Injection Check_Column Inspect Column & System Start->Check_Column Check_Method Verify GC Method Parameters Start->Check_Method Inj_Vol Injection Volume Too Large? Check_Injection->Inj_Vol Installation Improper Column Installation? Check_Column->Installation Oven_Temp Initial Oven Temp Incorrect? Check_Method->Oven_Temp Split_Ratio Split Ratio Too Low? Inj_Vol->Split_Ratio No Sol_Vol Decrease Injection Volume Inj_Vol->Sol_Vol Yes Inj_Temp Injector Temp Too Low? Split_Ratio->Inj_Temp No Sol_Split Increase Split Ratio Split_Ratio->Sol_Split Yes Sol_Temp Increase Injector Temp Inj_Temp->Sol_Temp Yes Contamination Column Contamination? Installation->Contamination No Sol_Install Reinstall Column Installation->Sol_Install Yes Leak System Leak? Contamination->Leak No Sol_Contam Trim Column Inlet Contamination->Sol_Contam Yes Sol_Leak Perform Leak Check Leak->Sol_Leak Yes Flow_Rate Carrier Flow Too Low? Oven_Temp->Flow_Rate No Sol_Oven Optimize Initial Temp Oven_Temp->Sol_Oven Yes Solvent_Mismatch Solvent-Phase Mismatch? Flow_Rate->Solvent_Mismatch No Sol_Flow Optimize Flow Rate Flow_Rate->Sol_Flow Yes Sol_Solvent Change Solvent Solvent_Mismatch->Sol_Solvent Yes

Caption: Troubleshooting workflow for broad solvent peaks in GC.

LVI_Workflow Start Start LVI with Solvent Venting Step1 Set Initial Conditions: - Low Inlet Temp - High Split Flow (Vent Mode) - Low Oven Temp Start->Step1 Step2 Inject Large Sample Volume (Slow, Controlled Rate) Step1->Step2 Step3 Solvent Evaporation & Venting (Majority of solvent is removed) Step2->Step3 Step4 End Venting & Analyte Transfer: - Close Split Vent (Splitless Mode) - Rapidly Heat Inlet Step3->Step4 Step5 Start Oven Temperature Program (Chromatographic Separation) Step4->Step5 End Data Acquisition Step5->End

Caption: Experimental workflow for Large Volume Injection (LVI).

Sample_Prep_Logic cluster_0 Sample Preparation Technique cluster_1 Solvent Usage cluster_2 Impact on Solvent Peak LLE Liquid-Liquid Extraction (LLE) Solvent_Based Solvent-Based LLE->Solvent_Based SPE Solid-Phase Extraction (SPE) SPE->Solvent_Based SPME Solid-Phase Microextraction (SPME) Solvent_Free Solvent-Free SPME->Solvent_Free HS Headspace Sampling HS->Solvent_Free Peak_Present Solvent Peak Present (Requires Optimization) Solvent_Based->Peak_Present Peak_Eliminated Solvent Peak Eliminated Solvent_Free->Peak_Eliminated

Caption: Relationship between sample prep and solvent peak minimization.

References

Improving the stability of 4-Methylnonane stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-Methylnonane stock solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a branched-chain alkane with the molecular formula C10H22.[1][2] It is a colorless and flammable liquid, insoluble in water but soluble in many organic solvents.[1][3] The stability of this compound stock solutions is crucial for experimental reproducibility. Degradation of the compound can lead to inaccurate concentrations and the introduction of impurities, which can compromise experimental results.

Q2: What are the primary factors that can affect the stability of this compound stock solutions?

The stability of this compound solutions can be influenced by several factors, including:

  • Oxidation: As with other alkanes, this compound can undergo slow oxidation, especially in the presence of light, heat, or catalysts.[2][4] This process can lead to the formation of hydroperoxides, alcohols, ketones, and other oxygenated derivatives.

  • Solvent Purity: The purity of the solvent used is critical. Impurities in the solvent can potentially react with this compound or catalyze its degradation.

  • Storage Temperature: Elevated temperatures can increase the rate of degradation reactions.[5] Conversely, very low temperatures may cause the alkane to precipitate from certain solvents.

  • Exposure to Light: UV light can promote the formation of free radicals, which can initiate oxidation chain reactions.[6]

  • Container Material: The type of storage container can impact the solution's stability. For instance, some plastics may leach plasticizers into the organic solvent, contaminating the stock solution.[7][8]

Q3: What is the recommended solvent for preparing this compound stock solutions?

Due to its non-polar nature, this compound is soluble in a variety of organic solvents.[1] The choice of solvent will depend on the specific application. Common choices include:

  • Hexane

  • Heptane

  • Methanol

  • Ethanol

  • Dichloromethane

It is essential to use high-purity, anhydrous solvents to minimize the risk of degradation and contamination.

Q4: How should this compound stock solutions be stored to ensure maximum stability?

To maximize the stability of your this compound stock solutions, follow these storage guidelines:

  • Container: Store solutions in amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps (B75204) to protect from light and prevent solvent evaporation.[9]

  • Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months), store at -20°C.

  • Inert Atmosphere: For highly sensitive applications or very long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to minimize oxidation.

  • Aliquoting: Prepare smaller, single-use aliquots from a larger stock to avoid repeated warming and cooling cycles and to minimize the risk of contamination.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate forms in the solution upon cooling. The solubility of this compound in the chosen solvent is limited at lower temperatures.1. Gently warm the solution to room temperature and agitate to redissolve the precipitate. 2. If the issue persists, consider preparing a more dilute stock solution. 3. Alternatively, use a solvent with better solubilizing properties for alkanes at low temperatures.
Inconsistent experimental results using the same stock solution. The stock solution may have degraded due to oxidation or other reactions.1. Prepare a fresh stock solution using high-purity this compound and anhydrous solvent. 2. Perform a stability study on the new stock solution to determine its shelf-life under your storage conditions (see Experimental Protocol below).
Contamination peaks are observed during analytical testing (e.g., GC-MS). 1. The solvent may be contaminated. 2. The container may be leaching impurities (e.g., plasticizers).[7][8] 3. The this compound itself may have degraded.1. Run a blank analysis of the solvent to check for impurities. 2. Switch to high-purity solvents. 3. Ensure you are using appropriate storage containers (amber glass vials with PTFE-lined caps).[9] 4. Prepare a fresh stock solution and re-analyze.
Difficulty dissolving this compound in the chosen solvent. The solvent may not be appropriate for the desired concentration.1. Ensure the solvent is suitable for non-polar compounds.[11] 2. Use gentle agitation or sonication to aid dissolution. 3. If insolubility persists, select an alternative solvent.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution (1 mg/mL in Hexane)

Materials:

  • This compound (≥98% purity)

  • Anhydrous n-Hexane (HPLC grade or higher)

  • Calibrated analytical balance

  • Calibrated micropipettes

  • 10 mL amber glass volumetric flask with a ground-glass stopper

  • Amber glass vials with PTFE-lined screw caps

Procedure:

  • Accurately weigh 10 mg of this compound using an analytical balance.

  • Quantitatively transfer the weighed this compound to the 10 mL volumetric flask.

  • Add a small amount of n-hexane to dissolve the this compound.

  • Once dissolved, bring the flask to the 10 mL mark with n-hexane.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Transfer the stock solution to amber glass vials for storage.

  • Label the vials clearly with the compound name, concentration, solvent, preparation date, and your initials.

Protocol for a Stability Study of this compound Stock Solutions by GC-MS

Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.

Procedure:

  • Prepare a fresh stock solution of this compound at the desired concentration following the protocol above.

  • Divide the stock solution into multiple small aliquots in amber glass vials.

  • Store the aliquots under the desired storage conditions (e.g., 4°C, -20°C, room temperature).

  • At designated time points (e.g., Day 0, Week 1, Week 2, Week 4, etc.), remove one aliquot from each storage condition.

  • Allow the aliquot to come to room temperature.

  • Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of this compound and identify any potential degradation products.[10][12][13]

  • Compare the concentration at each time point to the initial concentration at Day 0. A significant decrease in concentration indicates instability.

GC-MS Parameters (Example):

  • Column: DB-5ms (or equivalent)

  • Injection Mode: Split

  • Inlet Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) mode, scanning from m/z 35-350.

Visualizations

logical_relationship cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes Oxidation Oxidation (Light, Heat, Air) Degradation Degradation of This compound Oxidation->Degradation Temperature Storage Temperature Temperature->Degradation Precipitation Precipitation Temperature->Precipitation Solvent Solvent Purity & Choice Solvent->Degradation Solvent->Precipitation Container Container Material (Glass vs. Plastic) Contamination Contamination Container->Contamination Inaccurate_Results Inaccurate Experimental Results Degradation->Inaccurate_Results Leads to Precipitation->Inaccurate_Results Leads to Contamination->Inaccurate_Results Leads to

Caption: Factors influencing the stability of this compound stock solutions.

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare Stock Solution Aliquot Create Aliquots Prep->Aliquot Store_RT Room Temperature Aliquot->Store_RT Store_4C 4°C Aliquot->Store_4C Store_neg20C -20°C Aliquot->Store_neg20C Timepoints Analyze at Timepoints (t=0, 1, 2, 4 weeks) Store_RT->Timepoints Store_4C->Timepoints Store_neg20C->Timepoints GCMS GC-MS Analysis Timepoints->GCMS Data Compare Data to t=0 GCMS->Data

Caption: Workflow for a this compound stability study.

References

Best practices for cleaning GC systems after alkane analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GC systems. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for maintaining and cleaning GC systems, with a specific focus on post-alkane analysis.

Troubleshooting Guides

Issue: High Baseline or Baseline Drift After Alkane Analysis

A rising or unstable baseline can obscure peaks of interest and affect quantification. After analyzing alkanes, especially heavier ones, a drifting baseline often indicates contamination in the system.

Troubleshooting Workflow for High or Drifting Baseline

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Systematic Cleaning cluster_3 Resolution start High or Drifting Baseline Detected gas_check Check Carrier Gas Purity and Traps start->gas_check Start Troubleshooting leak_check Perform Leak Check gas_check->leak_check Gas OK end Stable Baseline Achieved gas_check->end Contaminated Gas/Traps Replaced bakeout Perform Column Bakeout leak_check->bakeout No Leaks leak_check->end Leak Found & Fixed inlet_clean Clean Inlet Liner and Port bakeout->inlet_clean Baseline Still High bakeout->end Problem Resolved detector_clean Clean Detector inlet_clean->detector_clean Issue Persists inlet_clean->end Problem Resolved detector_clean->end Problem Resolved

Caption: Troubleshooting workflow for a high or drifting baseline.

Possible Causes and Solutions:

Possible Cause Recommended Action
Column Bleed/Contamination High-boiling point alkanes can remain in the column, leading to a continuous bleed. Perform a column bakeout.[1][2][3] Ensure the bakeout temperature is sufficient to elute the contaminants but does not exceed the column's maximum temperature limit.[1]
Contaminated Carrier Gas Impurities in the carrier gas can cause a consistently high baseline.[4][5] Ensure high-purity gas is used and that oxygen, moisture, and hydrocarbon traps are functional and have not expired.[6][7]
Injector Contamination Residual alkanes in the injector port can slowly bleed into the system. Clean the injector port and replace the inlet liner and septum.[8][9][10]
Detector Contamination Over time, detector components can become contaminated.[11] Follow the manufacturer's instructions for cleaning the specific detector in use (e.g., FID, MS).[11]
Issue: Ghost Peaks or Carryover in Subsequent Analyses

Ghost peaks are unexpected peaks that appear in your chromatogram, often from the carryover of a previous, more concentrated sample.[2][4]

Troubleshooting Workflow for Ghost Peaks

cluster_0 Problem Identification cluster_1 Source Isolation cluster_2 System Cleaning cluster_3 Resolution start Ghost Peaks Observed in Blank Run solvent_blank Inject Solvent Blank start->solvent_blank septum_change Change Septum, Run Blank solvent_blank->septum_change Peaks Persist end System is Clean solvent_blank->end Peaks Gone (Solvent Contaminated) liner_change Change Inlet Liner, Run Blank septum_change->liner_change Peaks Persist septum_change->end Peaks Gone (Septum Contaminated) syringe_clean Clean Syringe/Autosampler liner_change->syringe_clean Peaks Persist liner_change->end Peaks Gone (Liner Contaminated) inlet_clean Clean Inlet Port syringe_clean->inlet_clean Peaks Persist syringe_clean->end Problem Resolved column_bakeout Perform Column Bakeout inlet_clean->column_bakeout Peaks Persist inlet_clean->end Problem Resolved column_bakeout->end Problem Resolved

Caption: A logical workflow for isolating the source of ghost peaks.

Possible Causes and Solutions:

Possible Cause Recommended Action
Sample Carryover High concentrations of alkanes can be retained in the syringe, inlet, or column. Implement a thorough needle wash procedure between injections.[4] Injecting a solvent blank after a concentrated sample can help flush the system.[4][12]
Contaminated Inlet Liner The inlet liner is a common site for contamination.[10] Regularly replace the liner, especially after analyzing dirty or high-concentration samples.[10][13] Using a liner with glass wool can help trap non-volatile residues.[1]
Septum Bleed Particles from a cored or degraded septum can introduce contaminants. Replace the septum regularly.[10]
Column Contamination Alkanes from previous injections can be retained on the column and elute in later runs. A column bakeout is an effective way to remove these residues.[3][14] For persistent contamination, trimming a small section (10-15 cm) from the inlet end of the column can be effective.[15][16]

Frequently Asked Questions (FAQs)

Q1: What is a column bakeout and when should I perform one after alkane analysis?

A column bakeout is the process of heating the GC column to a high temperature to remove volatile and semi-volatile contaminants.[3] After analyzing high-boiling point alkanes, a bakeout should be performed to prevent their accumulation, which can cause baseline issues and ghost peaks.[1][3] It is good practice to incorporate a short bakeout at the end of your analytical method.[1][14]

Q2: How do I properly perform a column bakeout?

A proper bakeout involves heating the column to a temperature high enough to elute contaminants without damaging the stationary phase.[1] A general procedure is to set the oven temperature 20-30°C above the final temperature of your analytical method, ensuring it does not exceed the column's maximum isothermal temperature limit, and hold for 30-60 minutes.[4][17]

Q3: Can I clean and reuse my inlet liners after alkane analysis?

While liners can be cleaned, it is often more practical and reliable to replace them as they are consumable items.[18] Cleaning can involve sonication in solvents like methanol (B129727), methylene (B1212753) chloride, and hexane (B92381).[19] However, improper cleaning can create active sites on the liner surface, leading to peak tailing and poor reproducibility.[19]

Q4: What are the best solvents for cleaning GC components contaminated with alkanes?

A sequence of solvents with varying polarities is effective. For alkane residues, a non-polar solvent like hexane or methylene chloride is a good starting point, followed by a more polar solvent like methanol or acetone (B3395972) to remove a wider range of contaminants.[16][19][20]

Q5: How can I prevent alkane contamination in my GC system?

Preventative maintenance is key to avoiding contamination.[8][9] This includes using high-purity carrier gas with appropriate traps[7][21], regularly replacing consumable parts like septa and liners[10][13], and implementing proper sample preparation techniques to minimize the introduction of non-volatile residues.[1]

Experimental Protocols

Protocol: GC Column Bakeout for Heavy Alkane Removal

Objective: To remove high-boiling point alkane contaminants from a GC column to restore a stable baseline.

Materials:

  • GC instrument

  • Installed GC column

  • High-purity carrier gas (Helium or Hydrogen recommended)

Procedure:

  • Disconnect the Column from the Detector: To prevent contaminants from depositing in the detector, it is best practice to disconnect the column from the detector port before baking out.

  • Set Carrier Gas Flow: Ensure a steady flow of carrier gas through the column. A typical flow rate of 1-2 mL/min is sufficient. Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen.[4][14][17]

  • Set Temperatures:

    • Injector Temperature: Set the injector temperature to be equal to or slightly higher than the bakeout temperature.

    • Oven Temperature: Program the oven to ramp up to the bakeout temperature. The bakeout temperature should be approximately 20-30°C above the highest temperature used in your analytical method, but must not exceed the column's maximum rated isothermal temperature .[4][15] Exceeding this limit will permanently damage the column.

  • Bakeout Duration: Hold the column at the bakeout temperature for 1-2 hours.[3] For severe contamination, a longer bakeout may be necessary. Monitor the baseline signal (if the column remains connected to the detector); the bakeout is complete when the baseline becomes stable.

  • Cool Down and Reconnect: After the bakeout, cool down the oven completely. Once cooled, reconnect the column to the detector.

  • Equilibration: Run a blank temperature program to ensure the baseline is stable and the system is ready for analysis.[4]

Protocol: Split/Splitless Inlet Cleaning

Objective: To remove non-volatile residues, including heavy alkanes, from the GC inlet.

Materials:

  • Wrenches for GC fittings

  • Lint-free swabs or pipe cleaners

  • Solvents: Hexane, Methylene Chloride, Methanol, Acetone[19][20]

  • New inlet liner, septum, and O-rings/ferrules

  • Safety glasses and chemical-resistant gloves

Procedure:

  • Cool Down the Inlet: Set the injector temperature to a safe handling temperature (e.g., < 50°C).

  • Turn Off Gases: Turn off the carrier and split vent flows to the inlet.

  • Disassemble the Inlet: Carefully remove the septum nut, septum, and any hardware securing the inlet liner. Remove the old liner.

  • Clean the Inlet Port:

    • Dip a lint-free swab or pipe cleaner in hexane or methylene chloride and gently scrub the inside of the inlet. Be careful not to scratch the metal surfaces.[19]

    • Repeat the cleaning with a swab dipped in methanol or acetone.

    • Use a final clean swab to dry the interior.

  • Reassemble with New Consumables:

    • Install a new, deactivated inlet liner.

    • Replace the O-ring or ferrule that seals the liner.

    • Install a new septum and tighten the septum nut according to the manufacturer's recommendations to avoid overtightening.

  • Leak Check and Equilibration:

    • Turn the carrier gas back on and perform a leak check.

    • Heat the inlet to the operating temperature and allow it to equilibrate.

    • Run one or two solvent blanks to ensure the inlet is clean and ready for sample analysis.[20]

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Methylnonane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of volatile organic compounds (VOCs) such as 4-methylnonane is critical. As a branched-chain alkane, this compound can be a key biomarker in various biological and environmental matrices. The validation of the analytical method used for its quantification is paramount to ensure data integrity and reproducibility. This guide provides an objective comparison of the primary analytical techniques for this compound quantification, focusing on Gas Chromatography coupled with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS).

Comparison of Analytical Methods

Gas Chromatography is the cornerstone for the analysis of volatile compounds like this compound. The choice of detector, however, significantly influences the method's performance characteristics.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is widely used for the quantification of organic compounds. The FID exhibits a robust and linear response to hydrocarbons, making it a reliable choice for established analytical workflows. Its response is generally proportional to the number of carbon atoms in the analyte, which allows for a degree of quantitation even without a specific standard for every compound, though calibration with a this compound standard is essential for accurate quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation power of GC with the high specificity of a mass spectrometer. GC-MS provides definitive identification of this compound based on its unique mass spectrum, which is a significant advantage over other detectors. For quantification, GC-MS can be operated in either full scan mode or selected ion monitoring (SIM) mode. SIM mode significantly enhances sensitivity by focusing on specific mass fragments of this compound, making it ideal for trace-level analysis.

Below is a summary of the typical performance characteristics for each method, based on established validation principles for the analysis of volatile hydrocarbons.

Data Presentation: Performance Characteristics

Validation ParameterGC-FID MethodGC-MS (SIM) MethodAcceptance Criteria (Typical)
Linearity (R²) ≥ 0.995≥ 0.998≥ 0.99[1]
Range 10 - 1000 ng/mL0.5 - 500 ng/mLDependent on application
Accuracy (% Recovery) 85 - 110%90 - 110%80 - 120%
Precision (% RSD)
- Repeatability< 10%< 8%< 15%
- Intermediate Precision< 15%< 12%< 20%
Limit of Detection (LOD) ~5 ng/mL~0.1 ng/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ) ~10 ng/mL~0.5 ng/mLSignal-to-Noise ≥ 10
Specificity Based on Retention TimeHigh (based on mass spectrum)No interference at the retention time of the analyte

Experimental Protocols

The following are detailed methodologies for the quantification of this compound using GC-FID and GC-MS.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

This protocol is applicable to both GC-FID and GC-MS methods for the extraction of this compound from a liquid matrix (e.g., plasma, urine, or cell culture media).

  • Sample Aliquoting: Transfer 1 mL of the sample into a 10 mL headspace vial.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., deuterated this compound or another non-interfering branched alkane like 2,6-dimethylheptane) to each sample, calibrator, and quality control sample.

  • Vial Sealing: Immediately seal the vials with PTFE-faced silicone septa and aluminum caps.

  • Incubation: Place the vials in a heating block or autosampler incubator set to 60°C for 15 minutes to allow for equilibration of this compound between the liquid and vapor phases.

  • SPME Extraction: Expose a 100 µm polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Desorption: Immediately desorb the fiber in the GC inlet for 2 minutes at 250°C.

GC-FID Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Makeup Gas: Nitrogen at 25 mL/min.

  • Air Flow: 400 mL/min.

  • Hydrogen Flow: 40 mL/min.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B with 5977B Mass Spectrometer or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor for this compound (m/z): 57, 71, 85 (quantifier), 142 (molecular ion, if visible).

Mandatory Visualizations

analytical_method_validation_workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Analytical Purpose select_method Select Appropriate Method (e.g., GC-FID, GC-MS) define_purpose->select_method define_params Define Validation Parameters & Acceptance Criteria select_method->define_params write_protocol Write Validation Protocol define_params->write_protocol prepare_standards Prepare Calibration Standards & Quality Controls write_protocol->prepare_standards perform_linearity Linearity & Range prepare_standards->perform_linearity perform_accuracy Accuracy (Recovery) prepare_standards->perform_accuracy perform_precision Precision (Repeatability & Intermediate Precision) prepare_standards->perform_precision perform_specificity Specificity prepare_standards->perform_specificity perform_lod_loq LOD & LOQ prepare_standards->perform_lod_loq perform_robustness Robustness prepare_standards->perform_robustness analyze_data Analyze Data & Calculate Results perform_linearity->analyze_data perform_accuracy->analyze_data perform_precision->analyze_data perform_specificity->analyze_data perform_lod_loq->analyze_data perform_robustness->analyze_data compare_criteria Compare Results to Acceptance Criteria analyze_data->compare_criteria document_results Document All Results compare_criteria->document_results write_report Write Validation Report document_results->write_report final_method final_method write_report->final_method Validated Analytical Method method_selection_tree start Start: Need to Quantify This compound q1 Is definitive identification a critical requirement? start->q1 q2 Is the expected concentration in the low ng/mL or pg/mL range? q1->q2 No method_gcms Select GC-MS (SIM Mode) q1->method_gcms Yes q3 Is the sample matrix complex with many potential interferences? q2->q3 No q2->method_gcms Yes q3->method_gcms Yes method_gcfid Select GC-FID q3->method_gcfid No

References

A Comparative Analysis of the Physical Properties of 4-Methylnonane and n-Decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physical properties of 4-Methylnonane and n-decane. Both are alkanes with the chemical formula C10H22, but their structural differences as isomers—one branched and one linear—lead to notable distinctions in their physical characteristics. Understanding these differences is crucial for applications in solvent chemistry, formulation development, and material science.

Structural and Physical Property Overview

N-decane is a straight-chain alkane, while this compound is a branched-chain alkane with a methyl group on the fourth carbon of the nonane (B91170) chain.[1] This structural isomerism is the primary determinant of the variance in their physical properties. Generally, the more compact, branched structure of this compound results in weaker intermolecular van der Waals forces compared to the straight-chain n-decane. This leads to a lower boiling point and melting point for the branched isomer.[2]

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound and n-decane, based on experimental data.

Physical PropertyThis compoundn-Decane
Molecular Formula C10H22C10H22
Molar Mass 142.28 g/mol [3]142.28 g/mol [4]
Boiling Point 163-166 °C174.2 °C[5]
Melting Point Not available-29.7 °C[5]
Density 0.73 g/mL at 20 °C0.730 g/cm³ at 20 °C[6]
Viscosity Not available0.920 mPa·s at 20 °C[7]
Flash Point 44 °C (closed cup)46 °C (115 °F)[4][5]
Vapor Pressure 2.387 mmHg at 25 °C (estimated)[8]1 mm Hg at 16.5 °C[9]
Refractive Index n20/D 1.413n20/D 1.411[9]
Structural Comparison and Property Relationship

The relationship between the molecular structure and the physical properties of these two isomers can be visualized as follows:

G cluster_isomers C10H22 Isomers cluster_properties Resulting Physical Properties n-Decane n-Decane (Linear Chain) Stronger_Forces Stronger van der Waals Forces n-Decane->Stronger_Forces Larger surface area This compound This compound (Branched Chain) Weaker_Forces Weaker van der Waals Forces This compound->Weaker_Forces More compact structure Higher_BP Higher Boiling Point (174.2 °C) Lower_BP Lower Boiling Point (163-166 °C) Higher_MP Higher Melting Point (-29.7 °C) Weaker_Forces->Lower_BP Stronger_Forces->Higher_BP Stronger_Forces->Higher_MP

Caption: Structural isomerism of C10H22 and its effect on physical properties.

Experimental Protocols

The accurate determination of physical properties is paramount for the reliable application of chemical compounds. Standardized methods, such as those developed by ASTM International, are widely used to ensure consistency and comparability of data.

Determination of Boiling Point (ASTM D86)

This test method covers the atmospheric distillation of petroleum products to determine their boiling range characteristics.[10][11][12]

  • Principle: A 100 mL sample is distilled under controlled conditions. The temperatures at which various percentages of the sample have evaporated are recorded, including the initial boiling point (IBP) and the final boiling point (FBP).[11][13]

  • Apparatus: Distillation flask, condenser, cooling bath, flask support, temperature measuring device, and a receiving cylinder.[12][13]

  • Procedure:

    • The sample is placed in the distillation flask.

    • Heat is applied, and the vapor is passed through a condenser.

    • The condensed liquid is collected in the receiving cylinder.

    • The temperature at which the first drop of condensate falls from the condenser is recorded as the IBP.

    • Temperatures are recorded as the volume of condensate in the receiving cylinder increases.

    • The FBP is the maximum temperature observed during the test.[13]

Determination of Density (ASTM D4052)

This method covers the determination of density and relative density of liquids using a digital density meter.[14][15][16]

  • Principle: A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is directly proportional to the density of the liquid.[15][17]

  • Apparatus: A digital density meter consisting of a U-shaped oscillating tube and a system for measuring the tube's oscillation period. A thermostatically controlled bath maintains the sample at the desired temperature.

  • Procedure:

    • The instrument is calibrated with two reference materials of known density (e.g., dry air and distilled water).

    • The sample is injected into the clean, dry U-tube.

    • The instrument measures the oscillation period of the filled tube and calculates the density.

    • Care must be taken to avoid the formation of bubbles in the U-tube, which can affect the accuracy of the measurement.[14][17]

Determination of Viscosity (ASTM D445)

This test method specifies a procedure for determining the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[18][19][20]

  • Principle: The time it takes for a fixed volume of liquid to flow through a calibrated capillary tube under the force of gravity is measured. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.[20] The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid.[18]

  • Apparatus: Calibrated glass capillary viscometer, a constant-temperature bath, a timing device, and a viscometer holder.[19]

  • Procedure:

    • The viscometer is filled with the sample and placed in a constant-temperature bath until it reaches the test temperature.

    • The liquid is drawn up into the upper timing bulb of the viscometer.

    • The time taken for the liquid to flow from the upper to the lower timing mark is measured.

    • The kinematic viscosity is calculated using the measured flow time and the viscometer's calibration constant.[20]

References

A Comparative Guide to the Oxidation Stability of Branched vs. Linear Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidative stability of alkanes is a critical parameter in numerous applications, from the formulation of stable drug delivery systems to the development of robust industrial lubricants. This guide provides an objective comparison of the oxidation stability of branched and linear alkanes, supported by experimental data and detailed methodologies. Understanding these differences is paramount for selecting appropriate molecules and predicting their long-term performance.

Executive Summary

Structurally, linear and branched alkanes exhibit significant differences in their susceptibility to oxidation. While branched alkanes are thermodynamically more stable, they are kinetically less stable towards oxidation compared to their linear counterparts. This is primarily attributed to the presence of tertiary carbon-hydrogen (C-H) bonds in branched structures, which have a lower bond dissociation energy than the primary and secondary C-H bonds found in linear alkanes. Consequently, branched alkanes tend to initiate oxidation at a faster rate.

Data Presentation: A Comparative Analysis

FeatureBranched Alkanes (e.g., Iso-octane)Linear Alkanes (e.g., n-Heptane)Rationale
Initiation of Oxidation React earlier and at lower temperatures.[1][2]React at higher temperatures.Lower bond dissociation energy of tertiary C-H bonds facilitates easier hydrogen abstraction and radical formation.
Initial Reaction Rate Faster initial reaction rate.[1][2]Slower initial reaction rate.The ease of forming more stable tertiary radicals accelerates the initial steps of the autoxidation chain reaction.
Low-Temperature Oxidation Can exhibit complex behavior, but generally less reactive in terms of complete oxidation at low temperatures compared to n-heptane.[1][3]Shows a pronounced low-temperature oxidation regime with a significant formation of oxygenated compounds.[1]The structure of the alkyl radicals formed influences the subsequent propagation pathways, with linear alkanes being more prone to the formation of certain oxygenated intermediates at lower temperatures.
High-Temperature Oxidation (Autoignition Resistance) Generally more resistant to autoignition (longer ignition delay times).[4][5][6]Less resistant to autoignition (shorter ignition delay times).[4][5][6]Although oxidation initiates earlier, the subsequent reaction pathways for branched alkanes at high temperatures can be less efficient in leading to autoignition compared to linear alkanes.
Oxidation Products Can produce a higher proportion of compounds with C-O groups.[2]Tend to form more carbonyl groups and carboxylic acids.[2]The structure of the parent molecule dictates the fragmentation and rearrangement pathways of the peroxy and alkoxy radicals formed during oxidation.

Theoretical Background: The Role of Bond Dissociation Energy

The initiation of alkane oxidation typically involves the abstraction of a hydrogen atom by a radical species, a key step in the autoxidation chain reaction. The energy required for this homolytic cleavage is the bond dissociation energy (BDE). The stability of the resulting alkyl radical influences the BDE; more substituted radicals are more stable.

  • Primary C-H bond: ~423 kJ/mol

  • Secondary C-H bond: ~413 kJ/mol

  • Tertiary C-H bond: ~404 kJ/mol

Branched alkanes possess tertiary C-H bonds, which are significantly weaker than the primary and secondary C-H bonds that dominate in linear alkanes. This lower BDE makes branched alkanes more susceptible to initial radical attack, thus lowering their kinetic stability towards oxidation.

Visualizing the Chemistry: Alkane Autoxidation Pathway

The oxidation of alkanes proceeds via a free-radical chain reaction, which can be broadly categorized into initiation, propagation, and termination steps.

G Alkane Autoxidation Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator R_dot Alkyl Radical (R.) Initiator->R_dot Energy ROO_dot Alkylperoxy Radical (ROO.) R_dot->ROO_dot + O2 R_dot_term R. RH Alkane (RH) RH->R_dot + Initiator. O2 Oxygen (O2) ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH R_dot_new New Alkyl Radical (R.) ROO_dot->R_dot_new - H ROO_dot_term ROO. ROOH->R_dot_new RO_dot Alkoxy Radical (RO.) ROOH->RO_dot Decomposition Products Products RO_dot->Products Further Reactions Non_radical_products Non-radical Products ROO_dot_term->Non_radical_products R_dot_term->Non_radical_products

Caption: Free-radical chain mechanism of alkane autoxidation.

Experimental Protocols for Assessing Oxidation Stability

Several standardized methods are employed to evaluate the oxidation stability of hydrocarbons. These are typically accelerated tests that use elevated temperatures and/or pressures to induce oxidation within a measurable timeframe.

Pressure Differential Scanning Calorimetry (PDSC)

This method determines the Oxidation Induction Time (OIT), which is a measure of the material's resistance to oxidation.

Experimental Workflow: PDSC for Oxidation Induction Time (OIT)

G PDSC Experimental Workflow Start Start Sample_Prep Prepare sample in an aluminum pan Start->Sample_Prep Place_Sample Place sample and reference pans in PDSC cell Sample_Prep->Place_Sample Seal_Cell Seal the PDSC cell Place_Sample->Seal_Cell Heat Heat to isothermal test temperature under inert gas (N2) Seal_Cell->Heat Equilibrate Equilibrate at test temperature Heat->Equilibrate Introduce_O2 Switch to an oxygen atmosphere Equilibrate->Introduce_O2 Monitor Monitor heat flow signal Introduce_O2->Monitor Detect_Exotherm Detect onset of exothermic oxidation Monitor->Detect_Exotherm Determine_OIT Determine Oxidation Induction Time (OIT) Detect_Exotherm->Determine_OIT End End Determine_OIT->End

Caption: Generalized workflow for determining OIT using PDSC.

Detailed Protocol (based on ASTM D6186):

  • Sample Preparation: Accurately weigh approximately 3 mg of the alkane sample into a standard aluminum sample pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the PDSC pressure cell.

  • Inert Atmosphere: Seal the cell and purge with nitrogen gas.

  • Heating: Heat the cell to the desired isothermal test temperature (e.g., 150-210 °C) at a controlled rate.

  • Equilibration: Allow the sample to thermally equilibrate at the test temperature for a few minutes.

  • Oxidation Initiation: Rapidly switch the purge gas from nitrogen to oxygen at a specified pressure (e.g., 500 psig). This marks the start of the OIT measurement.

  • Data Acquisition: Continuously monitor the heat flow from the sample as a function of time.

  • OIT Determination: The OIT is the time elapsed from the introduction of oxygen until the onset of the exothermic oxidation peak.

Rancimat Method

The Rancimat method is another accelerated aging test that determines the induction period by measuring the formation of volatile oxidation products.

Detailed Protocol (based on AOCS Cd 12b-92):

  • Sample Preparation: Place a specified amount of the alkane sample (typically 3 g) into a reaction vessel.

  • Apparatus Setup: Fill a measuring vessel with deionized water and place it in the Rancimat instrument. The conductivity of this water will be monitored.

  • Reaction Conditions: Place the reaction vessel containing the sample into the heating block of the instrument, which is maintained at a constant elevated temperature (e.g., 110-130 °C).

  • Aeration: Pass a constant stream of purified air through the sample. The air will carry any volatile oxidation products from the sample to the measuring vessel.

  • Conductivity Measurement: The volatile oxidation products, which are often acidic, dissolve in the deionized water in the measuring vessel, causing an increase in its electrical conductivity.

  • Induction Time Determination: The instrument continuously records the conductivity. The induction time is the point at which a rapid increase in conductivity is observed, indicating the end of the induction period and the beginning of rapid oxidation.[2][7][8]

Conclusion

The oxidation stability of alkanes is intricately linked to their molecular structure. Branched alkanes, despite their higher thermodynamic stability, are kinetically more prone to oxidation due to the presence of weaker tertiary C-H bonds. This leads to a faster initiation of the oxidation process compared to their linear isomers. However, the overall oxidation behavior, particularly at different temperatures, can be complex, with linear alkanes sometimes showing more pronounced low-temperature oxidation. For applications where long-term stability against oxidation is critical, a thorough understanding and experimental evaluation of both branched and linear alkane candidates are essential for informed material selection and formulation development.

References

4-Methylnonane vs. 2-Methylnonane: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of the structural isomers 4-methylnonane and 2-methylnonane (B165365). While both are branched-chain alkanes, available data, primarily from toxicological studies, suggests potential differences in their biological effects. This document summarizes the existing experimental data, outlines relevant experimental protocols, and visualizes potential mechanisms of action to aid researchers in understanding the distinct properties of these molecules.

Summary of Key Differences

Direct comparative studies on the biological activities of this compound and 2-methylnonane are limited in the publicly available scientific literature. However, based on individual toxicological assessments, a key distinction emerges in their neurotoxic potential. 2-Methylnonane is identified as a neurotoxin associated with acute solvent syndrome, whereas the neurotoxicity of this compound is less specifically characterized, often falling under the general classification of acute toxicity for solvents.

Data Presentation: Toxicological Profile

The following table summarizes the available quantitative and qualitative toxicological data for this compound and 2-methylnonane.

PropertyThis compound2-Methylnonane
Acute Toxicity Associated with acute toxic effects[1]LC50 (rat, inhalation, 4hr) > 12,400 mg/m³[2]
Neurotoxicity May cause irritation[1]Classified as a neurotoxin; associated with "Acute solvent syndrome"[2]
Irritation May cause irritation[1]A skin and strong eye irritant[2]
Aspiration Hazard Not specified in available data.May be fatal if swallowed and enters airways[2]

Note: The information regarding potential antimicrobial and anti-inflammatory activities for both compounds is primarily derived from studies on plant extracts that contain a mixture of compounds, including these alkanes[3][4]. There is a lack of direct experimental evidence from studies on the pure compounds to definitively attribute these activities to either this compound or 2-methylnonane.

Experimental Protocols

Due to the scarcity of direct comparative studies, this section outlines a general experimental protocol relevant to the available toxicological data.

Acute Inhalation Toxicity (LC50) Determination

This protocol describes a general method for determining the median lethal concentration (LC50) of a volatile substance like 2-methylnonane in a rodent model, consistent with the data found.

Objective: To determine the concentration of a test substance in the air that is lethal to 50% of a test animal population during a specified exposure period.

Materials:

  • Test substance (e.g., 2-Methylnonane)

  • Young adult rats (e.g., Sprague-Dawley), equal numbers of males and females

  • Whole-body inhalation exposure chambers

  • Vapor generation and delivery system

  • Airflow, temperature, and humidity monitoring equipment

  • Analytical system for measuring the concentration of the test substance in the chamber (e.g., gas chromatograph)

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.

  • Group Assignment: Animals are randomly assigned to control and several exposure groups (at least 3-4 concentration levels).

  • Exposure:

    • The control group is exposed to filtered air under the same conditions as the test groups.

    • Test groups are exposed to the test substance in the inhalation chambers for a fixed period (e.g., 4 hours).

    • The concentration of the test substance in each chamber is monitored and maintained at the target level throughout the exposure period.

    • Environmental conditions (temperature, humidity, airflow) are kept constant.

  • Observation:

    • Animals are observed for clinical signs of toxicity during and after exposure.

    • Following exposure, animals are observed for a period of 14 days for any signs of toxicity, morbidity, and mortality.

    • Body weights are recorded before exposure and at regular intervals during the observation period.

  • Data Analysis:

    • The number of mortalities in each group is recorded.

    • The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Mandatory Visualization

Potential Mechanism of Solvent-Induced Neurotoxicity

The following diagram illustrates a generalized pathway for how organic solvents, including neurotoxic alkanes like 2-methylnonane, can exert their effects on the central nervous system. This is a conceptual representation based on the known effects of solvents.

G General Pathway of Solvent-Induced Neurotoxicity cluster_exposure Exposure cluster_absorption Absorption & Distribution cluster_cns Central Nervous System Effects cluster_outcome Clinical Manifestation Inhalation Inhalation of Solvent Vapors Lungs Absorption in Lungs Inhalation->Lungs Bloodstream Distribution via Bloodstream Lungs->Bloodstream BBB Crossing the Blood-Brain Barrier Bloodstream->BBB Membrane Alteration of Neuronal Membranes BBB->Membrane Receptors Interaction with Neurotransmitter Receptors (e.g., GABA, NMDA) Membrane->Receptors IonChannels Disruption of Ion Channel Function Membrane->IonChannels Syndrome Acute Solvent Syndrome: - Dizziness - Headache - Nausea - CNS Depression Receptors->Syndrome IonChannels->Syndrome G Experimental Workflow for Acute Inhalation Toxicity (LC50) start Start acclimatization Animal Acclimatization (≥ 5 days) start->acclimatization grouping Random Assignment to Control & Exposure Groups acclimatization->grouping exposure 4-Hour Whole-Body Inhalation Exposure (Control: Air, Test: Compound Vapors) grouping->exposure monitoring Continuous Monitoring of Chamber Concentration & Environment exposure->monitoring observation Post-Exposure Observation (14 days for toxicity signs & mortality) exposure->observation data_collection Data Collection: - Clinical Signs - Body Weight - Mortality observation->data_collection analysis Statistical Analysis (e.g., Probit Analysis) data_collection->analysis lc50 Determination of LC50 Value analysis->lc50 end End lc50->end

References

Performance comparison of different GC columns for alkane isomer separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving precise separation of alkane isomers is a critical analytical challenge. The selection of the appropriate Gas Chromatography (GC) column is paramount for obtaining accurate and reproducible results. This guide provides an objective comparison of different GC columns for alkane isomer separation, supported by experimental data and detailed methodologies.

The separation of light hydrocarbons, particularly C1-C6 isomers, is crucial in various fields, including the petrochemical industry for monitoring manufacturing processes and production quality. Porous Layer Open Tubular (PLOT) columns are a cornerstone for the analysis of these volatile compounds, offering superior separation power compared to traditional packed columns.[1] These columns feature a solid adsorbent coated on the inner wall of the capillary, enabling the separation of gaseous compounds at or above room temperature.

Among PLOT columns, those with an aluminum oxide (Al₂O₃) stationary phase are highly selective for C1-C5 hydrocarbons, effectively separating both saturated and unsaturated isomers.[2][3] The polarity and selectivity of alumina (B75360) columns can be modified through deactivation with different inorganic salts, such as potassium chloride (KCl) or sodium sulfate (B86663) (Na₂SO₄), to enhance the resolution of specific isomers.[4][5]

Performance Comparison of Alumina PLOT Columns

The following table summarizes the performance of different alumina PLOT columns for the separation of alkane and alkene isomers. Data has been compiled from various application notes to provide a comparative overview.

Column TypeTarget AnalytesKey Performance ObservationsManufacturer
Agilent HP-AL₂O₃ "M" Deactivated C1-C6 Light HydrocarbonsProvides baseline separation of C4 isomers with low column bleed.[1]Agilent Technologies
Agilent CP-Al₂O₃/Na₂SO₄ C1-C5 Light HydrocarbonsAchieves baseline separation of 18 different hydrocarbons within 20 minutes. The sodium sulfate deactivation provides a more polar surface, which aids in the resolution of C4 isomers.[4]Agilent Technologies
Restek Rt®-Alumina BOND/KCl C1-C5 Hydrocarbons, Natural GasThis is Restek's lowest polarity alumina column, showing reduced sensitivity to moisture. It is effective for separating acetylene (B1199291) from n-butane.[5]Restek
Restek Rt®-Alumina BOND/Na₂SO₄ C1-C5 Hydrocarbons, Butene IsomersOffers the best separation for butene isomers. Acetylene and propadiene elute after the butanes on this column.[2][6]Restek
Restek Rt®-Alumina BOND/MAPD C1-C5 Hydrocarbons, Polar HydrocarbonsOptimized for the analysis of trace levels of polar hydrocarbons like acetylene, methyl acetylene, and propadiene. It exhibits high loadability, which reduces peak tailing.[7]Restek

Experimental Protocols

Detailed experimental conditions are crucial for reproducing and comparing separation results. Below are the methodologies used to obtain the performance data cited in this guide.

Protocol 1: Analysis of C1-C6 Light Hydrocarbons on Agilent HP-AL₂O₃ "M" Deactivated Column[1]
  • Gas Chromatograph: Agilent 6820 GC

  • Column: Agilent HP-PLOT AL₂O₃ "M" deactivated, 50 m x 0.53 mm

  • Injector: Split/Splitless inlet with a 6-port gas sampling valve

  • Detector: Flame Ionization Detector (FID)

  • Carrier Gas: Helium

  • Sample Introduction: Automated 6-port gas sampling valve heated to 80 °C

Protocol 2: Detailed Separation of C1-C5 Hydrocarbons on Agilent CP-Al₂O₃/Na₂SO₄ Column[4]
  • Column: Agilent CP-Al₂O₃/Na₂SO₄, 50 m x 0.53 mm, 10 µm film thickness

  • Oven Program: 45°C (hold 1 min) to 200°C at 10°C/min (hold 3.5 min)

  • Carrier Gas: Hydrogen, constant pressure at 8.0 psi (55.2 kPa)

  • Linear Velocity: 74 cm/sec at 45°C

  • Injector: Split, 10 µL injection volume

  • Detector: FID

Protocol 3: Natural Gas Analysis on Restek Rt®-Alumina BOND/KCl Column[5]
  • Column: Restek Rt®-Alumina BOND/KCl, 50 m x 0.53 mm, 10 µm film thickness

  • Oven Program: 45°C (hold 1 min) to 200°C at 10°C/min (hold 8.5 min)

  • Carrier Gas: Hydrogen, constant pressure at 8.0 psi (55.2 kPa)

  • Linear Velocity: 45 cm/sec at 45°C

  • Injector: Split, 500 µL injection volume, 200°C

  • Detector: FID at 200°C

Experimental Workflow for Alkane Isomer Analysis

The following diagram illustrates the typical workflow for separating alkane isomers using Gas Chromatography.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Sample Gaseous Sample GasSamplingValve Gas Sampling Valve (e.g., 6-port) Sample->GasSamplingValve Injector Split/Splitless Inlet GasSamplingValve->Injector Column PLOT GC Column (e.g., Alumina) Injector->Column Detector Detector (FID) Column->Detector Oven Temperature Programmed Oven Oven->Column DataSystem Data Acquisition System Detector->DataSystem Chromatogram Chromatogram DataSystem->Chromatogram Analysis Peak Integration & Identification Chromatogram->Analysis

Caption: General experimental workflow for GC analysis of alkane isomers.

Optimizing Your Separation

Achieving baseline separation of closely related alkane isomers often requires careful optimization of the GC method parameters.[8] The choice of a non-polar column is generally ideal, as the separation of alkanes is primarily governed by their boiling points.[8]

Key parameters to consider for optimization include:

  • Stationary Phase: The polarity of the stationary phase is critical for selectivity. Alumina PLOT columns offer high selectivity for light hydrocarbons.

  • Column Dimensions: Longer columns provide greater resolution but increase analysis time. Smaller internal diameter (ID) columns enhance efficiency and resolution.[8]

  • Film Thickness: Thicker films increase the retention of volatile compounds, which can improve resolution.[8]

  • Temperature Program: A slow oven temperature ramp rate increases the interaction time of analytes with the stationary phase, which can enhance the separation of closely eluting isomers.[9] A good starting point for a broad range of alkanes is an initial temperature of 40°C, held for 2 minutes, followed by a ramp of 5°C/min to 300°C.[8]

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas should be set to its optimum for the chosen gas (e.g., Helium or Hydrogen) to maximize efficiency.

By carefully selecting the GC column and optimizing the analytical method, researchers can achieve reliable and high-resolution separation of alkane isomers, leading to more accurate quantitative and qualitative results.

References

Cross-Validation of 4-Methylnonane Analysis: A Comparative Guide to GC-FID and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of 4-Methylnonane, the choice between Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) is a critical decision. This guide provides a comprehensive cross-validation of these two powerful analytical techniques, offering a detailed comparison of their performance characteristics, experimental protocols, and data presentation to inform your method selection.

Executive Summary

Both GC-FID and GC-MS are well-established methods for the analysis of volatile organic compounds like this compound. GC-FID is a robust, cost-effective technique that offers high precision and a wide linear range, making it suitable for routine quantification where the analyte is well-separated from the matrix.[1][2][3] In contrast, GC-MS provides unparalleled selectivity and sensitivity, enabling confident identification and quantification of this compound, even in complex matrices.[2][3][4] The mass spectrometer's ability to provide structural information makes it the gold standard for confirmatory analysis.[2][5]

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the analysis of this compound, based on established validation parameters for similar volatile hydrocarbons.

Validation ParameterGC-FIDGC-MS (SIM Mode)
Linearity (R²) ≥ 0.999[1]> 0.999[4]
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL range
Accuracy (Recovery %) 85-115%90-110%[6][7]
Precision (RSD%) < 5%< 10%[6][7]
Selectivity Good (retention time based)Excellent (mass-to-charge ratio based)[3]
Cost LowerHigher
Ease of Use SimplerMore complex

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-FID and GC-MS are provided below. These protocols are based on typical parameters for volatile hydrocarbon analysis and should be optimized for specific instrumentation and sample matrices.

Sample Preparation

A common sample preparation procedure for both methods involves:

  • Standard Preparation : Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or pentane).

  • Calibration Standards : Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Extraction (if necessary) : For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be employed to isolate this compound.

  • Internal Standard : It is recommended to use an internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) for improved accuracy and precision.

GC-FID Methodology
  • Gas Chromatograph : Agilent 7890B GC system or equivalent.

  • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector : Split/splitless injector at 250°C.

  • Injection Volume : 1 µL.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector : Flame Ionization Detector (FID) at 280°C.

  • Makeup Gas : Nitrogen at 25 mL/min.

  • Hydrogen Flow : 30 mL/min.

  • Air Flow : 300 mL/min.

GC-MS Methodology
  • Gas Chromatograph : Agilent 7890B GC system coupled to a 5977B Mass Selective Detector or equivalent.

  • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector : Split/splitless injector at 250°C.

  • Injection Volume : 1 µL.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Mass Spectrometer :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature : 230°C.

    • Transfer Line Temperature : 280°C.

    • Acquisition Mode : Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions of this compound (e.g., m/z 43, 57, 71, 142). A full scan mode (e.g., m/z 40-200) can be used for initial identification.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the analysis of this compound by GC-FID and GC-MS.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Extraction Extraction (if needed) Sample->Extraction Standard Standard Preparation FinalSample Final Sample Standard->FinalSample Extraction->FinalSample Injection GC Injection FinalSample->Injection Separation GC Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

GC-FID analytical workflow.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction (if needed) Sample->Extraction Standard Standard Preparation FinalSample Final Sample Standard->FinalSample Extraction->FinalSample Injection GC Injection FinalSample->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection MS Detection MassAnalysis->Detection Identification Identification (Mass Spectrum) Detection->Identification Integration Peak Integration Identification->Integration Quantification Quantification Integration->Quantification

GC-MS analytical workflow.

References

A Guide to Inter-laboratory Comparison of 4-Methylnonane Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for researchers, scientists, and drug development professionals to conduct an inter-laboratory comparison for the measurement of 4-Methylnonane. While specific round-robin test data for this compound is not publicly available, this document outlines the principles, protocols, and data handling procedures for establishing such a comparison. The guide is based on established practices for analytical method validation and inter-laboratory studies.

Introduction to Inter-laboratory Comparisons

Inter-laboratory comparisons (ILCs), often conducted as round-robin tests or proficiency testing (PT), are crucial for evaluating the performance of analytical methods and the competence of participating laboratories.[1] These studies involve distributing identical, homogeneous, and stable samples to multiple laboratories for analysis.[2] The results are then collected and statistically analyzed to assess the reproducibility of the analytical method and identify any systematic biases between laboratories.[2][3] The primary goals of an ILC for this compound measurement would be to:

  • Assess the reliability and comparability of different analytical methods used for this compound quantification.

  • Evaluate the proficiency of individual laboratories in performing the analysis.

  • Identify potential sources of error and variability in the measurement process.

  • Establish a consensus value for the concentration of this compound in a given matrix, if a certified reference material is not available.

Hypothetical Inter-laboratory Comparison Workflow

A typical inter-laboratory comparison for this compound would follow a structured workflow, from the initial planning stages to the final report.

Inter-laboratory Comparison Workflow for this compound Measurement cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis and Reporting A Define Objectives and Scope B Select Analytical Methods A->B C Prepare and Validate Homogeneous Samples B->C D Design Study Protocol C->D E Distribute Samples and Protocol to Participating Labs D->E F Laboratories Perform Analysis E->F G Laboratories Submit Results F->G H Statistical Analysis of Results (e.g., z-scores) G->H I Evaluation of Laboratory Performance H->I J Final Report Generation I->J

Caption: Workflow of a typical inter-laboratory comparison study for this compound.

Experimental Protocol: Quantification of this compound by GC-MS

The following is a detailed, hypothetical experimental protocol for the quantification of this compound in a liquid matrix (e.g., a solvent or simulated biological fluid) using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for volatile compounds like this compound.

3.1. Principle

This method is based on the separation of this compound from other components in the sample matrix using a gas chromatograph, followed by detection and quantification using a mass spectrometer. An internal standard (e.g., an isotopically labeled analog or a structurally similar compound with a different retention time) is used to improve accuracy and precision.

3.2. Materials and Reagents

  • This compound standard (purity ≥98%)

  • Internal Standard (IS), e.g., Dodecane or a deuterated alkane

  • High-purity solvent (e.g., hexane (B92381) or methanol, HPLC grade or higher)

  • Sample vials with PTFE-lined septa

  • Micropipettes and syringes

3.3. Instrumentation

  • Gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Mass spectrometer detector (capable of electron ionization)

  • Autosampler

3.4. Sample Preparation

  • Stock Solutions: Prepare a stock solution of this compound (e.g., 1000 µg/mL) and the internal standard in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL). Spike each calibration standard with a constant concentration of the internal standard.

  • Sample Preparation: For each unknown sample provided by the ILC coordinator, add a known volume of the internal standard stock solution to a known volume of the sample.

3.5. GC-MS Conditions

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85) and the internal standard.

3.6. Data Analysis

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve.

  • Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

Data Presentation and Comparison

The results from the participating laboratories should be compiled into a clear and concise table to facilitate comparison. The table should include the reported concentrations, standard deviations, and calculated performance scores.

Table 1: Hypothetical Inter-laboratory Comparison Results for this compound Measurement

Laboratory IDReported Concentration (µg/mL)Standard Deviation (µg/mL)Number of Replicatesz-score*
Lab 019.850.453-0.25
Lab 0210.500.6030.83
Lab 039.500.303-0.83
Lab 0411.200.7532.00
Lab 0510.100.5030.17
Assigned Value 10.00
Standard Deviation for Proficiency Assessment 0.60

*z-score = (Reported Value - Assigned Value) / Standard Deviation for Proficiency Assessment. A z-score between -2 and 2 is generally considered satisfactory.

Logical Framework for Data Interpretation

Data Interpretation Logic A Collect Raw Data from All Laboratories B Calculate Individual Laboratory Means and Standard Deviations A->B C Determine the Assigned Value (e.g., robust mean) B->C D Calculate Performance Statistics (e.g., z-scores) C->D E Identify Outliers and Systematic Biases D->E F Evaluate Overall Method Performance (Reproducibility) E->F G Assess Individual Laboratory Proficiency E->G H Provide Feedback to Participants G->H I Recommend Corrective Actions for Outliers H->I

Caption: Logical flow for the interpretation of inter-laboratory comparison data.

Conclusion

This guide provides a comprehensive framework for establishing an inter-laboratory comparison for the measurement of this compound. By adhering to a well-defined protocol and employing robust statistical analysis, such a study can significantly contribute to ensuring the quality and comparability of analytical data across different laboratories. It is recommended that any future inter-laboratory comparison for this compound follows established international guidelines, such as those from ISO/IEC 17043.[1]

References

A Comparative Analysis of 4-Methylnonane and Other Branched Alkanes as Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more efficient and cleaner-burning fuels has led to extensive research into the efficacy of various fuel additives. Among these, branched alkanes have garnered significant attention for their ability to enhance fuel properties, particularly in gasoline formulations. This guide provides a detailed comparison of the efficacy of 4-Methylnonane as a fuel additive against other representative branched decane (B31447) isomers and the straight-chain n-decane. The comparison is based on key performance indicators including Research Octane (B31449) Number (RON), Motor Octane Number (MON), Cetane Number (CN), and Heat of Combustion.

Executive Summary

Branched alkanes are known to improve the octane rating of gasoline, which is a measure of its resistance to knocking or premature detonation in an internal combustion engine. This property is crucial for modern high-compression engines to operate efficiently and without damage. Generally, a higher degree of branching in an alkane's structure leads to a higher octane number. Conversely, for diesel fuels, a higher cetane number, indicating a shorter ignition delay, is desirable. Straight-chain alkanes tend to have higher cetane numbers. The heat of combustion, which represents the energy released during burning, is also a critical factor in evaluating a fuel's performance. This guide synthesizes available experimental data to provide a clear comparison of this compound with its isomers.

Quantitative Data Comparison

CompoundChemical FormulaResearch Octane Number (RON)Motor Octane Number (MON)Cetane Number (CN)Standard Liquid Enthalpy of Combustion (kJ/mol)
This compound C₁₀H₂₂Data Not AvailableData Not AvailableData Not AvailableData Not Available
2-Methylnonane (B165365) C₁₀H₂₂Data Not AvailableData Not AvailableData Not Available-6799.9 ± 2.8[1]
3-Methylnonane C₁₀H₂₂Data Not AvailableData Not AvailableData Not AvailableData Not Available
5-Methylnonane (B93649) C₁₀H₂₂Data Not AvailableData Not AvailableData Not Available-6797.3 ± 2.8[1]
2,2-Dimethyloctane (B44098) C₁₀H₂₂Data Not AvailableData Not Available59[2]Data Not Available
3,3-Dimethyloctane C₁₀H₂₂Data Not AvailableData Not AvailableData Not AvailableData Not Available
n-Decane C₁₀H₂₂--76 - 78[3][4]-6778.29[5]

Note: The absence of data for RON and MON for these specific decane isomers highlights a gap in publicly available experimental research.

Discussion of Performance Metrics

Octane Number (RON and MON): As a general principle, branching in alkanes increases the octane number.[6] This is because branched structures are more resistant to autoignition under compression compared to their straight-chain counterparts. While specific RON and MON values for this compound and other branched decanes are not available in the searched literature, it is expected that they would exhibit significantly higher octane numbers than n-decane. The degree of branching and the position of the methyl group influence the octane rating. Highly branched isomers, such as those with quaternary carbon centers (e.g., 2,2-dimethyloctane), generally have the highest octane numbers.

Cetane Number (CN): The cetane number is a measure of the ignition quality of diesel fuel. Higher cetane numbers indicate a shorter delay between fuel injection and ignition. Straight-chain alkanes, like n-decane, have high cetane numbers, making them good diesel fuels.[3] Branching, on the other hand, tends to decrease the cetane number. The cetane number of 2,2-dimethyloctane is reported to be 59, which is lower than that of n-decane.[2] It can be inferred that this compound would also have a lower cetane number than n-decane.

Heat of Combustion: The heat of combustion is the energy released when a compound undergoes complete combustion with oxygen. The available data for 2-methylnonane and 5-methylnonane show a slightly more negative (higher energy release) enthalpy of combustion compared to n-decane.[1][5] This suggests that from a pure energy content perspective, these branched isomers are comparable to the straight-chain alkane.

Experimental Protocols

The determination of the performance metrics discussed above follows standardized experimental procedures.

Octane Number Determination (RON and MON)

The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[7][8]

  • ASTM D2699 (RON): This method simulates fuel performance under mild, low-speed driving conditions. The CFR engine is operated at 600 rpm with a specific intake air temperature. The compression ratio is varied until a standard level of "knock" is detected. This is then compared to the knocking characteristics of primary reference fuels (a mixture of isooctane (B107328) and n-heptane) to assign the RON.[2][9]

  • ASTM D2700 (MON): This method evaluates fuel performance under more severe, high-speed, and high-load conditions. The CFR engine is operated at 900 rpm with a higher intake air temperature and a preheated fuel-air mixture. The procedure for determining the MON is similar to the RON test, involving a comparison against primary reference fuels.[8][10]

Cetane Number Determination

The cetane number is determined using a standardized single-cylinder diesel engine according to the ASTM D613 method.[5][11][12]

  • A fuel sample is burned in the engine, and its ignition delay is compared to that of reference fuels with known cetane numbers.[12][13] The reference fuels are blends of n-cetane (hexadecane), which has a cetane number of 100, and 2,2,4,4,6,8,8-heptamethylnonane, which has a cetane number of 15.[4] The cetane number of the sample is the percentage by volume of n-cetane in a reference fuel blend that has the same ignition delay.

Heat of Combustion Determination

The heat of combustion of liquid fuels is typically determined using a bomb calorimeter .[14][15][16][17][18]

  • A known mass of the liquid sample is placed in a crucible inside a sealed container called a "bomb," which is pressurized with pure oxygen.

  • The sample is ignited electrically.

  • The heat released by the combustion is absorbed by a surrounding water bath of known volume.

  • The temperature increase of the water is measured to calculate the heat of combustion of the sample.

Signaling Pathways and Logical Relationships

The performance of branched alkanes as fuel additives is primarily governed by their chemical kinetics during combustion, rather than biological signaling pathways. The key logical relationship is the influence of molecular structure on combustion properties.

G cluster_structure Molecular Structure cluster_properties Combustion Properties cluster_application Engine Application Straight-Chain Alkane Straight-Chain Alkane High Cetane Number High Cetane Number Straight-Chain Alkane->High Cetane Number Leads to Low Octane Number Low Octane Number Straight-Chain Alkane->Low Octane Number Leads to Branched Alkane Branched Alkane High Octane Number (RON/MON) High Octane Number (RON/MON) Branched Alkane->High Octane Number (RON/MON) Leads to Low Cetane Number Low Cetane Number Branched Alkane->Low Cetane Number Leads to Gasoline Engine (Anti-Knock) Gasoline Engine (Anti-Knock) High Octane Number (RON/MON)->Gasoline Engine (Anti-Knock) Desirable for Diesel Engine (Ignition Quality) Diesel Engine (Ignition Quality) High Cetane Number->Diesel Engine (Ignition Quality) Desirable for

Caption: Influence of alkane structure on fuel properties and engine application.

Experimental Workflow for Fuel Additive Evaluation

The evaluation of a new fuel additive like this compound typically follows a structured workflow.

G Sample_Preparation Prepare Fuel Blends (e.g., Gasoline + this compound) RON_MON_Testing ASTM D2699 (RON) & ASTM D2700 (MON) Testing Sample_Preparation->RON_MON_Testing Cetane_Testing ASTM D613 Cetane Number Testing Sample_Preparation->Cetane_Testing Combustion_Testing Bomb Calorimetry (Heat of Combustion) Sample_Preparation->Combustion_Testing Data_Analysis Comparative Data Analysis RON_MON_Testing->Data_Analysis Cetane_Testing->Data_Analysis Combustion_Testing->Data_Analysis Performance_Evaluation Evaluate Efficacy as Fuel Additive Data_Analysis->Performance_Evaluation

Caption: Standard workflow for evaluating the performance of a fuel additive.

Conclusion

References

A Comparative Analysis of the Semiochemical Effects of 4-Methylnonane and Its Analogs in Insect Chemical Communication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the semiochemical effects of 4-methylnonane and its key analogs, particularly 4-methyl-5-nonanol (B104968) and 4-methyl-5-nonanone. The focus is on their role as insect pheromones, detailing their behavioral and electrophysiological impacts, and the experimental methodologies used to elucidate these functions. This analysis is supported by available experimental data to offer an objective comparison for researchers in chemical ecology and pest management.

Introduction to this compound and Its Analogs as Semiochemicals

Semiochemicals are chemical substances that carry information between organisms and are crucial in mediating interactions such as mating, aggregation, and host location. Within this broad class of compounds, methyl-branched alkanes and their oxygenated derivatives (alcohols and ketones) play a significant role as pheromones in numerous insect species, particularly within the order Coleoptera and the family Curculionidae (weevils).

While this compound itself is a simple branched alkane, its analogs, 4-methyl-5-nonanol and 4-methyl-5-nonanone, are well-established as potent aggregation pheromones for several economically significant palm weevil species, including the red palm weevil, Rhynchophorus ferrugineus. These compounds attract both males and females to a common location for feeding and mating. The bioactivity of these semiochemicals is highly dependent on their specific chemical structure, including the position of the methyl group and the stereochemistry of the molecule. Understanding the structure-activity relationships of these compounds is crucial for developing effective and species-specific pest management strategies.

This guide will delve into the known semiochemical effects of this compound's most prominent analogs, present comparative data where available, and outline the standard experimental protocols for their evaluation.

Comparative Bioactivity of this compound Analogs

Direct comparative studies on the semiochemical effects of this compound against its alcohol and ketone analogs are not extensively documented in publicly available literature. However, the existing research on the individual activities of these analogs, particularly in weevils, allows for a comparative assessment. The primary focus of research has been on 4-methyl-5-nonanol and its corresponding ketone, 4-methyl-5-nonanone, due to their identification as major components of aggregation pheromones.

Table 1: Electroantennography (EAG) and Behavioral Responses to this compound Analogs in Weevils

CompoundInsect SpeciesBioassay TypeDosage/ConcentrationObserved ResponseReference
4-Methyl-5-nonanol Rhynchophorus ferrugineusOlfactometer1, 10, 100, 1000 ngSignificant attraction at all doses; mated females showed a stronger response.
4-Methyl-5-nonanol Rhynchophorus ferrugineusField Trapping3 mg/dayHigh attractancy, used in mass trapping.
4-Methyl-5-nonanone Rhynchophorus ferrugineusField TrappingSynergist with 4-methyl-5-nonanolEnhances the attraction of 4-methyl-5-nonanol.
(4S,5S)-4-Methyl-5-nonanol Rhynchophorus spp.Pheromone IdentificationN/AMajor aggregation pheromone component for several species.
Sordidin Cosmopolites sordidusField TrappingCommercial LuresEffective for mass trapping of the banana weevil.

Structure-Activity Relationships

The biological activity of methyl-branched alkanes and their derivatives as semiochemicals is critically influenced by their structural features:

  • Position of the Methyl Branch: Studies on other methyl-branched alkanes, such as in the parasitic wasp Lariophagus distinguendus, have shown that the position of the methyl group is crucial for bioactivity. Shifting the methyl group can significantly reduce or eliminate the pheromonal response.

  • Functional Group: The presence and type of oxygen-containing functional group (hydroxyl or carbonyl) dramatically impact the compound's role and potency. For many weevil species, the secondary alcohol (e.g., 4-methyl-5-nonanol) is the primary pheromone component, while the corresponding ketone (e.g., 4-methyl-5-nonanone) often acts as a synergist. The parent alkane, this compound, is not reported as a primary attractant for these species.

  • Stereochemistry: For chiral molecules like 4-methyl-5-nonanol, the specific stereoisomer is often critical for biological activity. For instance, (4S,5S)-4-Methyl-5-nonanol is the naturally produced and most active isomer for several Rhynchophorus species.

Experimental Protocols

The evaluation of semiochemical effects relies on a combination of electrophysiological and behavioral assays.

Electroantennography (EAG)

EAG is a technique used to measure the overall electrical response of an insect's antenna to an odorant stimulus. It is a valuable tool for screening compounds for olfactory activity.

Methodology:

  • Antenna Preparation: An antenna is excised from a live, immobilized insect. The distal tip and the base of the antenna are carefully inserted into two glass capillary electrodes filled with a conductive saline solution.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air carrying a known concentration of the test compound is injected into the airstream for a short duration (typically 0.5-1 second).

  • Signal Recording: The change in electrical potential between the two electrodes, representing the summed response of the olfactory receptor neurons, is amplified and recorded. The amplitude of this depolarization is measured as the EAG response.

  • Data Analysis: Responses to test compounds are typically normalized by subtracting the response to a solvent control (e.g., hexane) and/or expressed as a percentage of the response to a standard reference compound.

Experimental_Workflow_for_Semiochemical_Analysis

Behavioral Bioassays

Y-tube or multi-arm olfactometers are used to assess the preference of an insect for different odor sources in a controlled laboratory setting.

Methodology:

  • Apparatus Setup: A Y-shaped or multi-armed glass or acrylic tube is used. A gentle, continuous airflow is established through each arm, converging at the central tube where the insect is introduced.

  • Odor Application: A filter paper treated with a specific amount of a test compound is placed in one arm, while a solvent-treated filter paper (control) is placed in the other arm(s).

  • Insect Introduction: A single insect is released at the downwind end of the central tube.

  • Choice Recording: The insect's movement is observed for a set period. A choice is recorded when the insect walks a predetermined distance into one of the arms. The number of insects choosing each arm is recorded.

  • Data Analysis: Statistical tests (e.g., Chi-square test) are used to determine if there is a significant preference for the arm containing the test compound over the control.

Wind tunnels provide a more naturalistic setting to study an insect's upwind flight behavior in response to an odor plume.

Methodology:

  • Tunnel Setup: A flight chamber with controlled airflow, lighting, and temperature is used. A plume of the test odor is generated at the upwind end of the tunnel.

  • Insect Release: Insects are released onto a platform at the downwind end of the tunnel.

  • Behavioral Observation: The insect's flight path is recorded and analyzed for behaviors such as taking flight, upwind anemotaxis (oriented flight against the wind), casting (zigzagging flight), and landing at the odor source.

  • Data Analysis: The percentage of insects exhibiting each behavior is calculated and compared for different test compounds and concentrations.

Olfactory Signaling Pathway

The perception of semiochemicals like this compound and its analogs in insects involves a complex signaling cascade within the olfactory sensory neurons (OSNs) located in the antennae. While the specific receptors for these compounds are not fully characterized in all relevant species, a general pathway for odorant detection has been established.

Olfactory_Signaling_Pathway

Pathway Description:

  • Binding to Odorant Binding Proteins (OBPs): Volatile semiochemicals enter the sensillum lymph through pores in the cuticle of the insect antenna. Here, they are bound by Odorant Binding Proteins (OBPs), which solubilize the hydrophobic odorant molecules and transport them to the dendritic membrane of the Olfactory Sensory Neurons (OSNs).

  • Receptor Activation: The OBP-odorant complex interacts with a specific Odorant Receptor (OR) protein complex embedded in the OSN membrane. This complex is typically a heterodimer consisting of a variable, ligand-binding OR subunit (ORx) and a highly conserved co-receptor (Orco). The binding of the specific semiochemical to the ORx subunit induces a conformational change in the receptor complex.

  • Ion Channel Gating and Depolarization: The activation of the OR-Orco complex directly gates an associated ion channel, leading to an influx of cations (such as Na+ and Ca2+) into the neuron. This influx of positive ions causes a depolarization of the neuronal membrane.

  • Signal Transduction: If the depolarization reaches a certain threshold, it triggers the generation of action potentials, which are electrical signals that travel along the axon of the OSN to the antennal lobe of the insect's brain. The brain then processes these signals, leading to a behavioral response, such as attraction towards the source of the pheromone.

Conclusion

While this compound itself is not a widely documented insect semiochemical, its alcohol and ketone analogs, 4-methyl-5-nonanol and 4-methyl-5-nonanone, are of significant importance in the chemical ecology of many weevil species. The available data strongly indicate that the secondary alcohol, 4-methyl-5-nonanol, is a primary aggregation pheromone, with its activity often enhanced by the corresponding ketone. The specificity of the insect's response is highly dependent on the precise chemical structure, including the position of the methyl group and the stereochemistry.

The experimental protocols of electroantennography and various behavioral bioassays are fundamental in elucidating these structure-activity relationships. Future research focusing on a systematic comparison of a wider range of this compound analogs, including the parent alkane and isomers with varied methyl group positions, would provide a more complete understanding of the structural requirements for receptor binding and behavioral activation. Such studies will be invaluable for the development of more refined and effective semiochemical-based strategies for the management of pest insect populations.

4-Methylnonane: A Potential Volatile Organic Compound Biomarker in Disease Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of non-invasive, sensitive, and specific biomarkers is a critical unmet need in modern medicine. Volatile organic compounds (VOCs), present in exhaled breath and other bodily fluids, are emerging as a promising class of biomarkers for a range of diseases, offering the potential for early detection and monitoring.[1][2][3][4] This guide explores the validation of 4-methylnonane, a specific VOC, as a potential biomarker and compares it to established biomarkers across several key disease areas.

While research directly validating this compound as a definitive biomarker for a specific disease is limited, its nature as an endogenous VOC makes it a candidate for investigation.[2] VOCs like this compound are products of metabolic processes that can be altered in pathological states.[3] This guide provides a framework for evaluating its potential by comparing it with current gold-standard biomarkers for cancer, metabolic disorders, and neurodegenerative diseases.

Comparative Analysis of Biomarkers

The following tables provide a comparative overview of this compound as a potential VOC biomarker against established biomarkers in different disease categories.

Table 1: Comparison with Cancer Biomarkers
Biomarker CategorySpecific ExamplesSample TypeAdvantagesDisadvantages
Potential VOC Biomarker This compoundExhaled Breath, Urine, BloodNon-invasive, potentially high patient compliance, reflects real-time metabolic changes.Lack of established clinical validation, potential for environmental contamination, requires sensitive analytical techniques.
Established Lung Cancer Biomarkers EGFR, ALK, ROS1, BRAF V600E, PD-L1[5][6][7][8]Tumor Tissue, Blood (liquid biopsy)High specificity for targeted therapies, well-validated prognostic and predictive value.Invasive sample collection (biopsy), may not reflect tumor heterogeneity, liquid biopsies can have lower sensitivity.
Established Breast Cancer Biomarkers ER, PR, HER2, Ki-67, CA 15-3, CA 27.29[2][9][10][11][12]Tumor Tissue, BloodEssential for treatment decisions (hormonal, targeted therapy), prognostic value.Tissue biopsy is invasive, blood markers may lack sensitivity for early-stage disease.
Established Colorectal Cancer Biomarkers CEA, KRAS, BRAF, MSI, methylated SEPT9[13][14][15][16]Blood, Stool, Tumor TissueUseful for monitoring recurrence (CEA), guiding targeted therapy (KRAS, BRAF), and screening (stool DNA).CEA has low specificity, tissue-based markers require invasive procedures, stool tests can have variable compliance.
Table 2: Comparison with Metabolic Disorder Biomarkers
Biomarker CategorySpecific ExamplesSample TypeAdvantagesDisadvantages
Potential VOC Biomarker This compoundExhaled Breath, UrineNon-invasive, may reflect systemic metabolic changes.Not validated, potential for confounding by diet and lifestyle.
Established Diabetes Mellitus Biomarkers HbA1c, Fasting Plasma Glucose, C-peptide, Islet autoantibodies[4][17][18][19]BloodWell-established diagnostic and monitoring tools, standardized assays.Reflects longer-term glycemic control (HbA1c) rather than immediate fluctuations, requires blood draw.
Established Metabolic Syndrome Biomarkers Triglycerides, HDL Cholesterol, Blood Pressure, Fasting Glucose, Leptin, Adiponectin[20][21][22][23]Blood, Physical MeasurementClearly defined criteria for diagnosis, widely available tests.Individual components may not be specific to metabolic syndrome, requires multiple measurements.
Table 3: Comparison with Neurodegenerative Disease Biomarkers
Biomarker CategorySpecific ExamplesSample TypeAdvantagesDisadvantages
Potential VOC Biomarker This compoundExhaled Breath, Cerebrospinal Fluid (CSF)Non-invasive (breath), could reflect neuroinflammation or metabolic dysregulation.Highly speculative, blood-brain barrier may limit release into breath.
Established Alzheimer's Disease Biomarkers Aβ42, p-Tau, t-Tau in CSF; Amyloid PET imaging[24][25][26][27][28]CSF, NeuroimagingHigh diagnostic accuracy, reflects core pathology.CSF collection is invasive, PET imaging is expensive and not widely available.
Established Parkinson's Disease Biomarkers α-synuclein (in CSF and skin biopsies), DaTscan[1][3][29][30][31]CSF, Skin Biopsy, NeuroimagingCan support clinical diagnosis, α-synuclein seed amplification assays show high sensitivity.CSF and skin biopsies are invasive, DaTscan can be expensive.

Experimental Protocols

The validation of a novel biomarker like this compound requires rigorous and standardized experimental protocols. Below are generalized methodologies for the key experiments involved in VOC biomarker research.

Protocol 1: Breath Sample Collection
  • Patient Preparation: Patients should fast for a specified period (e.g., 8-12 hours) to minimize the influence of dietary VOCs. They should also avoid smoking and the use of scented products before collection.

  • Environmental Control: Breath collection should occur in a controlled environment with filtered air to minimize background contamination.

  • Sample Collection: Use of an inert collection device, such as a Tedlar bag or a specialized breath sampler (e.g., Bio-VOC™ sampler), is crucial.[32][33] The subject should exhale a single, slow, complete breath into the device. The end-tidal breath, which is rich in alveolar air and endogenous VOCs, is often targeted.

  • Sample Storage: Samples should be processed immediately or stored at a specific temperature (e.g., 4°C) for a limited time to prevent degradation of VOCs.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of VOCs
  • Sample Pre-concentration: VOCs from the breath sample are typically concentrated onto a sorbent tube. This is often achieved through thermal desorption, where the sorbent tube is heated to release the trapped VOCs.

  • Gas Chromatography (GC) Separation: The released VOCs are injected into a GC column. The GC separates the compounds based on their volatility and interaction with the column's stationary phase. The oven temperature is programmed to ramp up, allowing for the sequential elution of different VOCs.

  • Mass Spectrometry (MS) Detection and Identification: As compounds elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and separates them based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify and quantify the VOCs present in the sample. This is typically done by comparing the obtained spectra to a library of known compounds (e.g., NIST library).

Visualizing the Path to Validation

The following diagrams illustrate the general workflow for biomarker validation and a hypothetical signaling pathway that could lead to the production of a VOC like this compound.

G General Workflow for VOC Biomarker Validation cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_implementation Implementation Phase Discovery Untargeted VOC Profiling (e.g., GC-MS) Candidate_Selection Identification of Potential Biomarker Candidates Discovery->Candidate_Selection Bioinformatics & Statistical Analysis Analytical_Validation Analytical Method Validation (Sensitivity, Specificity, Reproducibility) Candidate_Selection->Analytical_Validation Clinical_Validation Clinical Cohort Studies (Case vs. Control) Analytical_Validation->Clinical_Validation Large_Scale_Trials Large-Scale Clinical Trials Clinical_Validation->Large_Scale_Trials Clinical_Utility Assessment of Clinical Utility Large_Scale_Trials->Clinical_Utility

Caption: A flowchart illustrating the multi-phase process of VOC biomarker validation.

G Hypothetical Origin of this compound from Cellular Metabolism cluster_disease Disease State cluster_production VOC Production cluster_release Release and Detection Disease Disease Pathophysiology (e.g., Oxidative Stress, Inflammation) Altered_Metabolism Altered Cellular Metabolism Disease->Altered_Metabolism Precursor Metabolic Precursor (e.g., Fatty Acid) Altered_Metabolism->Precursor Enzymatic_Reaction Enzymatic or Non-Enzymatic Reaction Precursor->Enzymatic_Reaction VOC_Production Production of this compound Enzymatic_Reaction->VOC_Production Bloodstream Release into Bloodstream VOC_Production->Bloodstream Exhalation Exhalation via Lungs Bloodstream->Exhalation

Caption: A diagram showing a potential pathway for the generation of this compound.

Conclusion

The validation of this compound as a clinical biomarker is still in its nascent stages. However, the broader field of VOC analysis holds immense promise for the future of diagnostics. The non-invasive nature of breath collection, coupled with the potential for real-time metabolic information, makes VOCs an attractive area of research. For this compound to transition from a potential to a validated biomarker, extensive research is required, including large-scale clinical studies to establish its sensitivity and specificity for particular diseases, alongside the standardization of collection and analytical methodologies. This guide serves as a foundational resource for researchers and clinicians interested in exploring the potential of this compound and other VOCs in their respective fields.

References

A Comparative Guide to the Linearity and Range of 4-Methylnonane Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the detection and quantification of 4-Methylnonane, a volatile organic compound (VOC) of interest in various research fields. The focus of this comparison is on two critical performance parameters: linearity and analytical range. Understanding these parameters is crucial for selecting the most appropriate method to ensure accurate and reliable quantification of this compound in diverse sample matrices.

Overview of Detection Methods

The primary analytical technique for the determination of this compound and other volatile alkanes is Gas Chromatography (GC). This powerful separation technique is typically coupled with a sensitive detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). For trace-level analysis, sample preparation techniques such as Headspace Solid-Phase Microextraction (HS-SPME) are often employed to pre-concentrate the analyte, thereby enhancing sensitivity.

Performance Comparison of Detection Methods

The selection of a suitable analytical method depends on the specific requirements of the study, including the expected concentration range of this compound and the complexity of the sample matrix. The following table summarizes the linearity and range of different GC-based methods for the analysis of alkanes, providing an insight into the expected performance for this compound detection.

MethodAnalyte ClassLinearity (R²)Linear RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MSn-Alkanes (C21-C36)Not Specified5 - 100 nmolNot Specified5 nmol[1][2]
µGC-FIDn-AlkanesNot SpecifiedNot Specified0.03 - 0.15 mg/kg0.1 - 0.5 mg/kg[3]
GC-SICRIT®-HRMSn-Alkanes (C8-C20)> 0.993 orders of magnitudeLow ppb rangeNot Specified[4]
HS-SPME-GC-MS/MSVarious Odorants≥ 0.9940.1 - 50 ng/LNot SpecifiedBelow sensory threshold
GC-FIDC2-C4 Hydrocarbons≥ 0.999Not SpecifiedNot SpecifiedNot Specified[5]
HS-GC-FIDFormaldehydeNot SpecifiedNot Specified2.44 µg/g8.12 µg/g[6]

Note: Data presented for alkanes of similar volatility and chemical properties are used as a proxy for this compound where specific data is not available. The performance of a method can vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical methods. Below are representative experimental protocols for the analysis of volatile alkanes, which can be adapted for this compound.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the extraction and analysis of this compound from liquid and solid matrices.

a. Sample Preparation:

  • Place a known amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a headspace vial (e.g., 20 mL).

  • For solid samples, addition of a small amount of pure water may be necessary to facilitate the release of volatiles.

  • Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the aqueous phase and promote the partitioning of analytes into the headspace.

  • If an internal standard is used, it should be added to the vial at this stage.

  • Seal the vial tightly with a PTFE-faced silicone septum and an aluminum cap.

b. HS-SPME Procedure:

  • Incubate the vial at a controlled temperature (e.g., 50-80°C) for a specific time (e.g., 15-30 min) to allow the analytes to equilibrate in the headspace.

  • Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 20-40 min) with agitation.

  • Retract the fiber into the needle and immediately introduce it into the GC injector.

c. GC-MS Parameters:

  • Injector: Splitless mode, Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp to 150°C at a rate of 5°C/min.

    • Ramp to 250°C at a rate of 10°C/min, hold for 5 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is a robust and widely used technique for the quantification of hydrocarbons.

a. Sample Preparation:

  • For liquid samples, a direct injection or a dilution with a suitable solvent (e.g., hexane) may be performed.

  • For solid samples, solvent extraction (e.g., using hexane (B92381) or dichloromethane) followed by concentration of the extract may be necessary.

  • An internal standard can be added to the sample or extract before injection.

b. GC-FID Parameters:

  • Injector: Split/splitless mode, Temperature: 250°C.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program: Similar to the GC-MS program, optimized for the separation of target analytes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Makeup Gas: Nitrogen.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in assessing the linearity and range of a detection method.

experimental_workflow cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution of this compound prep_series Create a Series of Calibration Standards prep_stock->prep_series sample_prep Sample Preparation (e.g., HS-SPME) prep_series->sample_prep Analyze Standards gc_analysis GC Separation sample_prep->gc_analysis detection Detection (MS or FID) gc_analysis->detection peak_integration Peak Area Integration detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve linearity_assessment Assess Linearity (R²) and Determine Range calibration_curve->linearity_assessment

Caption: A general workflow for determining the linearity and range of a this compound detection method.

signaling_pathway_analogy cluster_input Input cluster_system Analytical System cluster_output Output cluster_validation Validation Concentration Analyte Concentration Instrument GC System (Injector, Column, Detector) Concentration->Instrument Proportional Relationship (Linear Range) Response Detector Response (Peak Area) Instrument->Response Linearity Linearity (R²) Response->Linearity Range Dynamic Range (LOD to ULOQ) Response->Range

Caption: A logical diagram illustrating the relationship between analyte concentration and detector response in assessing linearity and range.

References

Robustness Testing of a 4-Methylnonane Analytical Procedure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical procedures is paramount. Robustness testing is a critical component of method validation, providing confidence that minor variations in method parameters do not significantly impact the accuracy and precision of the results. This guide provides a comparative analysis of the robustness of two common analytical techniques for the determination of 4-Methylnonane: Gas Chromatography with a Flame Ionization Detector (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS).

Introduction to Robustness Testing

Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters.[1] It provides an indication of the method's reliability during normal usage.[1] The International Council for Harmonisation (ICH) guidelines emphasize the importance of robustness testing during the development phase of an analytical method.[2] This proactive approach helps to identify critical parameters that require strict control to ensure consistent performance.

This guide will compare a primary analytical procedure, a Gas Chromatography-Flame Ionization Detection (GC-FID) method, with an alternative, a Gas Chromatography-Mass Spectrometry (GC-MS) method, for the analysis of this compound.

Analytical Procedures

This hypothetical GC-FID method is designed for the quantification of this compound.

  • Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Detector: FID at 280°C.

  • Data Acquisition: Peak area of this compound.

This hypothetical GC-MS method provides both quantification and structural confirmation of this compound.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-200.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Acquisition: Total Ion Chromatogram (TIC) and extracted ion chromatograms for characteristic this compound fragments.

Experimental Protocols for Robustness Testing

The robustness of each analytical procedure is evaluated by intentionally varying critical method parameters and observing the effect on the system suitability test (SST) parameters. The SST is a set of tests to ensure the chromatographic system is performing correctly.[3] Key SST parameters include retention time, peak area (for quantification), theoretical plates (a measure of column efficiency), and tailing factor (a measure of peak symmetry).

A standard solution of this compound (e.g., 100 µg/mL in a suitable solvent like hexane) is prepared and analyzed under the nominal and varied conditions.

The following parameters are deliberately varied for both the GC-FID and GC-MS methods:

  • Oven Temperature: ± 2°C from the setpoints in the temperature program.

  • Carrier Gas Flow Rate: ± 10% of the nominal flow rate.

  • Injector Temperature: ± 5°C from the setpoint.

  • Split Ratio: ± 10% variation from the set ratio.

The results of the robustness study are assessed against predefined acceptance criteria for the SST parameters. These criteria ensure that the method remains suitable for its intended purpose despite minor variations.

  • Retention Time: ± 2% of the nominal retention time.

  • Peak Area (%RSD): ≤ 2.0% for replicate injections.

  • Theoretical Plates: ≥ 2000.[4]

  • Tailing Factor: 0.8 - 1.5.[3]

Data Presentation and Comparison

The following tables summarize the illustrative results of the robustness testing for the GC-FID and GC-MS methods.

Table 1: Robustness Testing of the GC-FID Analytical Procedure for this compound

Parameter VariedVariationRetention Time (min)Peak Area (%RSD)Theoretical PlatesTailing FactorAssessment
Nominal Conditions -5.250.8550001.1Pass
Oven Temperature+ 2°C5.180.9545001.1Pass
- 2°C5.320.8552001.1Pass
Flow Rate+ 10%5.051.1530001.2Pass
- 10%5.481.0560001.1Pass
Injector Temperature+ 5°C5.240.9551001.1Pass
- 5°C5.260.8549001.1Pass
Split Ratio+ 10%5.251.2550001.1Pass
- 10%5.251.3548001.1Pass

Table 2: Robustness Testing of the GC-MS Analytical Procedure for this compound

Parameter VariedVariationRetention Time (min)Peak Area (%RSD)Theoretical PlatesTailing FactorAssessment
Nominal Conditions -5.201.2580001.0Pass
Oven Temperature+ 2°C5.131.3575001.0Pass
- 2°C5.271.2583001.0Pass
Flow Rate+ 10%5.011.5560001.1Pass
- 10%5.421.4590001.0Pass
Injector Temperature+ 5°C5.191.3581001.0Pass
- 5°C5.211.2579001.0Pass
Split Ratio+ 10%5.201.6580001.0Pass
- 10%5.201.7578001.0Pass

Visualization of Workflows and Logical Relationships

Visual diagrams can aid in understanding the experimental workflow and the logical connections between different aspects of the robustness study.

Robustness_Test_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation Define_Parameters Define Robustness Parameters and Variations Prepare_Standard Prepare this compound Standard Solution Define_Parameters->Prepare_Standard Nominal_Analysis Analyze under Nominal Conditions Prepare_Standard->Nominal_Analysis Varied_Analysis Analyze under Varied Conditions Prepare_Standard->Varied_Analysis Collect_Data Collect SST Data (RT, Area, Plates, Tailing) Nominal_Analysis->Collect_Data Varied_Analysis->Collect_Data Compare_Criteria Compare Data against Acceptance Criteria Collect_Data->Compare_Criteria Assess_Robustness Assess Method Robustness Compare_Criteria->Assess_Robustness Conclusion Conclusion Assess_Robustness->Conclusion Method is Robust/ Requires Optimization

Diagram 1: Workflow for Robustness Testing of an Analytical Procedure.

Parameter_Impact cluster_params Method Parameters cluster_sst System Suitability Test (SST) Parameters Oven_Temp Oven Temperature Retention_Time Retention Time Oven_Temp->Retention_Time Flow_Rate Flow Rate Flow_Rate->Retention_Time Theoretical_Plates Theoretical Plates Flow_Rate->Theoretical_Plates Injector_Temp Injector Temperature Peak_Area Peak Area Injector_Temp->Peak_Area Split_Ratio Split Ratio Split_Ratio->Peak_Area Result Robust Method Retention_Time->Result Within Acceptance Criteria Peak_Area->Result Within Acceptance Criteria Theoretical_Plates->Result Within Acceptance Criteria Tailing_Factor Tailing Factor Tailing_Factor->Result Within Acceptance Criteria

Diagram 2: Impact of Method Parameter Variations on SST and Method Robustness.

Conclusion

Both the GC-FID and GC-MS methods, as illustrated by the hypothetical data, demonstrate good robustness for the analysis of this compound. The deliberate variations in key method parameters did not lead to significant changes in the system suitability test parameters, and all results remained within the predefined acceptance criteria.

For routine quantitative analysis where the identity of this compound is already established, the GC-FID method offers a robust and cost-effective solution. The GC-MS method, while also robust, provides the added benefit of mass spectral data for definitive peak identification, which is crucial in complex matrices or during method development and validation.

The choice between these two robust methods will ultimately depend on the specific requirements of the analysis, including the need for confirmatory data, sample complexity, and cost considerations. This guide provides a framework for conducting and evaluating the robustness of an analytical procedure for this compound, ensuring the generation of reliable and reproducible data.

References

A Comparative Guide to the Accurate and Precise Quantification of 4-Methylnonane in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to accurately and precisely quantify specific volatile organic compounds (VOCs) like 4-methylnonane in complex matrices is of paramount importance. This guide provides an objective comparison of common analytical methodologies for this compound quantification, supported by representative experimental data to aid in method selection and development.

The primary analytical technique for the quantification of this compound and other hydrocarbons is Gas Chromatography-Mass Spectrometry (GC-MS). The precision and accuracy of a GC-MS method are highly dependent on the sample preparation technique and the specific instrument parameters. This guide will focus on three prevalent sample preparation techniques coupled with GC-MS: Headspace (HS), Solid-Phase Microextraction (SPME), and Liquid-Liquid Extraction (LLE).

Quantitative Performance Comparison

The following table summarizes typical performance characteristics for the quantification of volatile organic compounds, including branched alkanes like this compound, using different sample preparation methods coupled with GC-MS. The data presented is a synthesis of values reported in validation studies for similar analytes in complex matrices such as environmental and biological samples.[1][2]

ParameterHeadspace (HS) - GC-MSSolid-Phase Microextraction (SPME) - GC-MSLiquid-Liquid Extraction (LLE) - GC-MS
Accuracy (% Recovery) 85 - 115%90 - 110%80 - 120%
Precision (RSD%)
- Intra-day≤ 15%≤ 10%≤ 15%
- Inter-day≤ 20%≤ 15%≤ 20%
Limit of Detection (LOD) 0.1 - 5 µg/L0.01 - 1 µg/L1 - 10 µg/L
Limit of Quantification (LOQ) 0.5 - 15 µg/L0.05 - 3 µg/L3 - 30 µg/L
Matrix Effects Low to ModerateLowModerate to High
Sample Throughput HighMediumLow to Medium
Solvent Consumption NoneLowHigh

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the quantification of this compound using the compared methods.

Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for the analysis of volatile compounds in liquid or solid matrices and is characterized by its simplicity and high throughput.

Sample Preparation:

  • An accurately weighed or measured amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) is placed into a headspace vial.

  • An internal standard (e.g., a deuterated analog of this compound or another branched alkane not present in the sample) is added.

  • The vial is immediately sealed with a PTFE/silicone septum and a crimp cap.

  • The vial is then placed in the autosampler of the headspace unit and incubated at a specific temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.[3]

GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: The pressurized headspace gas is automatically injected into the GC inlet, typically in splitless mode at 250°C.

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for this compound (e.g., m/z 57, 71, 85, 142) and the internal standard.[4]

Method 2: Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

SPME is a solvent-free extraction technique that is highly sensitive and effective for concentrating volatile and semi-volatile analytes from a sample.[5]

Sample Preparation:

  • The sample is placed in a headspace vial as described for the HS-GC-MS method.

  • An internal standard is added, and the vial is sealed.

  • The vial is incubated at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).

  • A Solid-Phase Microextraction (SPME) fiber (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating) is exposed to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.[6]

  • The fiber is then retracted into the needle.

GC-MS Analysis:

  • Gas Chromatograph: Similar to HS-GC-MS.

  • Injector: The SPME fiber is inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.[7]

  • Column and Oven Program: Similar to HS-GC-MS, but may be optimized for the specific analytes.

  • Mass Spectrometer: Similar to HS-GC-MS.

  • Acquisition Mode: Full scan or SIM mode.

Method 3: Liquid-Liquid Extraction Gas Chromatography-Mass Spectrometry (LLE-GC-MS)

LLE is a traditional extraction method that is useful for a wide range of analytes and matrices, though it is more labor-intensive and consumes larger volumes of organic solvents.[8][9][10]

Sample Preparation:

  • An accurately weighed or measured amount of the sample is mixed with a water-immiscible organic solvent (e.g., hexane (B92381) or dichloromethane) in a separatory funnel.

  • An internal standard is added to the mixture.

  • The mixture is shaken vigorously for a set period (e.g., 2 minutes) to facilitate the transfer of this compound into the organic phase. The funnel is vented periodically to release pressure.

  • The layers are allowed to separate, and the organic layer is collected.

  • The extraction may be repeated with fresh solvent to improve recovery.

  • The combined organic extracts are dried over anhydrous sodium sulfate.

  • The extract is then concentrated to a small volume under a gentle stream of nitrogen.

GC-MS Analysis:

  • Gas Chromatograph: Similar to the other methods.

  • Injector: A small volume (e.g., 1 µL) of the concentrated extract is injected into the GC, typically in splitless mode.

  • Column and Oven Program: Similar to the other methods.

  • Mass Spectrometer: Similar to the other methods.

  • Acquisition Mode: SIM or full scan mode.

Workflow and Pathway Visualizations

To further clarify the analytical process, the following diagrams illustrate the experimental workflow and a logical diagram for method selection.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Mixture (e.g., Biological Fluid, Environmental Sample) Add_IS Addition of Internal Standard Sample->Add_IS HS Headspace (HS) Incubation Add_IS->HS SPME Solid-Phase Microextraction (SPME) Adsorption Add_IS->SPME LLE Liquid-Liquid Extraction (LLE) Solvent Partitioning Add_IS->LLE GC_MS GC-MS Analysis (Separation & Detection) HS->GC_MS Injection Desorption Thermal Desorption (for SPME) SPME->Desorption Concentration Solvent Evaporation & Reconstitution (for LLE) LLE->Concentration Desorption->GC_MS Injection Concentration->GC_MS Injection Integration Peak Integration GC_MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification Validation Data Validation (QC checks) Quantification->Validation

Caption: Experimental workflow for the quantification of this compound.

Method_Selection_Logic Start Start: Need to quantify this compound High_Throughput High Sample Throughput Required? Start->High_Throughput Highest_Sensitivity Highest Sensitivity Required? High_Throughput->Highest_Sensitivity No HS_GCMS HS-GC-MS High_Throughput->HS_GCMS Yes Solvent_Use Minimize Solvent Consumption? Highest_Sensitivity->Solvent_Use No SPME_GCMS SPME-GC-MS Highest_Sensitivity->SPME_GCMS Yes Solvent_Use->SPME_GCMS Yes LLE_GCMS LLE-GC-MS Solvent_Use->LLE_GCMS No

Caption: Logical diagram for selecting a suitable quantification method.

References

Safety Operating Guide

Proper Disposal of 4-Methylnonane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylnonane is a flammable liquid hydrocarbon that requires careful handling and disposal to ensure laboratory safety and environmental protection. As a compound that may be fatal if swallowed and enters the airways, and poses a significant fire risk, adherence to proper disposal protocols is critical. This guide provides essential, step-by-step procedures for the safe disposal of this compound in a research environment, aligning with regulatory requirements and best practices for laboratory safety.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is imperative to be familiar with its hazards. This substance is classified as a flammable liquid and may cause irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is required.

  • Respiratory Protection: Use in a well-ventilated area or with a chemical fume hood to avoid inhaling vapors.

Fire Safety:

  • Keep this compound away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Use non-sparking tools when handling.[1][2]

  • Ensure that containers are properly grounded and bonded during transfer to prevent static discharge.[1][2]

Quantitative Data for Flammable Liquid Waste

The following table summarizes key quantitative data relevant to the disposal of flammable liquid hydrocarbons like this compound.

ParameterValue/SpecificationSignificance
Flash Point < 60 °C (140 °F)Chemicals with a flashpoint below this temperature are classified as ignitable hazardous waste and must not be drain disposed.[1]
pH Range for Aqueous Waste Not ApplicableThis compound is an organic solvent and should not be disposed of down the drain, regardless of pH. For aqueous solutions, a pH between 5 and 9 is often required for drain disposal, but this does not apply to water-insoluble hydrocarbons.[3]
Container Fill Level ≤ 75% of capacityLeaving adequate headspace allows for vapor expansion, preventing container rupture.[4]
Satellite Accumulation Area (SAA) Storage Limit Up to 25 gallonsThis is a common limit for the total volume of chemical waste that can be stored in a laboratory's SAA before it must be transferred to a central storage area.[5]
Container Material Chemically compatible (e.g., glass or high-density polyethylene)The container must not react with or be degraded by the waste.

Detailed Disposal Protocol for this compound

This protocol outlines the step-by-step procedure for the collection, storage, and disposal of this compound waste generated in a laboratory.

Materials:

  • Designated hazardous waste container (glass or other compatible material) with a screw-top cap.

  • Hazardous waste label.

  • Secondary containment bin.

  • Personal Protective Equipment (PPE).

Procedure:

  • Waste Collection:

    • All waste containing this compound, including contaminated materials, must be collected as hazardous waste.

    • Do not dispose of this compound down the sink or in the regular trash. Organic solvents are prohibited from entering sewer systems.[1]

    • Segregate this compound waste from other waste streams, particularly from oxidizers and corrosive materials.

  • Container Preparation and Labeling:

    • Obtain a clean, dry, and chemically compatible waste container.

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The associated hazards (e.g., "Flammable," "Irritant").

      • The date the waste was first added to the container.

  • Adding Waste to the Container:

    • Perform all waste transfers in a well-ventilated area or a chemical fume hood.

    • Keep the waste container securely closed at all times, except when adding waste.[1]

    • Do not overfill the container; ensure it is no more than 75% full.[4]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which should be at or near the point of generation.

    • The SAA must be under the control of the laboratory personnel.

    • Place the waste container in a secondary containment bin to prevent spills.

    • Store flammable liquid waste in a flammable storage cabinet if available.

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for the maximum allowed time (consult your institution's policy), arrange for its disposal.

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

    • Do not transport hazardous waste outside of your designated laboratory area.

Disposal Workflow and Decision-Making

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Waste Generation (this compound) B Is this waste hazardous? A->B C Yes, it is a flammable liquid. B->C Yes D Collect in a labeled, compatible container. C->D E Store in a designated Satellite Accumulation Area (SAA). D->E F Is the container full or storage time limit reached? E->F G Contact Environmental Health & Safety (EHS) for pickup. F->G Yes I Continue to add waste, keeping the container closed. F->I No H EHS transports for final disposal (e.g., incineration). G->H I->F J No K Yes

References

Essential Safety and Operational Guide for Handling 4-Methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and flammable compounds like 4-Methylnonane. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 17301-94-9

  • Molecular Formula: C10H22

  • Molecular Weight: 142.28 g/mol [1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that may be fatal if swallowed and enters the airways.[2] It can also cause skin and eye irritation.[3][4] Adherence to proper PPE protocols is mandatory to minimize exposure risks.

Summary of Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and absorption.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.To protect eyes from splashes and vapors.
Skin and Body Protection Long-sleeved laboratory coat. Chemical-resistant apron and coveralls may be necessary for larger quantities or splash risks.To protect skin from accidental contact.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.To prevent inhalation of harmful vapors.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step procedure outlines the safe handling of this chemical from acquisition to disposal.

1. Pre-Handling Preparations:

  • Ensure the chemical fume hood is operational and certified.

  • Verify that an eyewash station and safety shower are readily accessible.[5]

  • Assemble all necessary PPE as specified in the table above.

  • Prepare all required equipment and reagents before introducing this compound to the work area.

  • Ensure a spill kit appropriate for flammable liquids is available.

2. Handling Procedures:

  • Conduct all work with this compound inside a certified chemical fume hood.

  • Ground and bond containers when transferring the liquid to prevent static discharge.[2]

  • Use non-sparking tools and explosion-proof equipment.[2][5]

  • Keep the container tightly closed when not in use.[2]

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the work area.

3. Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin with plenty of water.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[2]

  • Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.

  • Spill: Remove all sources of ignition.[2] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all this compound waste, including contaminated materials like gloves and absorbent pads, in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Storage: Store the waste container in a designated hazardous waste accumulation area, away from heat and ignition sources.

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[2]

Quantitative Data Summary

PropertyValue
Appearance Clear, colorless liquid[3][4]
Purity >96.0% (GC)
UN Number 3295[6]
Hazard Class 3 (Flammable Liquid)[6]
Packing Group III[6]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood & Safety Equipment prep2 Assemble PPE prep1->prep2 prep3 Prepare Materials prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Ground & Bond Containers handle1->handle2 emergency Spill / Exposure handle1->emergency handle3 Use Non-Sparking Tools handle2->handle3 post1 Close Container handle3->post1 post2 Collect Waste post1->post2 post3 Label & Store Waste post2->post3 post4 Dispose via EHS post3->post4 spill Spill Response emergency->spill Spill exposure First Aid emergency->exposure Exposure

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.